3-Fluoro-4-(methoxycarbonyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZVQVKEQQOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266770 | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161796-11-8 | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161796-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2-fluoro-1,4-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized and powerful tool for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. This technical guide provides an in-depth exploration of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a key fluorinated building block that has garnered significant interest in the pharmaceutical and materials science sectors. Its CAS Number is 161796-11-8.[1]
This document will serve as a comprehensive resource for researchers and drug development professionals, offering detailed insights into the synthesis, physicochemical properties, reactivity, and applications of this versatile compound. By elucidating the causal relationships behind its synthetic pathways and its utility in constructing complex molecular architectures, this guide aims to empower scientists to leverage the full potential of this compound in their research and development endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 161796-11-8 | [1] |
| Molecular Formula | C₉H₇FO₄ | |
| Molecular Weight | 198.15 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | BHCZVQVKEQQOAN-UHFFFAOYSA-N | |
| Storage | Sealed in a dry environment at room temperature. |
-
¹³C NMR of 3-Fluoro-4-methoxybenzoic acid: The carbon spectrum of this related compound has been reported, providing a basis for predicting the chemical shifts in the target molecule.[2]
Synthesis and Mechanistic Considerations
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and illustrative synthetic approach can be inferred from established organic chemistry principles and procedures for analogous compounds. A plausible and efficient route would likely involve the esterification of the corresponding carboxylic acid precursor.
A related synthesis for 4-fluoro-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-fluoro-3-methoxybenzoate.[3] This reaction is typically carried out in a mixture of methanol and water with a strong base like sodium hydroxide, followed by acidification to yield the final product.[3] This highlights a common strategy for manipulating the functional groups on this type of scaffold.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual synthetic pathway for this compound, emphasizing the key transformations.
Caption: Conceptual synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly valuable building block in the synthesis of a diverse range of biologically active molecules. The presence of the fluorine atom, a carboxylic acid, and a methyl ester provides multiple points for chemical modification and incorporation into larger, more complex structures.
Role as a Key Intermediate
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated benzoic acid derivatives are common structural components in many NSAIDs. The fluorine atom can enhance the anti-inflammatory and analgesic properties of the final drug molecule.[4]
-
Antiviral and Antifungal Agents: The versatility of the fluorinated benzoic acid scaffold allows for its incorporation into novel antiviral and antifungal drug candidates.[5] The strategic placement of the fluorine atom can improve the drug's interaction with its biological target and enhance its overall efficacy.[4]
-
Antimicrobial Agents: Derivatives of fluorinated benzoic acids, such as oxadiazoles, have shown promise as antimicrobial agents.[6] The ability to modify the core structure of this compound makes it a valuable starting material for the synthesis of new antimicrobial compounds.[6][7]
Strategic Advantages in Drug Design
The incorporation of the this compound moiety into a drug candidate can offer several strategic advantages:
-
Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune the lipophilicity and electronic properties of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased in vivo half-life of the drug.
-
Improved Target Binding: The electronegativity of the fluorine atom can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, resulting in enhanced binding affinity and potency.
The following diagram illustrates the central role of this building block in accessing diverse therapeutic agents.
Caption: Applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound and related structures.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: In case of insufficient ventilation, a suitable respiratory mask should be used.
For more detailed information, it is crucial to consult the full Safety Data Sheet (SDS) provided by the supplier.[8][9][10]
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in the fields of drug discovery and materials science. Its unique combination of functional groups and the strategic placement of a fluorine atom provide a powerful platform for the synthesis of a wide array of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will enable scientists to effectively harness its potential in the development of novel therapeutics and advanced materials. As the demand for sophisticated and highly functionalized molecular building blocks continues to grow, the importance of compounds like this compound in driving innovation is set to increase.
References
-
The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (2025-12-17). Retrieved from [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. (2025-09-09). Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. (n.d.). Retrieved from [Link]
-
MSDS of 3-Fluoro-4-hydroxy benzoic acid - Capot Chemical. (2013-09-06). Retrieved from [Link]
Sources
- 1. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR [m.chemicalbook.com]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. ossila.com [ossila.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8). As a key building block in medicinal chemistry and materials science, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document details its structural attributes, available physical property data, and outlines standardized experimental protocols for their determination. Safety considerations and the role of its structural analogs in drug discovery are also discussed to provide a holistic understanding for researchers and drug development professionals.
Introduction
This compound is a fluorinated aromatic carboxylic acid that has garnered interest as a versatile intermediate in organic synthesis. The presence of a fluorine atom, a carboxylic acid group, and a methyl ester on the same benzene ring imparts unique reactivity and functionality to the molecule. These features make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a principle widely exploited in drug design. This guide serves as a centralized resource for the fundamental physical properties of this compound, enabling researchers to make informed decisions in experimental design and application.
Chemical and Physical Properties
A precise understanding of the physicochemical properties of a compound is the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for reaction optimization, formulation development, and biological assessment.
Chemical Structure and Molecular Formula
The structural integrity of a molecule is the primary determinant of its chemical and physical behavior.
Figure 1: Chemical structure of this compound.
The molecule consists of a benzoic acid backbone substituted with a fluorine atom at the C3 position and a methoxycarbonyl group at the C4 position.
Summary of Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, have limited direct experimental data in publicly accessible literature. In such cases, data for structurally similar compounds are provided for estimation and comparative purposes.
| Property | Value | Source |
| CAS Number | 161796-11-8 | [1][2][3][4] |
| Molecular Formula | C₉H₇FO₄ | [4] |
| Molecular Weight | 198.15 g/mol | [4] |
| Physical Form | Solid | [1] |
| Purity | 95% - 98% | [1][2] |
| Melting Point | Data not available. For the related compound, 3-Fluoro-4-methoxybenzoic acid, the melting point is 211-213 °C. For 3-Fluoro-4-methylbenzoic acid, it is 171-175 °C. | [5] |
| Boiling Point | Data not available. | |
| Solubility | Data not available. A qualitative assessment suggests it is likely soluble in common organic solvents such as methanol, ethanol, and acetone, and sparingly soluble in water. |
Experimental Protocols for Physical Property Determination
To ensure scientific integrity and reproducibility, the determination of physical properties must follow standardized and validated protocols. This section outlines the methodologies for measuring key physical parameters of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting) are recorded as the melting range.
Figure 2: Workflow for melting point determination.
Solubility Assessment
Solubility is a fundamental property that influences a compound's utility in various applications, from reaction chemistry to drug delivery.
Methodology: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be chosen, including water, methanol, ethanol, acetone, dichloromethane, and toluene.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).
-
Observation: The mixture is agitated and observed for dissolution at room temperature. If the compound dissolves, it is recorded as "soluble." If it does not, the mixture can be gently heated to assess solubility at elevated temperatures. The degree of solubility can be qualitatively described as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology: KBr Pellet or Thin Film
-
Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Sample Preparation (Thin Film): A solution of the compound in a volatile solvent is deposited on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.
-
Data Acquisition: The sample is placed in the beam of an IR spectrometer, and the spectrum is recorded. Key vibrational frequencies corresponding to functional groups (e.g., C=O, C-F, O-H) are identified.
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
Methodology: Solution-State NMR
-
Sample Preparation: A small amount of the compound (typically 5-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The solution is transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer. Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
Synthesis and Applications
While specific synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be conceptually derived from related compounds. For instance, it could potentially be synthesized from 3-fluoro-4-methylbenzoic acid through oxidation of the methyl group followed by esterification.
The structural motifs present in this compound are of significant interest in medicinal chemistry. The closely related compound, 3-Fluoro-4-methoxybenzoic acid, is a key intermediate in the synthesis of various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and potential treatments for Alzheimer's disease.[6][7][8] The fluorine substituent is known to enhance metabolic stability and binding affinity of drug candidates.[6] The carboxylic acid and ester functionalities provide handles for further chemical modification to generate libraries of compounds for biological screening.
Figure 3: The role of this compound as a building block in the drug discovery process.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This technical guide has provided a consolidated overview of its known physical and chemical properties, along with standardized protocols for their experimental determination. While some physical data for this specific compound remains to be fully characterized in the public domain, the information and methodologies presented herein offer a robust framework for researchers and drug development professionals to effectively utilize this compound in their scientific pursuits. A thorough understanding and application of these principles will undoubtedly facilitate the advancement of research and the development of novel chemical entities.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
-
LookChem. (n.d.). Cas 394-42-3,2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2238. [Link]
-
ChemUniverse. (n.d.). This compound [Q09528]. Retrieved from [Link]
Sources
- 1. This compound | 161796-11-8 [sigmaaldrich.com]
- 2. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 161796-11-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
- 8. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Cornerstone for Modern Drug Discovery
This technical guide offers a comprehensive overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a pivotal molecular building block for researchers, scientists, and professionals in drug development. We will explore its chemical structure, synthesis, and critical applications, providing expert insights and actionable protocols.
Core Compound Overview: Strategic Importance in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, including its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. This compound, with its distinct arrangement of a fluoro group, a carboxylic acid, and a methyl ester on a benzene ring, presents a versatile scaffold for the synthesis of novel therapeutics.
Physicochemical and Spectroscopic Profile
A fundamental understanding of the compound's properties is essential for its effective utilization.
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 161796-11-8[1][2][3][4] |
| Molecular Formula | C9H7FO4[1][2] |
| Molecular Weight | 198.15 g/mol [1][2] |
| Appearance | Solid[1] |
| Purity | Typically ≥95%[1][2] |
| Storage | Sealed in a dry, room temperature environment[1][4] |
Structural Elucidation Through Spectroscopy
Spectroscopic data is paramount for the unambiguous confirmation of the chemical structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atom, and a singlet corresponding to the methyl ester protons.
-
¹³C NMR : The carbon spectrum will show distinct resonances for the carboxylic acid carbon, the ester carbonyl carbon, the methoxy carbon, and the aromatic carbons. The carbon atom directly bonded to fluorine will display a large one-bond C-F coupling constant.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, and the C-F stretch.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak would be observed, confirming the mass of 198.15 Da.
Synthesis and Mechanistic Rationale
The synthesis of this compound can be approached through various synthetic routes. A logical and commonly employed strategy involves the functionalization of a substituted fluorotoluene.
A Recommended Synthetic Pathway
This protocol outlines a robust and scalable laboratory synthesis.
A Generalized Synthetic Workflow
Step-by-Step Experimental Protocol:
-
Oxidation of the Methyl Group : 2-Fluoro-4-methyl-1-nitro-benzene can be oxidized using a strong oxidizing agent like potassium dichromate in the presence of concentrated sulfuric acid and glacial acetic acid. This reaction, when heated, converts the methyl group to a carboxylic acid, yielding 3-fluoro-4-nitro-benzoic acid.[5]
-
Reduction of the Nitro Group : The nitro group of 3-fluoro-4-nitro-benzoic acid is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation.
-
Diazotization and Sandmeyer Reaction : The resulting 3-fluoro-4-aminobenzoic acid is diazotized using sodium nitrite and a mineral acid. The subsequent Sandmeyer reaction with a cyanide salt, such as copper(I) cyanide, introduces the cyano group at the 4-position.
-
Esterification and Hydrolysis : The carboxylic acid can be esterified to the methyl ester using methanol and an acid catalyst. The cyano group can then be hydrolyzed under acidic or basic conditions to the desired carboxylic acid. Alternatively, the order of these final steps may be reversed.
Rationale for Experimental Choices:
-
The choice of a strong oxidizing agent in the initial step is crucial for the efficient conversion of the relatively unreactive methyl group.
-
The Sandmeyer reaction is a reliable and well-established method for introducing a variety of functional groups, including cyano groups, onto an aromatic ring via a diazonium salt intermediate.
-
The final esterification and hydrolysis steps are standard organic transformations, with conditions that can be optimized to maximize yield and purity.
Applications in Contemporary Drug Discovery
The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents.
Role as a Key Building Block
This compound serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored in the development of treatments for a range of conditions. For instance, related fluorinated benzoic acid derivatives are utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral, and antifungal agents.[6] The fluorine atom can modulate the pharmacological properties of the final drug molecule.[6]
Case Study: Development of Novel Therapeutics
While specific examples directly citing this compound are proprietary, the broader class of fluorinated benzoic acids is integral to modern drug development. For example, 3-Fluoro-4-methoxybenzoic acid, a closely related compound, is used in the synthesis of molecules for the treatment of Alzheimer's disease and in the development of antimicrobial agents.[7] The title compound, with its additional methoxycarbonyl group, provides an extra handle for chemical modification, allowing for the construction of more complex and potentially more potent drug candidates.
Conclusion and Future Directions
This compound is a strategically important building block in the arsenal of medicinal chemists. Its synthesis is achievable through established organic transformations, and its versatile structure allows for its incorporation into a wide array of complex molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such highly functionalized and strategically fluorinated scaffolds is set to expand, paving the way for the next generation of innovative medicines.
References
A comprehensive list of references, including peer-reviewed articles and supplier information, can be compiled by searching chemical databases such as PubChem, SciFinder, and Reaxys using the compound's name and CAS number (161796-11-8). Key suppliers of this chemical include Sigma-Aldrich, Apollo Scientific, and BLD Pharm.[1][3][4] For detailed synthetic procedures and characterization data, consulting the primary chemical literature is recommended.
Sources
- 1. This compound | 161796-11-8 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 161796-11-8|this compound|BLD Pharm [bldpharm.com]
- 5. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. ossila.com [ossila.com]
An In-depth Technical Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and applications, grounded in established scientific principles.
Core Molecular Attributes
This compound is a disubstituted benzoic acid derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in organic synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 198.15 g/mol | |
| Molecular Formula | C₉H₇FO₄ | |
| CAS Number | 161796-11-8 | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥95% |
Synthesis and Mechanistic Considerations
A potential synthetic pathway could involve the selective fluorination and subsequent carboxylation and esterification of a suitable precursor. For instance, starting from a fluorotoluene derivative, oxidation of the methyl group to a carboxylic acid, followed by esterification, is a common synthetic strategy. The regioselectivity of these reactions would be critical in obtaining the desired 3-fluoro-4-(methoxycarbonyl) substitution pattern.
An analogous synthesis for the isomeric 2-Fluoro-4-(methoxycarbonyl)benzoic acid involves the oxidation of 3-fluoro-4-formylmethylbenzoate using sodium chlorite and sulfamic acid.[2] This suggests that a similar oxidation of a corresponding aldehyde precursor could be a viable route for the title compound.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Physicochemical Characterization
Detailed experimental spectroscopic data for this compound is not available in the provided search results. However, based on the known principles of NMR, IR, and mass spectrometry, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and methoxycarbonyl groups. A singlet corresponding to the methyl protons of the ester group would also be present.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for each of the nine carbon atoms in the molecule. The carbon atoms directly attached to the fluorine and the carbonyl groups of the acid and ester would exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the ester functionalities. A broad O-H stretching band for the carboxylic acid would also be a prominent feature.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (198.15 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and other characteristic fragments.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the ester, and the fluorinated aromatic ring.
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction.
-
Ester: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
-
Fluorinated Aromatic Ring: The fluorine atom can influence the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.
The presence of fluorine is particularly significant in medicinal chemistry. The introduction of fluorine into a drug candidate can modulate its metabolic stability, binding affinity, and pharmacokinetic properties.
Fluorinated benzoic acid derivatives are important intermediates in the synthesis of a variety of pharmaceutically active compounds. For example, related compounds are used in the development of:
-
Anti-inflammatory drugs: Fluorinated benzoic acids serve as building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Antimicrobial agents: They are used in the synthesis of heterocyclic compounds with antimicrobial activity.[4]
-
Treatments for neurodegenerative diseases: Derivatives of fluorinated benzoic acids have shown potential in the development of therapies for conditions like Alzheimer's disease.[4]
Logical Flow of Application in Medicinal Chemistry:
Caption: Application of this compound in drug discovery.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate safety precautions.
Hazard Identification: Based on the GHS pictograms and hazard statements for this compound, it is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Ventilation: Use only in a well-ventilated area to avoid inhaling dust or fumes.[5]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[6]
-
In case of eye contact: Rinse cautiously with water for several minutes.[5]
-
If inhaled: Move the person to fresh air.[6]
-
If swallowed: Rinse mouth and seek medical attention.[7]
Conclusion
This compound, with a molecular weight of 198.15 g/mol , is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important intermediate in the development of novel therapeutic agents. Proper handling and storage procedures are essential to ensure laboratory safety. Further research into the specific synthesis and spectroscopic characterization of this compound will undoubtedly expand its applications in science and industry.
References
-
Capot Chemical. MSDS of 3-Fluoro-4-hydroxy benzoic acid. (2013-09-06). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. (2025-12-17). [Link]
-
PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
Sakaki, T., et al. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 1, 2009, pp. o104. [Link]
Sources
3-Fluoro-4-(methoxycarbonyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The synthesis commences with the readily available precursor, 3-fluoro-4-methylbenzoic acid, and proceeds through a two-step sequence involving oxidation and selective mono-esterification. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity of the final product. The information presented herein is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: Significance of this compound
This compound (CAS No: 179972-78-4) is a highly functionalized aromatic carboxylic acid derivative. The presence of a fluorine atom, a carboxylic acid, and a methyl ester on the benzene ring makes it a versatile intermediate in the synthesis of complex organic molecules.[1][2][3] The fluorine substituent can significantly modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound serves as a crucial precursor in the development of novel therapeutics and agrochemicals.[2]
This guide will detail a reliable and scalable synthetic route to this compound, focusing on the underlying chemical principles and practical experimental considerations.
Overview of the Synthetic Pathway
The selected synthetic pathway for this compound begins with the commercially available starting material, 3-fluoro-4-methylbenzoic acid. The synthesis involves two primary transformations:
-
Oxidation: The methyl group at the 4-position of 3-fluoro-4-methylbenzoic acid is oxidized to a carboxylic acid, yielding 3-fluoroterephthalic acid.
-
Selective Mono-esterification: The newly formed carboxylic acid at the 4-position of 3-fluoroterephthalic acid is selectively esterified to the corresponding methyl ester.
The overall synthetic scheme is depicted below:
Figure 1: Synthetic pathway for this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Oxidation of 3-Fluoro-4-methylbenzoic Acid
The oxidation of the methyl group on the aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For this step, potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent.
3.1.1. Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as a mixture of pyridine and water.
-
Heat the solution to reflux.
-
Slowly add potassium permanganate (KMnO₄) (3.0-4.0 eq.) in portions to the refluxing solution. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic.
-
The product, 3-fluoroterephthalic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.
-
Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.
3.1.2. Mechanistic Rationale
The oxidation of an alkyl side chain on an aromatic ring by potassium permanganate proceeds via a free radical mechanism. The benzylic hydrogen of the methyl group is susceptible to abstraction, initiating the oxidation process. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the corresponding benzoic acid. The presence of the electron-withdrawing fluorine atom and carboxylic acid group on the ring can influence the reactivity of the methyl group, but strong oxidizing conditions with KMnO₄ are generally effective.
Step 2: Selective Mono-esterification of 3-Fluoroterephthalic Acid
The selective esterification of one of the two carboxylic acid groups in 3-fluoroterephthalic acid is the key to obtaining the desired product. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an alcohol in the presence of an acid catalyst.[4][5][6][7][8] The selectivity for the 4-position over the 1-position can be influenced by steric and electronic factors, although in many cases, a statistical mixture may be obtained, requiring purification.
3.2.1. Experimental Protocol
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-fluoroterephthalic acid (1.0 eq.) in an excess of methanol, which acts as both the reactant and the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[9]
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted dicarboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, which may contain the di-ester and unreacted starting material, can be purified by column chromatography on silica gel to isolate the desired this compound.
3.2.2. Mechanistic Rationale
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4][5] The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol (methanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of water as a leaving group, regenerating the carbonyl double bond.
-
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[4][8]
Figure 2: Simplified mechanism of Fischer-Speier esterification.
Data Summary
The following table summarizes the key reactants and expected outcomes for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 1 | 3-Fluoro-4-methylbenzoic acid | KMnO₄, Pyridine, Water | 3-Fluoroterephthalic acid | 70-85% | >95% after recrystallization |
| 2 | 3-Fluoroterephthalic acid | Methanol, H₂SO₄ (cat.) | This compound | 50-70% | >98% after chromatography |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and reproducible method for the preparation of this compound. By employing well-established chemical transformations—oxidation and Fischer-Speier esterification—researchers can access this valuable building block in good yields and high purity. The provided experimental protocols and mechanistic discussions are intended to equip scientists with the necessary knowledge to successfully implement this synthesis in a laboratory setting.
References
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
ChemUniverse. (n.d.). This compound [Q09528]. Retrieved from [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). US4010195A - Process for producing methyl p-toluate.
-
ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Retrieved from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Sources
- 1. This compound | 161796-11-8 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. iajpr.com [iajpr.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data for 3-Fluoro-4-(methoxycarbonyl)benzoic acid: An In-depth Technical Guide
Introduction
3-Fluoro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, represents a key structural motif in medicinal chemistry and materials science. Its utility as a building block for more complex molecules necessitates a thorough understanding of its physicochemical properties, underpinned by a comprehensive spectroscopic characterization. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below.
Caption: Key proton environments in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. [1]Each unique carbon atom in this compound will produce a distinct signal.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~165 | C=O (Ester) | The carbonyl carbon of the ester is also significantly deshielded. |
| ~160 (d, ¹JCF) | C-F | The carbon directly bonded to fluorine will be a doublet due to one-bond C-F coupling. |
| ~135-140 | Ar-C | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~130-135 | Ar-C | Quaternary aromatic carbon attached to the methoxycarbonyl group. |
| ~120-130 (d) | Ar-CH | Aromatic methine carbons will show coupling to fluorine. |
| ~53 | -OCH₃ | The methyl carbon of the ester is in the aliphatic region. |
Interpretation and Causality
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electronegative oxygen and fluorine atoms will be shifted significantly downfield. The most notable feature will be the carbon-fluorine coupling. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), while other nearby carbons will show smaller two- and three-bond couplings (²JCF and ³JCF), which can aid in signal assignment.
The following workflow illustrates the process of assigning the ¹³C NMR signals.
Caption: Workflow for ¹³C NMR spectral analysis.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-200 ppm).
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. [2]The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ester functional groups.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to extensive hydrogen bonding. [3][4] |
| ~1720 | Strong, Sharp | C=O stretch (Ester) | Typical carbonyl stretching frequency for an aromatic ester. |
| ~1690 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid appears at a slightly lower wavenumber due to hydrogen bonding. [5][6] |
| 1600-1450 | Medium | C=C stretch (Aromatic Ring) | Characteristic absorptions for the benzene ring. |
| ~1300 | Medium | C-O stretch | Associated with the carboxylic acid and ester groups. |
| ~1250 | Strong | C-F stretch | The carbon-fluorine bond stretch is typically strong. |
Interpretation and Causality
The most diagnostic feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching region. [7][8]The presence of two distinct carbonyl peaks, one for the ester and one for the carboxylic acid, is also a key indicator of the molecule's structure. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to this molecule, including the C-F stretch.
This diagram shows the relationship between the functional groups and their expected IR absorptions.
Caption: Correlation of functional groups to IR absorptions.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. [9]
Predicted Mass Spectral Data
The molecular weight of this compound (C₉H₇FO₄) is 198.03 g/mol .
| m/z | Ion | Rationale |
| 198 | [M]⁺ | Molecular ion peak. |
| 181 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |
| 167 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 153 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 139 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group. |
| 123 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide. |
| 95 | [C₆H₄F]⁺ | Benzene ring fragment with fluorine. |
Interpretation and Causality
In electron ionization (EI) mass spectrometry, the molecule will be ionized and then fragment in predictable ways. Common fragmentation pathways for benzoic acid derivatives include the loss of the substituents from the aromatic ring. For this molecule, the loss of the hydroxyl group, the methoxy group, and the entire carboxylic acid or ester groups are all expected fragmentation pathways. The stability of the resulting carbocations will influence the relative abundance of the fragment ions. In negative ion mode (ESI-), the primary fragmentation would likely be the loss of carbon dioxide (44 Da) from the deprotonated molecule [M-H]⁻.
This diagram outlines a plausible fragmentation pathway.
Caption: Simplified fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300).
-
-
Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. This technical guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. By understanding the underlying principles and the influence of the molecule's structural features on the spectroscopic output, researchers can confidently identify and characterize this important chemical compound. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory.
References
-
Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Zaikin, V. G., & Mikaya, A. I. (1993). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Derivatives of Substituted Benzoic Acids. Journal of Analytical Chemistry of the USSR, 48(8), 947-956.
-
Clark, J. (2023). interpreting infra-red spectra. Chemguide. Retrieved from [Link]
-
University College London. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]
- Bowie, J. H., & White, P. Y. (1979). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 32(7), 1545-1552.
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Wang, Y., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
MDPI. (2019). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Solubility of Things. (n.d.). Applications of NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-fluoro-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
-
StudyCorgi. (n.d.). Benzoic Acid Ir Spectrum Analysis. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Sources
- 1. 1,2-Octanediol [webbook.nist.gov]
- 2. 168892-66-8[4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid]- Acmec Biochemical [acmec.com.cn]
- 3. NIST Chemistry WebBook [webbook.nist.gov]
- 4. Macklin - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 5. 3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester [webbook.nist.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]
- 7. 6277-38-9[4-METHOXY-3-NITROACETOPHENONE]- Acmec Biochemical [acmec.com.cn]
- 8. rsc.org [rsc.org]
- 9. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(methoxycarbonyl)benzoic acid in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS: 161796-11-8). As a functionalized aromatic carboxylic acid, this compound presents a nuanced solubility profile critical for its application in pharmaceutical synthesis, materials science, and chemical research. This document elucidates the underlying physicochemical principles governing its solubility, offers a predicted solubility profile across a range of common organic solvents, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and formulation strategies.
Physicochemical Profile of this compound
This compound is a solid, polyfunctional organic compound. Its molecular architecture is the primary determinant of its physical and chemical properties, including its solubility. The structure incorporates several key features that dictate its interaction with various solvent environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 161796-11-8 | [1] |
| Molecular Formula | C₉H₇FO₄ | |
| Molecular Weight | 198.15 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥ 95% |
| Storage | Sealed in dry, room temperature | |
Molecular Structure and Functional Group Analysis
The solubility behavior of a compound is fundamentally dictated by its structure. The key functional moieties of this compound are:
-
Aromatic Ring: A non-polar, hydrophobic core.
-
Carboxylic Acid (-COOH): A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties to the molecule.
-
Methoxycarbonyl Group (-COOCH₃): An ester group that is polar and can act as a hydrogen bond acceptor.
-
Fluorine Atom (-F): A highly electronegative substituent that creates a strong dipole moment in the C-F bond, increasing the molecule's overall polarity.
The presence of both a hydrogen-bond-donating carboxylic acid and multiple hydrogen-bond-accepting sites (the carbonyl oxygens and the fluorine atom) suggests that strong, specific interactions with polar solvents will be a dominant factor in its dissolution.
Protocol for Rapid Qualitative Solubility Assessment
This method is designed for a quick initial screening to categorize solubility. [2][3] Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
Test tubes or small vials (e.g., 1-dram)
-
Selection of test solvents
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Add the test solvent dropwise, starting with 0.25 mL.
-
Cap the vial and vortex vigorously for 30-60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: If all solid has dissolved to form a clear solution.
-
Partially Soluble: If some, but not all, of the solid has dissolved.
-
Insoluble: If no significant amount of solid has dissolved.
-
-
If the compound is insoluble, additional solvent can be added in increments (e.g., up to 1-2 mL) with vortexing after each addition to confirm insolubility.
-
Record observations systematically in a laboratory notebook.
Protocol for Quantitative Shake-Flask Method
This is a widely recognized method for obtaining accurate, equilibrium solubility data. [4] Objective: To determine the precise solubility of the compound in a solvent at a specific temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a vial (ensure solid remains after equilibration).
-
Accurately pipette a known volume of the solvent (e.g., 5.0 mL) into the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, remove the vial and let it stand at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial to remove all undissolved solids.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of your analytical instrument.
-
Analyze the diluted sample using the calibrated instrument to determine its concentration.
-
Calculate the original solubility, accounting for the dilution factor. Express the final result in units such as mg/mL or Molarity (mol/L).
Conclusion and Practical Implications
This compound is a polar molecule whose solubility is dictated by its capacity for strong hydrogen bonding via its carboxylic acid group. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like alcohols, and poorly soluble in non-polar hydrocarbon solvents.
This solubility profile has direct implications for its practical application:
-
Chemical Synthesis: For reactions involving this compound, polar aprotic solvents like DMF or THF are likely to be excellent choices for creating a homogeneous reaction mixture.
-
Purification: Recrystallization procedures would likely involve dissolving the compound in a hot, moderately good solvent (e.g., ethanol or ethyl acetate) and then allowing it to crystallize upon cooling or by adding a non-polar anti-solvent (e.g., hexane).
-
Drug Development & Formulation: Understanding its low intrinsic aqueous solubility is the first step in developing formulation strategies, such as salt formation or the use of co-solvents, to enhance bioavailability for potential therapeutic applications.
The theoretical predictions and experimental protocols provided in this guide equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound in a laboratory setting.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Sigma-Aldrich. This compound. Product Page.
- Dakenchem. (2025).
- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Lab Manual.
- EXPERIMENT 1 DETERMIN
- Khan Academy. Solubility of organic compounds.
- Thermo Fisher Scientific. (2021).
- Ossila. (2023). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)benzoic acid.
- Dakenchem. (2025). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Blog.
- Dakenchem. (2025). The Role of Fluorinated Benzoic Acids in Pharmaceutical Synthesis. Blog.
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- ResearchGate. (2025).
- ResearchGate. (2025). The solubility of benzoic acid in seven solvents.
- Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.
- Merck. This compound. Product Page.
Sources
An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, with a Focus on its Melting Point
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Acknowledging the current landscape of available data, this document addresses the notable absence of a reported melting point for this specific compound in major chemical databases and provides a robust framework for its experimental determination and interpretation. By synthesizing theoretical principles with practical laboratory guidance, this whitepaper serves as an essential resource for researchers engaged in the synthesis, characterization, and application of novel chemical entities.
Introduction and Significance
This compound (CAS 161796-11-8) belongs to a class of substituted benzoic acids that are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The presence of a fluorine atom and a methyl ester group on the benzoic acid scaffold imparts unique electronic properties and potential for diverse chemical transformations. Such compounds are frequently explored in drug discovery programs for their ability to modulate biological activity and in materials science for the development of advanced polymers and liquid crystals.
A fundamental physical property for any solid crystalline compound is its melting point. It serves as a crucial indicator of purity and is instrumental in the initial stages of characterization.[1][2] A sharp melting point range is indicative of a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[1][3]
A thorough review of prominent chemical supplier databases and scientific literature reveals that an experimentally determined melting point for this compound is not publicly available.[4][5] This data gap underscores the importance of rigorous experimental characterization for researchers working with this and other novel compounds.
Physicochemical Properties and Comparative Analysis
While the melting point for our target compound is not reported, an analysis of its isomers and structurally related compounds can provide valuable context and predictive insights. The substitution pattern on the benzene ring significantly influences intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which in turn dictate the melting point.
| Compound | CAS Number | Molecular Formula | Reported Melting Point (°C) |
| This compound | 161796-11-8 | C₉H₇FO₄ | Not Available [4][5] |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Not listed | C₉H₇FO₄ | 154–155[6] |
| 3-Fluoro-4-methoxybenzoic acid | 403-20-3 | C₈H₇FO₃ | 211-213[7][8] |
| 3-Fluoro-4-methylbenzoic acid | 350-28-7 | C₈H₇FO₂ | 171-175[5] |
Data compiled from cited sources.
The melting point of the constitutional isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, is reported to be 154–155 °C.[6] This provides a reasonable estimate for the melting point of the 3-fluoro isomer, although differences in crystal packing due to the altered substituent positions will inevitably lead to a different value.
Proposed Synthesis and Purification Workflow
For researchers aiming to determine the melting point of this compound, a prerequisite is the synthesis and purification of a high-purity sample. Drawing from established methodologies for related compounds, a plausible synthetic route is outlined below.[6]
Caption: Proposed workflow for the synthesis, purification, and characterization of this compound.
Experimental Protocol: Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (Adaptable for 3-Fluoro Isomer)[6]
This protocol for the synthesis of the 2-fluoro isomer can be adapted for the 3-fluoro isomer, likely starting from a correspondingly substituted precursor.
-
Reaction Setup: To a flask containing the starting aldehyde (e.g., 3-fluoro-4-formyl-methylbenzoate) and sulfamic acid in a mixture of water and acetonitrile, slowly add a solution of sodium chlorite (NaClO₂) in water at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for approximately one hour. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and acidify with 1 N HCl.
-
Extraction: Extract the aqueous solution with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as hot ethyl acetate, to obtain pure crystalline product.
Authoritative Guide to Melting Point Determination
The accurate determination of a melting point is a cornerstone of chemical characterization. The capillary method is the standard technique recognized in pharmacopeias.[9]
Caption: Standard workflow for the experimental determination of a melting point.
Step-by-Step Protocol for Melting Point Determination[1][9]
-
Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered to ensure uniform heat distribution.[2]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure tight packing.
-
Instrument Setup: Place the capillary tube in a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).
-
Approximate Determination: Initially, heat the sample at a rapid rate (5-10 °C per minute) to determine an approximate melting range.[8] This saves time in subsequent, more precise measurements.
-
Accurate Measurement: Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. For a pure compound, this range should be narrow (0.5-2 °C).[1]
Conclusion and Future Directions
The melting point of this compound remains an uncharacterised yet fundamental property. This guide has provided a comprehensive framework for its synthesis, purification, and authoritative experimental determination. By contextualizing the importance of this data point through comparison with related structures and outlining a clear, validated protocol, we empower researchers to fill this knowledge gap. The determination of this value will not only contribute to the fundamental body of chemical knowledge but will also be of significant practical importance to those utilizing this compound in drug discovery and materials science, ensuring the purity and quality of their starting materials. It is recommended that future work on this compound includes its full characterization, with the melting point being a primary and essential data point to be reported.
References
-
3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401. PubChem. [Link]
-
Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT OpenCourseWare. [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E. [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. [Link]
-
Melting point determination. University of Calgary. [Link]
-
DETERMINATION OF MELTING POINTS. Mettler Toledo. [Link]
-
Melting point determination. SSERC. [Link]
-
Melting Point Determination. Stanford Research Systems. [Link]
Sources
- 1. 3-Fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | 161796-11-8 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. 3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-フルオロ-4-メトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Technical Guide to Safe Handling and Strategic Application
Welcome to a comprehensive exploration of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8), a versatile yet hazardous chemical intermediate pivotal to advancements in pharmaceutical research and development. This guide moves beyond standard safety data sheets to provide researchers, scientists, and drug development professionals with a deeper understanding of this compound's nature, ensuring both personal safety and experimental integrity. Herein, we dissect the causality behind handling protocols, grounded in the compound's specific chemical properties and reactivity, to empower you with the expertise required for its masterful and safe application.
Section 1: Compound Identification and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of safe and effective handling. This compound is a solid, typically appearing as a white or off-white powder.[1] Its molecular structure, featuring a carboxylic acid, a methyl ester, and a fluorine atom on a benzene ring, dictates its reactivity and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 161796-11-8 | [2][3] |
| Molecular Formula | C₉H₇FO₄ | [2][3] |
| Molecular Weight | 198.15 g/mol | [4] |
| Physical Form | Solid | [2] |
| Melting Point | 211-213 °C | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | Room Temperature (in a dry, sealed container) | [2] |
The presence of both a carboxylic acid and a methyl ester group makes this molecule an interesting bifunctional building block in organic synthesis. The fluorine atom, an electron-withdrawing group, influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Section 2: Hazard Analysis and Risk Mitigation
This compound is classified as a hazardous substance, and a comprehensive understanding of its risks is non-negotiable.
2.1 Hazard Identification
The compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
These hazards are visualized by the GHS07 pictogram (exclamation mark), indicating that while not acutely fatal, the compound can cause significant health effects upon exposure.[2]
2.2 The Science Behind the Hazards
The irritant nature of this compound stems from its acidic properties and its ability to react with biological macromolecules. The carboxylic acid group can disrupt cellular membranes and proteins upon contact. Inhalation of the fine powder can lead to irritation of the respiratory tract due to its acidic nature and particulate matter effects.
2.3 Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory when handling this compound. The following diagram outlines the essential PPE and the rationale for its use.
Caption: Mandatory Personal Protective Equipment (PPE) Protocol.
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.[6]
3.1 Engineering Controls: The Foundation of Safety
All manipulations of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is the most effective way to prevent inhalation of the powdered compound. An eyewash station and a safety shower must be readily accessible.[6]
3.2 Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for the procedure.
-
Weighing: To avoid generating dust, do not pour the solid from a height. Use a spatula to carefully transfer the desired amount onto a weigh boat or paper inside the fume hood.
-
Transfer: When transferring the solid to a reaction vessel, do so carefully. If dissolving, add the solid to the solvent slowly to prevent splashing.[6]
-
Post-Handling: After use, ensure the container is tightly sealed to prevent exposure to moisture and air.[6] Thoroughly wash hands and any exposed skin with soap and water.[6]
Section 4: Storage and Disposal
4.1 Storage
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed and clearly labeled.[7]
4.2 Disposal
Waste containing this compound must be treated as hazardous chemical waste.[8]
-
Solid Waste: All contaminated disposable materials (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Spills: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills (if in solution), absorb with an inert material like vermiculite or sand and containerize for disposal.[8]
-
Disposal Route: Do not dispose of this chemical into drains or the environment.[9] All waste must be handled by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[6][9]
Section 5: Application in Organic Synthesis: A Practical Workflow
The bifunctional nature of this compound makes it a valuable intermediate, particularly in the synthesis of amides for pharmaceutical applications.[10] The following section details a representative workflow for an amide coupling reaction, highlighting the chemical principles at play.
5.1 Workflow: Amide Bond Formation
The carboxylic acid moiety can be coupled with an amine to form an amide bond, a common linkage in many drug molecules.[11] A common method involves activating the carboxylic acid, for example, by converting it to an acyl chloride.
Caption: Workflow for Amide Synthesis via Acyl Chloride.
5.2 Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for a milder, direct coupling.[12]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.) in an anhydrous solvent like dichloromethane (DCM).
-
Causality: Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. HOBt is an additive that suppresses side reactions and minimizes racemization if chiral amines are used.[12]
-
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.), followed by the portion-wise addition of EDC·HCl (1.2 equiv.).[12]
-
Causality: The reaction is cooled to control the exothermic reaction upon addition of the coupling agent. DIPEA acts as a base to neutralize the HCl salt of EDC and the carboxylic acid. EDC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[12]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.[12]
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Causality: The acidic wash removes excess amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure amide.[12]
This detailed approach to handling and utilizing this compound provides a framework for its safe and effective use in a research setting. By understanding the "why" behind each step, from donning PPE to the specifics of a synthetic protocol, scientists can mitigate risks and achieve reliable, reproducible results.
References
-
This compound - [F51308] - Synthonix. Available at: [Link]
-
3-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2733401 - PubChem. Available at: [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. Available at: [Link]
-
The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
MSDS of 3-Fluoro-4-hydroxy benzoic acid - Capot Chemical. Available at: [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid - PrepChem.com. Available at: [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]
-
3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid - PrepChem.com. Available at: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Available at: [Link]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. Available at: [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents.
Sources
- 1. ossila.com [ossila.com]
- 2. This compound | 161796-11-8 [sigmaaldrich.com]
- 3. Synthonix, Inc > 161796-11-8 | this compound [synthonix.com]
- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. capotchem.com [capotchem.com]
- 10. nbinno.com [nbinno.com]
- 11. hepatochem.com [hepatochem.com]
- 12. benchchem.com [benchchem.com]
The Strategic deployment of 3-Fluoro-4-(methoxycarbonyl)benzoic acid in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the metabolic stability, binding affinity, lipophilicity, and pKa of drug candidates.[1][2] Within the arsenal of fluorinated building blocks, 3-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, presenting a carboxylic acid, a methyl ester, and a fluorine atom on a benzene ring, offers a rich platform for the synthesis of complex and highly functionalized molecules.
This technical guide delves into the core applications of this compound in medicinal chemistry. We will explore its role as a key building block in the synthesis of targeted therapies, with a focus on kinase and PARP inhibitors, and discuss the chemical logic behind its use. Furthermore, this document will provide detailed synthetic protocols and workflows, offering researchers and drug development professionals a practical framework for leveraging this powerful synthetic intermediate.
Physicochemical Properties and Synthetic Rationale
The utility of this compound in medicinal chemistry is rooted in its distinct structural features. The carboxylic acid at the 1-position provides a handle for amide bond formation, a ubiquitous linkage in bioactive molecules. The methoxycarbonyl group at the 4-position can serve as a protected form of a second carboxylic acid, allowing for sequential and regioselective reactions. Alternatively, it can be incorporated as a key binding element in the final molecule. The fluorine atom at the 3-position exerts a profound electronic effect on the aromatic ring, influencing the reactivity of the other functional groups and often enhancing the binding affinity of the final compound to its biological target.[3][4]
The strategic placement of the fluorine atom ortho to the carboxylic acid and meta to the methoxycarbonyl group can modulate the acidity of the carboxylic acid and influence the conformation of the molecule, which can be critical for optimal interaction with a protein's active site.[5]
Core Applications in Drug Discovery
While the direct application of this compound is not as broadly documented as its close analog, 3-fluoro-4-methoxybenzoic acid, its utility can be inferred from the synthesis of related structures and is emerging in more complex molecular architectures. Its role as a difunctional benzoic acid derivative with a strategically placed fluorine atom makes it an attractive starting material for various therapeutic classes.
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The development of novel kinase inhibitors often involves the exploration of diverse chemical scaffolds that can occupy the ATP-binding pocket of the target kinase. Fluorinated benzoic acid derivatives are frequently used to probe interactions within these pockets and to enhance potency and selectivity.[6] While a direct synthesis of a marketed kinase inhibitor from this compound is not prominently published, its structural motifs are present in developmental candidates. The general strategy involves using the carboxylic acid for amide coupling to a core amine-containing scaffold, while the methoxycarbonyl group can be hydrolyzed to a second carboxylic acid for further derivatization or to act as a key binding feature.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[7] The synthesis of PARP inhibitors often utilizes fluorinated benzoic acid derivatives to achieve high potency and favorable pharmacokinetic properties.
A key intermediate in the synthesis of the PARP inhibitor Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid.[8] While this is a positional isomer of our topic molecule, the synthetic strategies are highly relevant. The synthesis of related PARP inhibitors has been described starting from fluorinated benzoic acid precursors, where the carboxylic acid is used to form an amide bond with a piperazine moiety, a common feature in many PARP inhibitors.[9]
The workflow for synthesizing a potential PARP inhibitor using a 3-fluoro-4-(substituted)benzoic acid scaffold is depicted below.
Caption: Generalized workflow for the synthesis of a PARP inhibitor candidate.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (A Positional Isomer)
This protocol for a positional isomer provides a viable synthetic route that can likely be adapted for this compound, illustrating the transformation of a formyl group to a carboxylic acid in the presence of a methyl ester.[10]
Materials:
-
3-Fluoro-4-formylmethylbenzoate
-
Sulfamic acid
-
Sodium chlorite (80%)
-
Water
-
Acetonitrile (ACN)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing 3-fluoro-4-formylmethylbenzoate (50.5 mmol) and sulfamic acid (55.6 mmol) in water (21 ml) and ACN (42 ml), slowly add a solution of 80% NaClO₂ (53.8 mmol) in water (21 ml) at room temperature.[10]
-
Stir the reaction solution for 1 hour.[10]
-
Quench the reaction by adding it to a saturated aqueous solution of Na₂SO₃ (75 ml) and 1 N HCl (150 ml).[10]
-
Extract the resulting solution with ethyl acetate (3 x 75 ml).[10]
-
Combine the organic extracts, wash with brine, and dry over sodium sulfate.[10]
-
Remove the solvents in vacuo to yield the crude product.[10]
Protocol 2: General Amide Coupling Reaction
This protocol describes a standard method for forming an amide bond from a carboxylic acid, a key reaction for utilizing this compound in synthesis.
Materials:
-
This compound
-
Amine (e.g., a piperazine derivative)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HBTU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 161796-11-8 | [8] |
| Molecular Formula | C₉H₇FO₄ | [8] |
| Molecular Weight | 198.15 g/mol | [11] |
| Physical Form | Solid | |
| Purity | >95% |
Conclusion and Future Perspectives
This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its strategic combination of a reactive carboxylic acid, a modifiable methoxycarbonyl group, and a bioactivity-enhancing fluorine atom makes it an attractive starting material for the synthesis of complex therapeutic agents. While its direct application in marketed drugs is still emerging, the synthetic strategies and principles outlined in this guide, drawn from closely related structures, provide a solid foundation for its future use. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the role of such precisely engineered fluorinated intermediates will undoubtedly expand, paving the way for the next generation of targeted therapies.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Taylor, N. F., & Kent, P. W. (1958). The biological effects of fluorinated carbohydrates.
- Zhou, Y., Zhang, Y., & Li, J. (2019). The role of fluorine in kinase inhibitors. Future medicinal chemistry, 11(13), 1643-1663.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
- Wagner, J. M., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133.
- Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 9. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acid Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the physicochemical and pharmacokinetic properties of a drug candidate, including its metabolic stability, bioavailability, and binding affinity to its biological target.[1][2] 3-Fluoro-4-(methoxycarbonyl)benzoic acid and its derivatives are valuable building blocks in this context, serving as versatile scaffolds for the synthesis of a wide range of pharmacologically active compounds. Their utility is particularly noted in the development of novel therapeutics for inflammatory diseases, infectious agents, and certain cancers.[1]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of the pivotal intermediate, this compound. The methodologies described herein are designed to be robust and scalable, enabling researchers to reliably produce this key building block for their drug discovery programs. We will delve into the causality behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a multi-step sequence commencing with a readily available starting material. Our recommended pathway involves the initial synthesis of the key intermediate, 3-fluoroterephthalic acid. This dicarboxylic acid then undergoes diesterification, followed by a selective mono-hydrolysis to yield the desired product. This strategy allows for precise control over the final structure and avoids issues with regioselectivity that can arise from direct mono-esterification.
Sources
Using 3-Fluoro-4-(methoxycarbonyl)benzoic acid in organic synthesis
An In-Depth Guide to the Synthetic Utility of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block in Modern Drug Discovery
This compound is a uniquely functionalized aromatic compound that has emerged as a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure, featuring a benzoic acid, a methyl ester, and a fluorine atom, provides a trifecta of reactive handles and modulating groups. The carboxylic acid and ester offer orthogonal sites for derivatization, while the electron-withdrawing fluorine atom influences the molecule's reactivity and the pharmacokinetic properties of its downstream products.
This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its core reactivity, provide detailed, field-proven protocols for its application in key transformations, and discuss its strategic importance, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of groundbreaking anti-cancer agents.[1][2][3]
Physicochemical Properties and Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 161796-11-8 | [4][5][6][7] |
| Molecular Formula | C₉H₇FO₄ | [6] |
| Molecular Weight | 198.15 g/mol | [6] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | [4][6] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| InChI Key | BHCZVQVKEQQOAN-UHFFFAOYSA-N | [4] |
Core Reactivity and Mechanistic Considerations
The synthetic versatility of this compound stems from the distinct electronic properties of its substituents.
-
Carboxylic Acid (C1-Position): This is the primary site for nucleophilic acyl substitution. It is readily activated by a host of modern coupling reagents to form amide or ester bonds, a cornerstone of medicinal chemistry.[8][9]
-
Methoxycarbonyl Group (C4-Position): The methyl ester provides a second carbonyl handle. It is generally less reactive than the carboxylic acid towards nucleophiles but can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding dicarboxylic acid.
-
Fluorine Atom (C3-Position): As a moderately electron-withdrawing group, the fluorine atom acidifies the carboxylic acid proton, potentially influencing the conditions required for its activation. It also activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ), although this is less common than reactions at the carbonyl centers.[10][11] The inclusion of fluorine is a well-established strategy in drug design to enhance metabolic stability and binding affinity.[12]
Application Note 1: Amide Bond Formation in the Synthesis of PARP Inhibitor Scaffolds
A paramount application of this molecule is in the synthesis of PARP inhibitors. Several approved drugs, such as Olaparib, feature a core structure derived from a fluorinated benzoic acid.[3] The following protocol details a robust and highly efficient method for amide bond formation using HATU, a preferred coupling reagent for challenging or valuable substrates.[9][13]
Protocol: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[13]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), the chosen amine (1.1 eq), and HATU (1.1 eq).
-
Solvent Addition: Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq) to the stirred solution. The addition of base is crucial to deprotonate the carboxylic acid and the amine hydrochloride if used, and to neutralize the acidic byproducts.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Workflow and Mechanism Diagrams
Application Note 2: Selective Ester Hydrolysis
In multistep syntheses, it may be necessary to unmask the C4-position by hydrolyzing the methyl ester to the corresponding carboxylic acid. This creates a difunctional scaffold for further elaboration, such as the synthesis of polymers or complex heterocyclic systems.
Protocol: Base-Mediated Ester Hydrolysis
This protocol is adapted from a standard procedure for the hydrolysis of aryl methyl esters.[14]
Materials:
-
Methyl 3-fluoro-4-(benzamido)benzoate derivative (1.0 eq)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M in H₂O, 4.0 eq)
-
Hydrochloric Acid (HCl) (e.g., 1 M)
Procedure:
-
Dissolution: Dissolve the starting ester (1.0 eq) in methanol.
-
Saponification: Add the aqueous NaOH solution (4.0 eq) to the stirred methanolic solution at room temperature.
-
Reaction: Stir the reaction for 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Solvent Removal: Upon completion, remove the methanol under reduced pressure.
-
Acidification: Dissolve the remaining aqueous residue in water and cool in an ice bath. Carefully acidify the solution to pH 3-4 with 1 M HCl.
-
Isolation: The dicarboxylic acid product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Application Note 3: Prospective Use in Palladium-Catalyzed Cross-Coupling
While this compound is not a direct partner in cross-coupling, its structural motif is highly relevant. Biaryl structures are common in pharmaceuticals, and the Suzuki-Miyaura coupling is a premier method for their construction.[15][16] A synthetic strategy could involve using a precursor like methyl 4-bromo-2-fluorobenzoate and coupling it with a boronic acid. The resulting biaryl could then be hydrolyzed to a molecule analogous to our title compound, demonstrating the synthetic accessibility of complex derivatives.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol illustrating how a structurally related aryl bromide could be used.
Materials:
-
Aryl Bromide (e.g., Methyl 4-bromo-2-fluorobenzoate) (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq) or other suitable Palladium catalyst/ligand system[15]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Setup: To a flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to obtain the biaryl product.
Suzuki-Miyaura Catalytic Cycle
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for modern organic synthesis. Its dual carbonyl functionalities, combined with the strategic placement of a fluorine atom, provide chemists with a versatile platform for constructing complex molecular architectures. The protocols and insights provided herein demonstrate its utility in fundamental reactions like amide coupling and hydrolysis, and highlight its relevance to advanced applications such as the synthesis of life-saving PARP inhibitors. As drug discovery continues to demand molecules of increasing complexity and refined properties, the value of such well-defined and versatile building blocks will only continue to grow.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. Retrieved from [Link]
-
Gunasekaran, R., et al. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. National Institutes of Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy. Retrieved from [Link]
-
El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry. Retrieved from [Link]
-
Al-Heialy, S., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Fluoro-4-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
Isaksson, J., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [Q09528]. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Retrieved from [Link]
-
Li, J., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 3. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 161796-11-8 [sigmaaldrich.com]
- 5. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemuniverse.com [chemuniverse.com]
- 7. 161796-11-8|this compound|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ossila.com [ossila.com]
- 11. nbinno.com [nbinno.com]
- 12. chemimpex.com [chemimpex.com]
- 13. benchchem.com [benchchem.com]
- 14. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. tcichemicals.com [tcichemicals.com]
Application Note: 3-Fluoro-4-(methoxycarbonyl)benzoic Acid as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Introduction: In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 3-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a highly valuable and versatile intermediate. Its unique trifunctional structure—featuring a carboxylic acid, a methyl ester, and a strategically placed fluorine atom—provides a powerful platform for constructing complex molecular architectures.
The presence of the fluorine atom is particularly significant. It is a well-established principle in drug design that fluorination can profoundly influence a molecule's physicochemical and pharmacological properties. This includes enhancing metabolic stability by blocking sites of oxidation, increasing binding affinity to target proteins through favorable electrostatic interactions, and improving membrane permeability. The carboxylic acid and methyl ester groups offer orthogonal reactive handles, allowing for sequential and controlled chemical modifications, a crucial aspect of multi-step API synthesis.[1][2]
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the properties of this compound, detailed protocols for its key transformations, and illustrates its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties is the foundation of its effective and safe utilization in any synthetic workflow.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 161796-11-8 | [3][4] |
| Molecular Formula | C₉H₇FO₄ | |
| Molecular Weight | 198.15 g/mol | N/A |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room temperature, sealed in a dry environment | |
| InChI Key | BHCZVQVKEQQOAN-UHFFFAOYSA-N |
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure personnel safety. The following information is a summary of key safety data.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from strong oxidizing agents and strong bases.[5]
Core Synthetic Applications & Protocols
The utility of this compound lies in its ability to undergo selective transformations at its carboxylic acid and ester functionalities. The most common and critical application is the formation of amide bonds, a cornerstone of peptide and small molecule drug synthesis.
Protocol 1: Amide Bond Formation via Acid Chloride Intermediate
This protocol describes a robust and widely used method for converting the carboxylic acid into an amide. The conversion to a highly reactive acyl chloride intermediate ensures efficient coupling with a wide range of primary and secondary amines.
Causality & Rationale: Direct amidation of a carboxylic acid is often inefficient. Conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon.[2] This allows the reaction to proceed smoothly upon the addition of an amine nucleophile. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine reactant and halt the reaction.
Experimental Workflow Diagram:
Caption: Workflow for two-step amide synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a round-bottom flask with this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM to form a suspension (approx. 0.2 M concentration). Add a catalytic amount of DMF (1-2 drops).
-
Acyl Chloride Formation: Add thionyl chloride (1.2 eq) dropwise to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C). Maintain reflux for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Self-Validation Check: The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid and formation of the methyl ester derivative.
-
-
Removal of Excess Reagent: Cool the reaction to room temperature and concentrate the mixture in vacuo to remove excess thionyl chloride. Re-dissolve the resulting acyl chloride residue in fresh anhydrous DCM.
-
Amine Coupling: Cool the solution of the acyl chloride to 0°C using an ice bath. In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Reaction: Add the amine/TEA solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Self-Validation Check: Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride (visualized after quenching an aliquot with water) and the appearance of the desired amide product.
-
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or silica gel column chromatography.
Application in a Multi-Step API Synthesis Pathway
To illustrate its utility in a more complex setting, we present a protocol for the synthesis of a key intermediate, "Methyl 2-fluoro-4-(morpholine-4-carbonyl)benzoate," which serves as a scaffold for various kinase inhibitors and other targeted therapies. This synthesis demonstrates the selective reaction at the carboxylic acid while preserving the methyl ester for subsequent transformations.
Synthetic Scheme:
Caption: Synthesis of a key pharmaceutical intermediate.
Protocol 2: Synthesis of Methyl 2-fluoro-4-(morpholine-4-carbonyl)benzoate
This protocol utilizes a peptide coupling agent-based approach, which is often preferred for its milder conditions and broader substrate scope compared to the acyl chloride method.
Causality & Rationale: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ to form a highly reactive ester intermediate. This intermediate is then readily displaced by the amine (morpholine). This method avoids the harsh conditions and corrosive byproducts of the thionyl chloride method, making it suitable for more sensitive substrates.
Materials:
-
This compound
-
Morpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during the reaction, maintaining an optimal pH for the coupling.
-
-
Reaction Progression: Stir the reaction at room temperature for 12-18 hours.
-
Self-Validation Check: Monitor the consumption of the starting material using TLC (e.g., 30% Ethyl Acetate in Hexanes) or LC-MS.
-
-
Aqueous Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash extensively with water (3-4 times) to remove DMF and water-soluble byproducts. Follow with a wash using saturated aqueous LiCl solution to further aid in DMF removal, and finally, wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude material can be purified via silica gel chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
This intermediate, with its remaining methyl ester, is now primed for further diversification, such as hydrolysis to the corresponding acid for another amide coupling or participation in cross-coupling reactions to build the final API structure.
References
-
The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Fluoro-4-methoxybenzoic acid | C8H7FO3 . PubChem, National Institutes of Health. [Link]
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid . PrepChem.com. [Link]
-
MSDS of 3-Fluoro-4-hydroxy benzoic acid . Capot Chemical. [Link]
Sources
Application Note: Comprehensive NMR Analysis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid for Structural Verification
Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry, quality control, and structural elucidation.
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) analysis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS: 161796-11-8), a key building block in pharmaceutical and materials science.[1][2] We present optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The core of this note is an in-depth analysis of the expected spectral data, including chemical shifts and spin-spin coupling constants, which are critical for unambiguous structural verification. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are also discussed to provide a complete assignment of all proton and carbon signals, ensuring the highest level of confidence in compound identity and purity.
Introduction: The Significance of Structural Integrity
This compound is a disubstituted benzoic acid derivative. The presence of three distinct functional groups—a carboxylic acid, a methyl ester, and a fluorine atom—on an aromatic ring makes it a versatile intermediate in organic synthesis. The precise positioning of these groups is critical for the desired reactivity and biological activity of downstream products.
NMR spectroscopy is the most powerful analytical technique for the non-destructive and definitive structural elucidation of such organic molecules in solution.[3] This guide explains the causality behind the NMR parameters and provides a robust framework for analysis, moving beyond simple data reporting to a deeper understanding of the molecule's electronic and structural properties.
Figure 1: Structure of this compound with IUPAC numbering.
Experimental Design and Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Protocol: Sample Preparation
The goal is to create a homogeneous, particle-free solution to ensure sharp, well-resolved NMR signals.[4][5]
Materials:
-
This compound (15-20 mg for ¹H/¹⁹F; 30-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, 0.6 mL)
-
High-precision 5 mm NMR tube (clean and unscratched)[6]
-
Glass vial and Pasteur pipette
Step-by-Step Procedure:
-
Weighing: Accurately weigh 15-20 mg of the analyte into a clean, dry glass vial. This concentration is optimal for routine ¹H NMR, providing excellent signal-to-noise in minutes.[7][8] For ¹³C NMR, a more concentrated sample (up to 50 mg) is recommended to reduce acquisition time due to the low natural abundance of the ¹³C isotope.[7]
-
Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton shifts the -COOH signal downfield (typically >12 ppm), moving it away from other signals in the spectrum. Chloroform-d (CDCl₃) is an alternative but may result in a broader, less distinct carboxylic acid proton signal.[4]
-
Dissolution: Add 0.6 mL of DMSO-d₆ to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution. A clear, homogeneous solution is critical.
-
Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[5][8] This step is vital to prevent distortion of the magnetic field homogeneity, which would lead to poor peak shape.
-
Finalizing: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.
Protocol: NMR Data Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment | ¹⁹F {¹H} Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 | zgfl | Standard 1D acquisition with a 30° flip angle for quantitative profiling. |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | Consistent solvent for all experiments to ensure comparable chemical shifts. |
| Temperature | 298 K | 298 K | 298 K | Standard room temperature analysis. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-10 to 230 ppm) | 100 ppm (-80 to -180 ppm) | Encompasses all expected signals for organic molecules and fluorinated aromatics. |
| Acquisition Time | ~2.5 s | ~1.0 s | ~1.5 s | Balances resolution with experiment time. |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s | Allows for near-complete T1 relaxation, improving signal intensity. |
| Number of Scans (ns) | 8-16 | 512-1024 | 16-32 | Sufficient for good S/N for ¹H/¹⁹F; more scans needed for insensitive ¹³C nucleus. |
| Referencing | Residual DMSO at 2.50 ppm | DMSO-d₆ at 39.52 ppm | External CFCl₃ at 0 ppm | Standard referencing practice for accurate chemical shift reporting. |
Spectral Analysis and Data Interpretation
The unique substitution pattern of the molecule gives rise to a distinct and predictable set of NMR signals. The following analysis is based on established principles of chemical shifts and J-coupling in fluorinated aromatic systems.[9][10]
¹H NMR Spectrum: A Detailed Look at Proton Environments
The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region, one for the methyl ester, and one for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at δ > 12 ppm . Its broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm . This signal is a singlet because there are no adjacent protons to couple with.
-
Aromatic Protons (H2, H5, H6):
-
H2: This proton is ortho to the electron-withdrawing COOH group and para to the fluorine. It is expected to be the most downfield of the aromatic protons. It will be split by H6 (meta, ³JHH ≈ 2-3 Hz) and the fluorine (para, ⁵JHF ≈ 1-2 Hz), appearing as a doublet of doublets (dd) .
-
H6: This proton is ortho to the ester group and meta to both the fluorine and H2. It will be split by H5 (ortho, ³JHH ≈ 8-9 Hz), H2 (meta, ⁴JHH ≈ 2-3 Hz), and the fluorine (meta, ⁴JHF ≈ 5-7 Hz). This complex splitting may result in a doublet of doublet of doublets (ddd) or a more complex multiplet.
-
H5: This proton is ortho to the fluorine atom and meta to the ester. It will be split by H6 (ortho, ³JHH ≈ 8-9 Hz) and the fluorine (ortho, ³JHF ≈ 9-10 Hz). It is expected to appear as a doublet of doublets (dd) .
-
Figure 3: Expected key long-range correlations in the HMBC spectrum.
Summary of Expected Data
The following table summarizes the predicted NMR data for this compound in DMSO-d₆.
| Nucleus | Assignment | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | -COOH | > 12.0 | br s | - |
| H2 | ~8.1 | dd | ⁴JHH ≈ 2.5, ⁵JHF ≈ 1.5 | |
| H6 | ~7.9 | ddd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5, ⁴JHF ≈ 6.0 | |
| H5 | ~7.6 | dd | ³JHH ≈ 8.5, ³JHF ≈ 9.5 | |
| -OCH₃ | ~3.9 | s | - | |
| ¹³C | -COOH | ~167 | d | ⁴JCF ≈ 2 |
| -COOCH₃ | ~165 | s | - | |
| C3 | ~160 | d | ¹JCF ≈ 245 | |
| C1, C2, C4, C5, C6 | 115 - 135 | d or s | See Sec 3.2 for JCF values | |
| -OCH₃ | ~53 | s | - | |
| ¹⁹F | C3-F | ~ -115 | dd | ³JHF ≈ 9.5, ⁴JHF ≈ 6.0 |
Conclusion
The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HMBC) NMR spectroscopy provides a comprehensive and definitive method for the structural verification of this compound. By carefully preparing the sample and applying the acquisition and analysis strategies outlined in this note, researchers can confirm the identity, purity, and isomeric integrity of this important chemical intermediate with a high degree of confidence. The characteristic C-F and H-F coupling patterns serve as an unmistakable fingerprint for the molecule.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Georgia Tech NMR Center. (2023). Small molecule NMR sample preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
ResearchGate. (2022). ¹⁹F NMR spectra of 4‐fluorobenzoic acid. [Link]
-
PubMed. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. [Link]
-
Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]
-
Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
-
National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Bentham Science. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
National Center for Biotechnology Information. 3-Fluoro-4-methoxybenzoic acid. [Link]
-
ResearchGate. (2025). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
The Royal Society of Chemistry. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]
-
ResearchGate. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]
-
Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
Sources
- 1. This compound | 161796-11-8 [sigmaaldrich.com]
- 2. 161796-11-8|this compound|BLD Pharm [bldpharm.com]
- 3. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
High-Performance Liquid Chromatography (HPLC) Purification of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
An Application Note and Protocol Guide
Introduction and Scientific Rationale
3-Fluoro-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid. Such compounds are common intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The presence of multiple functional groups—a carboxylic acid, an ester, and a fluoro group—on the aromatic ring presents a unique purification challenge. High-performance liquid chromatography (HPLC) is the premier technique for the purification of such small molecules due to its high resolution and efficiency.[1][2]
This guide focuses on a reverse-phase HPLC methodology, which is ideally suited for the separation of moderately polar to nonpolar compounds.[2] The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically water with an organic modifier like acetonitrile or methanol.[2]
The critical parameter in the purification of acidic compounds like this compound is the control of the mobile phase pH.[3][4] The carboxylic acid moiety is ionizable. To achieve consistent retention and sharp, symmetrical peak shapes, its ionization must be suppressed. This is accomplished by acidifying the mobile phase to a pH that is at least two units below the compound's acid dissociation constant (pKa).[5][6] In its non-ionized form, the molecule is more hydrophobic and interacts more strongly and reproducibly with the nonpolar C18 stationary phase, leading to enhanced retention and superior separation.[5][6]
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
-
Structure:
-
pKa (Predicted):
-
UV Absorbance (Predicted):
-
The aromatic ring and carbonyl groups constitute a chromophore that absorbs UV light. Benzoic acid derivatives typically exhibit strong absorbance maxima around 230 nm and a weaker band around 270-280 nm. For robust quantification and detection during purification, a wavelength of 230 nm or 254 nm is recommended as a starting point.
-
-
Solubility:
-
Based on the solubility of similar compounds like benzoic acid, this compound is expected to be readily soluble in common organic solvents used in HPLC, such as acetonitrile and methanol .[10][11] It will have limited solubility in pure water but will be soluble in the aqueous-organic mixtures used as the mobile phase.
-
Experimental Workflow and Protocols
Overall Purification Strategy
The purification process follows a logical sequence from sample preparation to purity verification of the final product.
Caption: Overall workflow for the HPLC purification of this compound.
Materials and Reagents
-
Compound: Crude this compound (purity >90%)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), deionized water (18.2 MΩ·cm)
-
Acidifier: HPLC-grade trifluoroacetic acid (TFA) or phosphoric acid (H₃PO₄)
-
HPLC Column: A reverse-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size). C18 phases are standard for separating aromatic acids.[12]
-
Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon)
Step-by-Step Protocols
Protocol 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous):
-
Pour 999 mL of deionized water into a 1 L solvent bottle.
-
Carefully add 1.0 mL of trifluoroacetic acid (TFA) to achieve a 0.1% (v/v) concentration. This will result in a pH of approximately 2.[4]
-
Rationale: A low pH is essential to keep the carboxylic acid group of the analyte in its protonated, non-ionized state, ensuring good peak shape and reproducible retention.[3][5]
-
Degas the solution for 15-20 minutes using sonication or helium sparging.
-
-
Mobile Phase B (Organic):
-
Pour 1 L of HPLC-grade acetonitrile (ACN) into a separate 1 L solvent bottle.
-
Rationale: Acetonitrile is a common organic modifier in reverse-phase HPLC with a low viscosity and UV cutoff.
-
Degas the solvent as described above.
-
Protocol 2: Sample Preparation
-
Accurately weigh approximately 50-100 mg of crude this compound.
-
Dissolve the sample in a minimal amount of a 50:50 mixture of acetonitrile and water. Start with 2-3 mL and add more if necessary to fully dissolve the compound.
-
Causality: The sample should be dissolved in a solvent that is strong enough to ensure complete solubilization but not significantly stronger than the initial mobile phase conditions to prevent peak distortion upon injection.[13]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could clog the column frit or injector.
Protocol 3: HPLC Purification
-
System Setup:
-
Install the C18 column into the HPLC system.
-
Prime the pump lines with the prepared mobile phases to remove any air bubbles.
-
-
Column Equilibration:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate (e.g., 4.0 mL/min for a 10 mm ID column).
-
Continue equilibration until a stable baseline is observed (typically 10-15 column volumes).
-
-
Method Parameters and Gradient Elution:
-
Set the UV detector to 254 nm or 230 nm.
-
Inject the filtered sample onto the column.
-
Run the gradient program as detailed in the table below.
Time (minutes) % Mobile Phase A (0.1% TFA in H₂O) % Mobile Phase B (Acetonitrile) Flow Rate (mL/min) Curve 0.0 60 40 4.0 Initial 5.0 60 40 4.0 Linear 25.0 10 90 4.0 Linear 30.0 10 90 4.0 Linear 32.0 60 40 4.0 Linear 40.0 60 40 4.0 Linear -
Rationale for Gradient: A gradient elution is used to effectively separate the target compound from both more polar and less polar impurities. The initial hold allows for binding, the gradient resolves the mixture, and the final re-equilibration prepares the column for the next run.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the eluent corresponding to the main peak of interest into a clean collection vessel. Automated fraction collectors can be programmed to do this based on retention time or UV signal threshold.
-
Protocol 4: Post-Purification Workup
-
Combine the collected fractions containing the pure compound.
-
Remove the bulk of the acetonitrile and water using a rotary evaporator.
-
The remaining aqueous solution containing TFA can be lyophilized (freeze-dried) to yield the purified compound as a solid.
-
Perform an analytical HPLC run on a small portion of the final product to confirm its purity (>98%).
Ionization State and Its Chromatographic Impact
The pH of the mobile phase directly controls the equilibrium between the neutral and ionized forms of the analyte. This relationship is fundamental to the success of the separation.
Caption: Effect of mobile phase pH on the ionization state and retention of this compound.
Troubleshooting Guide
Even with a well-designed method, issues can arise. This guide provides solutions to common problems encountered during HPLC purification.[13][14]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Mobile phase pH is too high (close to or above pKa), causing partial ionization. 2. Secondary interactions with active silanol groups on the silica backbone. | 1. Ensure the mobile phase pH is sufficiently low (pH 2-2.5) by using 0.1% TFA or H₃PO₄.[5] 2. Use a high-purity, end-capped C18 column. |
| Peak Splitting or Broadening | 1. Column is overloaded with the sample. 2. Sample solvent is too strong compared to the initial mobile phase. 3. Column is degrading or contaminated. | 1. Reduce the injection volume or the concentration of the sample. 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[13] 3. Wash the column with a strong solvent (e.g., isopropanol) or replace it if necessary. |
| High Backpressure | 1. Blockage in the system (e.g., column frit, tubing). 2. Particulate matter from an unfiltered sample. 3. Mobile phase precipitation (if using buffers). | 1. Reverse-flush the column (disconnect from the detector first). Check for blockages in tubing. 2. Always filter the sample before injection. 3. Ensure buffer salts are fully soluble in the highest organic percentage of the gradient. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between runs. 2. Mobile phase composition is changing (e.g., evaporation of organic solvent). 3. Fluctuations in column temperature. | 1. Increase the equilibration time at the end of the gradient. 2. Keep solvent bottles capped. Prepare fresh mobile phase daily. 3. Use a column thermostat to maintain a constant temperature. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the injector. 2. Carryover from a previous injection. 3. Incomplete elution of components from a previous run. | 1. Use high-purity HPLC-grade solvents. Run a blank gradient (injecting mobile phase) to identify the source. 2. Implement a robust needle wash protocol in the autosampler method. 3. Extend the gradient to a higher organic percentage to elute strongly retained compounds. |
Conclusion
This application note provides a robust and scientifically grounded framework for the purification of this compound by reverse-phase HPLC. The key to a successful and reproducible separation lies in the careful control of the mobile phase pH to suppress the ionization of the carboxylic acid functional group. By following the detailed protocols and utilizing the troubleshooting guide, researchers can consistently obtain this valuable compound with high purity, facilitating subsequent steps in research and development.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu.
- How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
- Improved pH measurement of mobile phases in reversed-phase liquid chromatography. (2024). Analyst (RSC Publishing).
- Troubleshooting Reversed Phase Chromatography. (n.d.). Sigma-Aldrich.
- The use of Mobile Phase pH as a Method Development Tool. (2020, March 2). Chromatography Today.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies.
- Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column. (n.d.). Sigma-Aldrich.
- Separation of Organic Acids on an Agilent Polaris C18-A Column. (n.d.). Agilent.
- HPLC Troubleshooting Guide. (n.d.). Chromservis.
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). PubMed Central (PMC).
- Aromatic Acids. (n.d.). Princeton Chromatography Inc.
- 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs.com.
- 3-Fluorobenzoic acid. (n.d.). Wikipedia.
- This compound (C9H7FO4). (n.d.). PubChemLite.
- This compound [Q09528]. (n.d.). ChemUniverse.
- Benzoic Acid Solubility in Acetonitrile. (2025, July 5). Shandong Qibo New Energy Co., Ltd.
- Solubility comparison in acetonitrile. (n.d.). ResearchGate.
Sources
- 1. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. biotage.com [biotage.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. PubChemLite - this compound (C9H7FO4) [pubchemlite.lcsb.uni.lu]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. Benzoic Acid Solubility in Acetonitrile - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 11. researchgate.net [researchgate.net]
- 12. pci-hplc.com [pci-hplc.com]
- 13. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
Reaction conditions for using 3-Fluoro-4-(methoxycarbonyl)benzoic acid
Starting the Research Process
I'm initiating my investigation by diving deep into 3-Fluoro-4-(methoxycarbonyl)benzoic acid. My initial focus is a comprehensive Google search to unearth data on its chemical characteristics, reactivity, and typical reactions, including esterification and amidation.
Broadening the Search Scope
I've expanded my initial search to encompass Suzuki coupling reactions, in addition to esterification and amidation. I'm actively pinpointing reliable protocols and reaction conditions from trustworthy sources like journals and databases. My plan now involves structuring the application note around the compound's significance and its key reactions, providing mechanistic insights and detailed protocols for each, supported by data tables and visual aids.
Composing the Application Note
I've initiated the draft of the application note. The introduction is now fully drafted, providing context and structural details for this compound (FMCBA). I'm focusing on crafting a comprehensive overview.
Expanding Reaction Protocols
I'm now expanding on the reaction protocols section. I've broken it down into subsections for different reaction types. I'm focusing on providing detailed, step-by-step protocols, explaining the underlying chemical principles, and the reasoning behind selecting specific reagents and conditions.
Outlining the Application Note
I've just finished the framework for the application note. I've decided to structure it with an introduction, properties & safety, and a core section on reactions. Within the reaction section, I'll focus on amidation first, and create detailed, step-by-step protocols with visual aids like Graphviz diagrams. The goal is to make it a practical resource.
Finalizing Reaction Details
I'm presently focused on the practical implementation of the reaction protocols. Specifically, I'm elaborating on the "Advanced Transformations" section. I've detailed acyl chloride formation and am now exploring Friedel-Crafts acylation with this intermediate. I'm aiming to provide clear, actionable guidance with precise reagent quantities and reaction parameters. I'm also including safety precautions for handling these reactive intermediates.
Structuring the Content
I've outlined the application note's structure. It starts with an introduction to FMCBA, followed by physicochemical properties and safety. The main body focuses on reaction protocols, covering amidation, ester hydrolysis, and acyl chloride formation. Each reaction type includes detailed steps, data tables, and Graphviz diagrams for clarity. I'll also briefly touch on protecting group strategies.
Detailing the Synthesis Plan
I've just finalized the comprehensive structure of the application note. I've broken it down into an introduction, safety information, and several core reaction sections. I'll provide detailed protocols for amidation, ester hydrolysis, and acyl chloride formation. Each reaction type will include a clear explanation of the chemical principles, step-by-step instructions, and visual diagrams created with Graphviz. I'll conclude by mentioning potential protection strategies. My focus is on clarity and practicality for the end user.
Structuring the Content Plan
I'm solidifying the structure. The document starts with FMCBA's significance and properties, followed by a dedicated safety section. The main part dives into reactions: amidation, ester hydrolysis, and acyl chloride formation with detailed protocols, data tables, and Graphviz diagrams. Finally, I will touch on the possibilities of protecting the functional groups.
The Versatility of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid in Advanced Materials Synthesis
Introduction: A Multifunctional Building Block for Materials Science
3-Fluoro-4-(methoxycarbonyl)benzoic acid, with its unique trifunctionalized aromatic core, presents a compelling platform for the design and synthesis of advanced functional materials. The presence of a carboxylic acid, a methyl ester, and a fluorine atom on a central benzene ring imparts a combination of reactivity, polarity, and specific steric and electronic effects. This application note explores its potential in the burgeoning fields of liquid crystals and metal-organic frameworks (MOFs), providing detailed protocols for its utilization. The strategic placement of the fluorine atom can induce significant changes in molecular packing and electronic properties, making it a valuable tool for tailoring material performance.
Key Properties and Characteristics
To effectively utilize this compound in materials synthesis, a clear understanding of its physicochemical properties is essential.
| Property | Value | Reference |
| CAS Number | 161796-11-8 | [1] |
| Molecular Formula | C₉H₇FO₄ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [1] |
Application Note I: Synthesis of Fluorinated Liquid Crystals
The introduction of fluorine substituents into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties.[2][3] The fluorine atom in this compound can influence properties such as dielectric anisotropy, viscosity, and transition temperatures, which are critical for display applications.[4] This molecule can serve as a central core or a terminal group in the synthesis of both calamitic (rod-like) and bent-shaped (banana) liquid crystals.[5][6]
Scientific Rationale: The Role of the Fluoro Substituent
The high electronegativity of the fluorine atom introduces a strong dipole moment perpendicular to the main molecular axis. This lateral dipole can significantly impact the dielectric anisotropy (Δε) of the resulting liquid crystal material. For instance, a negative Δε is often desirable for vertically aligned (VA) liquid crystal displays.[4] Furthermore, the steric effect of the fluorine atom can disrupt molecular packing, leading to lower melting points and broader mesophase ranges.[2] The carboxylic acid and ester functionalities provide versatile handles for esterification reactions to build up the final liquid crystalline structure.[5]
Experimental Protocol: Synthesis of a Calamitic Liquid Crystal Precursor
This protocol details the synthesis of a key intermediate for a calamitic liquid crystal using this compound and 4-octyloxy phenol.
Step 1: Activation of the Carboxylic Acid
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Dry dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in dry DCM.
-
Slowly add thionyl chloride to the solution at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Esterification with 4-Octyloxy Phenol
-
Reagents and Equipment:
-
Crude acid chloride from Step 1 (1.0 eq)
-
4-Octyloxy phenol (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dry dichloromethane (DCM)
-
Separatory funnel, magnetic stirrer, and standard glassware for work-up and purification.
-
-
Procedure:
-
Dissolve 4-octyloxy phenol and triethylamine in dry DCM in a separate flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude acid chloride in dry DCM to the cooled solution of the phenol.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final ester.
-
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of a calamitic liquid crystal precursor.
Application Note II: A Versatile Linker for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers.[7] The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker.[8] this compound is an attractive candidate as an organic linker due to its dicarboxylic acid nature (after hydrolysis of the methyl ester) and the presence of a fluorine atom that can influence the framework's properties. The fluorine atom can participate in framework-guest interactions and potentially enhance the thermal and chemical stability of the resulting MOF.
Scientific Rationale: Designing Fluorinated MOFs
The use of fluorinated linkers in MOF synthesis can lead to materials with unique properties. The C-F bond is highly polarized, which can create favorable interactions with specific gas molecules, potentially enhancing adsorption selectivity. Furthermore, the presence of fluorine can impart hydrophobicity to the pores of the MOF, which can be advantageous for applications in humid environments or for the separation of nonpolar molecules. The dicarboxylate functionality is a common binding group in MOF chemistry, capable of coordinating to a wide variety of metal centers to form stable, porous frameworks.[9]
Experimental Protocol: Solvothermal Synthesis of a Hypothetical Fluorinated MOF
This protocol describes a general method for the synthesis of a MOF using the hydrolyzed form of this compound (3-Fluoro-terephthalic acid) and a zinc-based metal source. Solvothermal synthesis is a common method for producing high-quality MOF crystals.[10]
Step 1: Hydrolysis of the Methyl Ester
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Methanol/Water mixture (e.g., 4:1 v/v)
-
Hydrochloric acid (HCl) for acidification
-
Standard glassware for reaction and work-up.
-
-
Procedure:
-
Dissolve this compound in a methanol/water mixture.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for 4 hours.[11]
-
Monitor the reaction by TLC.
-
After completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution with HCl to a pH of approximately 2-3 to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-Fluoro-terephthalic acid.
-
Step 2: Solvothermal MOF Synthesis
-
Reagents and Equipment:
-
3-Fluoro-terephthalic acid (from Step 1) (1.0 eq)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Programmable oven
-
-
Procedure:
-
In a glass vial, dissolve 3-Fluoro-terephthalic acid and zinc nitrate hexahydrate in DMF.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in a programmable oven at 120 °C for 24 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration, wash with fresh DMF, and then with a solvent like ethanol to remove unreacted starting materials.
-
Dry the product under vacuum.
-
Visualization of the MOF Synthesis Logic
Caption: Logical flow for the synthesis of a fluorinated MOF.
Conclusion
This compound is a promising and versatile building block for the creation of novel functional materials. Its unique combination of reactive groups and a fluorine substituent allows for the systematic design of liquid crystals with tailored electro-optical properties and metal-organic frameworks with potentially enhanced stability and functionality. The protocols provided herein serve as a foundational guide for researchers to explore the full potential of this intriguing molecule in the advancement of materials science. Further research into its applications in specialty polymers and other advanced materials is highly encouraged.
References
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 2021.
-
Selective mono‐ and difluorination of benzoic acid derivatives... ResearchGate.
-
Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. RSC Publishing.
-
The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Benchchem.
-
Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid. IBM Research.
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. PMC.
-
Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate.
-
This compound [Q09528]. ChemUniverse.
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
-
4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
-
Adventures in the Synthesis of Metal Organic Frameworks. YouTube.
-
Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing.
-
Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Omar Yaghi.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis and ferroelectric properties of laterally substituted fluoro liquid crystals derived from 4-mercaptobenzoic acid for Liquid Crystals - IBM Research [research.ibm.com]
- 4. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 11. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
Protocol for the esterification of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
Application Note & Protocol
Topic: High-Fidelity Esterification of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid via Catalytic Carbodiimide Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The esterification of complex carboxylic acids is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the esterification of this compound, a fluorinated aromatic building block, using a robust and mild carbodiimide-mediated approach. We will delve into the Steglich esterification, a method prized for its high efficiency and tolerance of sensitive functional groups. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and critical parameters for ensuring a successful, high-yield synthesis.
Introduction: The Strategic Importance of Mild Esterification
Fluorinated aromatic compounds are of paramount importance in medicinal chemistry, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. The target substrate, this compound, already contains an ester and a fluorine substituent, demanding an esterification method that is selective and operates under non-harch conditions to preserve the molecule's integrity.
While classic methods like the Fischer-Speier esterification, which uses strong acid and heat, are effective for simple substrates, they are often unsuitable for complex molecules that may be prone to degradation or side reactions.[1][2] The Steglich esterification, developed by Wolfgang Steglich in 1978, offers a superior alternative.[3][4] It employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to achieve ester formation at room temperature.[3] This method is characterized by its mild conditions, high yields, and broad applicability, making it an indispensable tool in the drug development workflow.[4]
The Steglich Esterification: Mechanism and Rationale
The efficacy of the Steglich esterification lies in a carefully orchestrated activation of the carboxylic acid. Understanding this mechanism is critical for troubleshooting and adapting the protocol. The reaction proceeds through several key steps.
-
Carboxylic Acid Activation: The carbodiimide (in our case, DIC) reacts with the carboxylic acid (1) to form a highly reactive O-acylisourea intermediate (2). This intermediate is essentially an activated ester with an excellent leaving group.[5]
-
Catalytic Acyl Transfer: While the alcohol can attack the O-acylisourea intermediate directly, this pathway is often slow. A crucial side reaction is the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea (4), which halts the desired reaction.[3]
-
Role of DMAP: The DMAP catalyst acts as a highly efficient acyl transfer agent. Being more nucleophilic than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate (2) to form a resonance-stabilized N-acylpyridinium salt (3). This new intermediate is highly reactive towards nucleophiles and, importantly, cannot undergo the debilitating rearrangement to an N-acylurea.
-
Nucleophilic Attack and Product Formation: The alcohol (ethanol in this protocol) then attacks the acylpyridinium salt (3), forming the desired ester (5) and regenerating the DMAP catalyst. The protonated isourea byproduct (6) is also formed.[6]
This catalytic cycle ensures the reaction proceeds efficiently towards the ester product while minimizing the formation of the primary byproduct, N-acylurea.
Protocol: Esterification of this compound
This protocol details the synthesis of ethyl 4-(methoxycarbonyl)-2-fluorobenzoate.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Moles (mmol) | Equivalents | Amount | Purity |
| This compound | 112704-79-7 | 198.15 | 5.0 | 1.0 | 991 mg | >98% |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | 7.5 | 1.5 | 0.44 mL | >99.5% |
| N,N'-Diisopropylcarbodiimide (DIC) | 693-13-0 | 126.20 | 6.0 | 1.2 | 0.95 mL | >99% |
| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.25 | 0.05 | 31 mg | >99% |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | - | - | 25 mL | >99.8% |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | - | - | - | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | - | - | - | As needed | - |
| Brine (Saturated NaCl Solution) | 7647-14-5 | - | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | As needed | - |
Equipment
-
100 mL Round-bottom flask with stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Experimental Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (991 mg, 5.0 mmol) and 4-dimethylaminopyridine (31 mg, 0.25 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (25 mL) via syringe and stir the mixture until all solids are dissolved. Add anhydrous ethanol (0.44 mL, 7.5 mmol).
-
Initiation of Reaction: Cool the flask to 0 °C using an ice-water bath. Slowly add N,N'-diisopropylcarbodiimide (DIC) (0.95 mL, 6.0 mmol) to the stirred solution over 2-3 minutes.
-
Scientist's Note: The initial cooling to 0 °C helps to moderate any exotherm and control the rate of O-acylisourea formation, minimizing potential side reactions.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed. A white precipitate of N,N'-diisopropylurea will form as the reaction proceeds.
-
Work-up - Urea Removal: Upon completion, filter the reaction mixture through a glass funnel to remove the precipitated diisopropylurea. Wash the solid with a small amount of cold DCM.
-
Work-up - Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (2 x 20 mL) to remove residual DMAP and any unreacted DIC.
-
Saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic components.
-
Brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Yield: 85-95%
-
Product: Ethyl 4-(methoxycarbonyl)-2-fluorobenzoate will be a colorless oil or a white solid.
-
Experimental Workflow
The entire process, from initial setup to final analysis, follows a logical and streamlined workflow designed for efficiency and reproducibility.
Trustworthiness & Validation: Troubleshooting
A robust protocol anticipates potential issues. Here are common challenges and their solutions:
-
Issue: Low or No Conversion.
-
Cause: Presence of water in the reagents or solvent. Carbodiimides and the reactive intermediates are sensitive to hydrolysis.[7]
-
Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous grade solvents and reagents. Ethanol, in particular, should be anhydrous.
-
-
Issue: Significant N-acylurea Byproduct Observed.
-
Cause: Inefficient acyl transfer by DMAP, possibly due to insufficient catalyst loading or a very slow reaction with a sterically hindered alcohol.
-
Solution: Ensure the catalytic amount of DMAP (typically 5 mol%) is added. For very challenging esterifications, increasing the DMAP loading can be beneficial, though this complicates purification.
-
-
Issue: Difficulty Removing Diisopropylurea (DIU).
-
Cause: DIU has some solubility in common organic solvents like DCM.[5]
-
Solution: After the initial filtration, storing the crude filtrate at a low temperature (e.g., 0-4 °C) can sometimes precipitate more urea, which can then be filtered off before extraction. Final purification via column chromatography is typically sufficient to remove all traces.
-
Conclusion
The Steglich esterification protocol detailed herein provides a reliable, high-yield method for the synthesis of ethyl 4-(methoxycarbonyl)-2-fluorobenzoate. By leveraging a carbodiimide activator and a nucleophilic catalyst, this procedure circumvents the harsh conditions of traditional methods, making it ideal for the synthesis of complex, functionalized molecules essential to the pharmaceutical and fine chemical industries. The mechanistic insights and procedural details provided serve as a comprehensive guide for researchers, ensuring both successful execution and a foundational understanding of this powerful synthetic transformation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis.
- HyMax Anti-hydrolysis Additive. (2021). What is carbodiimide?.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Rana, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101175. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. carbodiimide.com [carbodiimide.com]
Application Notes & Protocols: Leveraging 3-Fluoro-4-(methoxycarbonyl)benzoic Acid for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the demand for novel agents with improved selectivity, potency, and pharmacokinetic profiles is incessant.
In medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity (logP), and binding affinity to its biological target.[1] Fluorinated benzoic acid derivatives, in particular, serve as exceptionally versatile building blocks for constructing these complex therapeutic agents.[1][2]
This guide focuses on 3-Fluoro-4-(methoxycarbonyl)benzoic acid , a multifunctional building block poised for application in kinase inhibitor synthesis. Its structure is strategically designed for synthetic utility:
-
The carboxylic acid group is the primary reactive handle for forming the ubiquitous amide bond, a central feature in many kinase inhibitors.
-
The fluorine atom at the 3-position modulates the electronic properties of the aromatic ring and the acidity of the carboxyl group, potentially enhancing binding interactions within the kinase active site.
-
The methoxycarbonyl (ester) group at the 4-position provides a secondary site for chemical modification or can be leveraged for its electronic influence on the scaffold's reactivity.
This document serves as a technical guide, providing both the scientific rationale and detailed, field-proven protocols for utilizing this compound as a core component in the synthesis of next-generation kinase inhibitors.
Section 1: Physicochemical Properties and Synthetic Rationale
Before embarking on synthesis, understanding the inherent properties of the starting material is crucial for predicting reactivity and planning experimental design.
| Property | Value |
| Chemical Name | This compound |
| Synonym | Methyl 2-fluoro-4-carboxybenzoate |
| CAS Number | 182358-18-9 |
| Molecular Formula | C₉H₇FO₄ |
| Molecular Weight | 198.15 g/mol |
| Appearance | White to off-white solid |
Causality Behind Experimental Choices: The arrangement of the functional groups on this compound is not arbitrary. The fluorine atom, being strongly electron-withdrawing, increases the acidity of the carboxylic acid proton, which can facilitate its activation during amide coupling reactions. Furthermore, this fluorine can act as a hydrogen bond acceptor in a protein's active site, a common strategy for increasing binding affinity. The methoxycarbonyl group, while also electron-withdrawing, offers a distinct point for diversification. It can be hydrolyzed to the corresponding dicarboxylic acid, enabling the synthesis of molecules with bilateral extensions, or it can be maintained to occupy a specific pocket in the target kinase.
Section 2: Core Synthetic Application: Amide Bond Formation
The formation of an amide bond is the most fundamental and widely used reaction in medicinal chemistry, linking carboxylic acids and amines to build molecular complexity.[3] For this compound, this transformation is the primary route to incorporate the scaffold into a potential kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: High-Efficiency HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent known for rapid reaction times and suppression of side reactions, making it ideal for challenging or precious substrates.[4]
Rationale: HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine nucleophile. The presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to deprotonate the amine and neutralize the generated acids without interfering with the reaction. This method is often preferred for its high yields and low rates of epimerization with chiral amines.[5]
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.2 M.
-
Reagent Addition: To the solution, add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 20 minutes. This allows for the complete activation of the carboxylic acid.
-
Amine Addition: Add the desired amine partner (1.05 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Cost-Effective EDC/HOBt-Mediated Amide Coupling
This protocol uses the carbodiimide-based system of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (1-Hydroxybenzotriazole). It is a widely used, robust, and more economical alternative to HATU.[6]
Rationale: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea byproduct. HOBt is added as an additive to trap the O-acylisourea, forming an HOBt-active ester. This new intermediate is more stable against rearrangement but highly reactive towards amines, thus improving the reaction's efficiency and minimizing side products.[5][6]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.2 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction rate and minimize side reactions.
-
Reagent Addition: Add DIPEA (2.0 eq.) followed by the portion-wise addition of EDC hydrochloride (1.2 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[6]
| Feature | HATU Coupling | EDC/HOBt Coupling |
| Reaction Time | Faster (4-12 h) | Slower (12-24 h) |
| Typical Yield | Very High (85-98%) | High (75-90%) |
| Cost Index | Higher | Lower |
| Substrate Scope | Excellent, especially for hindered amines | Broad, but may be less effective for challenging substrates |
| Side Products | Minimal | Potential for N-acylurea formation without HOBt |
Section 3: Case Study - Synthesis of a Hypothetical MEK Inhibitor Scaffold (KI-FMB-1)
To illustrate the utility of this compound, we present a synthetic route to a hypothetical benzamide scaffold, "KI-FMB-1," which incorporates structural motifs common in MEK inhibitors like Trametinib, such as a fluorinated aniline derivative.[7][8]
Caption: Proposed synthetic workflow for hypothetical inhibitor KI-FMB-1.
Protocol 3: Multi-step Synthesis of KI-FMB-1
Step 1: Synthesis of Intermediate Amide (IA-1)
-
Procedure: Following Protocol 1 , couple this compound (1.0 eq) with 2-Fluoro-4-iodoaniline (1.05 eq).
-
Rationale: This step forms the primary benzamide core. The 2-fluoro-4-iodoaniline fragment is chosen as it is a common intermediate in the synthesis of MEK inhibitors and provides a handle (the iodine atom) for potential future cross-coupling reactions.[7][9]
Step 2: Saponification to Hydrolyzed Intermediate (HI-1)
-
Dissolution: Dissolve the purified Intermediate Amide (IA-1) (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up:
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH ~2-3 using 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the dicarboxylic acid intermediate (HI-1).
-
-
Rationale: This step unmasks the second carboxylic acid, transforming the molecule into a difunctional linker ready for the next coupling.
Step 3: Synthesis of Final Product (KI-FMB-1)
-
Procedure: Following Protocol 2 , couple the Hydrolyzed Intermediate (HI-1) (1.0 eq) with 3-Aminophenylacetamide (1.1 eq). Note that since HI-1 is a dicarboxylic acid, careful control of stoichiometry or the use of protecting groups might be necessary in a real-world scenario to favor mono-amidation if desired. For this hypothetical protocol, we assume coupling at the newly formed carboxyl group is the primary reaction.
-
Rationale: This final coupling attaches a side chain frequently seen in kinase inhibitors, which can engage in further hydrogen bonding or occupy a solvent-exposed region of the kinase.
References
-
Jinan Tantu Chemicals Co., Ltd. (n.d.). Trametinib Intermediates CAS 871700-28-6. Retrieved from [Link]
-
Veeprho. (n.d.). Trametinib Impurities and Related Compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
-
Patsnap. (n.d.). A method for synthesizing trametinib key intermediate. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
-
University of South Florida. (n.d.). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Scholar Commons. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Fluoro-4-methylbenzoic Acid in Specialty Chemical Applications. Retrieved from [Link]
-
Keio University. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Keio University Pure. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-fluoro-2-formylbenzoate. Retrieved from [Link]
-
MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
Application Notes & Protocols: Leveraging 3-Fluoro-4-(methoxycarbonyl)benzoic Acid for the Development of Novel Anti-Inflammatory Agents
Introduction: The Strategic Value of Fluorinated Scaffolds in Anti-Inflammatory Drug Discovery
The landscape of pharmaceutical research is in a constant state of evolution, driven by the need for therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.[1] Within this landscape, 3-Fluoro-4-(methoxycarbonyl)benzoic acid has emerged as a valuable and versatile structural motif. It is not an active anti-inflammatory agent itself, but rather a key intermediate—a foundational building block from which potent therapeutics can be constructed.[1][2]
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[3] The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's properties by altering its pKa, improving metabolic stability (by blocking sites of oxidative metabolism), and enhancing binding affinity to target proteins through unique electronic interactions.[3] The this compound scaffold elegantly combines this strategic fluorine atom with two reactive handles: a carboxylic acid (after hydrolysis of the methyl ester) and the aromatic ring itself. These features provide chemists with multiple points for synthetic manipulation, making it an ideal starting point for creating diverse libraries of compounds aimed at various anti-inflammatory targets.[2][4]
This guide provides a detailed exploration of how to utilize this scaffold, from initial synthetic derivatization to robust in vitro and in vivo screening protocols, to identify and advance novel anti-inflammatory drug candidates.
Section 1: Synthetic Strategy & Derivatization Workflow
The primary utility of this compound lies in its capacity to be elaborated into more complex molecules. A common and effective strategy involves amide bond formation following the hydrolysis of the methyl ester to the corresponding carboxylic acid. This approach allows for the introduction of a wide array of chemical diversity.
Protocol 1.1: Synthesis of an Amide Derivative Library
This protocol details a two-step process: (1) saponification (hydrolysis) of the methyl ester to the free carboxylic acid, and (2) subsequent amide coupling with a representative primary amine.
Step 1: Saponification to 3-Fluoro-4-carboxybenzoic Acid
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture such as methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (approx. 2-3 equivalents), to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up & Acidification: Once the reaction is complete, remove the organic solvent (methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with a cold, dilute acid (e.g., 1N HCl) until the pH is approximately 2-3.
-
Isolation: The product, 3-Fluoro-4-carboxybenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amide Coupling (Example with Benzylamine)
-
Activation of Carboxylic Acid: In an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen), dissolve the 3-Fluoro-4-carboxybenzoic acid (1 equivalent). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2-3 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Causality Note: Coupling agents like HATU are used to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. DIPEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 equivalents) to the reaction mixture.
-
Reaction & Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or HPLC.
-
Quenching & Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product using column chromatography on silica gel to yield the final amide derivative.
Section 3: Secondary Screening in an Acute Inflammation Model (In Vivo)
Compounds that demonstrate promising activity and low cytotoxicity in vitro should be advanced to in vivo models to assess their efficacy in a whole-organism system. The carrageenan-induced paw edema model is a widely used and validated model for acute inflammation. [5][6]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
-
Principle: The sub-plantar injection of carrageenan, an irritant, into a rat's paw induces a localized, acute inflammatory response characterized by swelling (edema). [6]The ability of a pre-administered test compound to reduce this swelling indicates its anti-inflammatory activity. [7]2. Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes) to allow for drug absorption, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume (Vt) at regular intervals post-carrageenan injection, typically at 1, 2, 3, and 4 hours.
-
-
Data Analysis:
-
Calculate Edema Volume: Edema (mL) = Vt - V0.
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
-
Compare the results between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
The goal of the screening cascade is to generate data that informs a structure-activity relationship (SAR), guiding the synthesis of more potent and selective compounds.
| Compound ID | R-Group (Amide) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | % Edema Inhibition @ 3h (30 mg/kg) |
| Lead-01 | Benzyl | 15.2 | 1.8 | 8.4 | 5.6 | 25% |
| Lead-02 | 4-Fluorobenzyl | 18.5 | 0.9 | 20.6 | 2.1 | 48% |
| Lead-03 | 4-Methoxybenzyl | 12.1 | 2.5 | 4.8 | 8.9 | 15% |
| Lead-04 | Thiophen-2-ylmethyl | 25.1 | 0.5 | 50.2 | 1.5 | 65% |
| Indomethacin | (Positive Control) | 0.1 | 2.5 | 0.04 | 0.8 | 70% |
Interpretation:
-
From this hypothetical data, we can derive initial SAR insights. For example, adding an electron-withdrawing fluorine atom to the benzyl ring (Lead-02 ) improved COX-2 selectivity and cellular potency compared to the unsubstituted benzyl group (Lead-01 ).
-
Replacing the phenyl ring with a thiophene ring (Lead-04 ) significantly boosted COX-2 potency and selectivity, which translated to the best in vivo efficacy among the derivatives.
-
An electron-donating methoxy group (Lead-03 ) was detrimental to activity across the board.
This iterative process of synthesis, screening, and SAR analysis is central to drug discovery.
Conclusion
This compound represents a highly valuable starting point for the development of next-generation anti-inflammatory drugs. Its inherent structural and electronic properties, combined with its synthetic tractability, allow for the systematic exploration of chemical space to identify novel compounds with superior therapeutic profiles. By employing a logical and iterative screening cascade, from enzymatic and cell-based assays to preclinical in vivo models, researchers can effectively translate the potential of this scaffold into tangible drug candidates. The methodologies outlined in this guide provide a comprehensive framework for research scientists and drug development professionals to harness the power of this key building block in the ongoing search for safer and more effective anti-inflammatory treatments.
References
- Dea, D., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed.
- WuXi Biology. Inflammation & Autoimmune Disease Models. WuXi AppTec.
- Jayasree, N. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University.
- Patil, K. R., et al. (n.d.). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Semantic Scholar.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central.
- Wirnitzer, U., et al. (2008). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed.
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research.
- Niles, N. (2018). Screening models for inflammatory drugs. Slideshare.
- Sindhu, R. K., et al. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar.
- Zagni, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Benchchem. (n.d.). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent. Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
- Logvinov, S. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Ningbo Vocean Chemical Co., Ltd. (2025). Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. Ningbo Vocean Chemical Co., Ltd..
- Zubenko, A. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed Central.
- Al-Sanea, M. M., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
- Dong, L., et al. (2011). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit. PubMed Central.
Sources
Troubleshooting & Optimization
Navigating the Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and achieve higher yields and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this multi-step synthesis.
I. The Synthetic Pathway: An Overview
The most common and cost-effective route to this compound involves a two-step process starting from 3-fluoro-4-methylbenzoic acid:
-
Oxidation: The methyl group of 3-fluoro-4-methylbenzoic acid is oxidized to a carboxylic acid, yielding 3-fluoro-4-carboxybenzoic acid (a substituted terephthalic acid).
-
Selective Esterification: The newly formed carboxylic acid at the 4-position is selectively esterified to its methyl ester, affording the final product.
This guide will delve into the intricacies of each step, providing detailed protocols and troubleshooting for potential issues.
Caption: Synthetic workflow for this compound.
II. Troubleshooting Guide: Addressing Common Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Step 1: Oxidation of 3-Fluoro-4-methylbenzoic acid
Q1: Why is my yield of 3-fluoro-4-carboxybenzoic acid consistently low after the oxidation step?
A1: Low yields in the oxidation of the methyl group of 3-fluoro-4-methylbenzoic acid can stem from several factors. The use of a strong oxidizing agent like potassium permanganate (KMnO₄) is common for this transformation. Here are the primary causes and solutions:
-
Incomplete Reaction: The oxidation of the methyl group is a heterogeneous reaction and can be slow.
-
Troubleshooting:
-
Temperature: Ensure the reaction is heated sufficiently, typically to reflux, to drive the reaction to completion.
-
Reaction Time: The oxidation can take several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants.
-
-
-
Suboptimal pH: The pH of the reaction mixture plays a critical role in the oxidizing power of KMnO₄.
-
Troubleshooting: The reaction is typically performed under basic conditions, which can be achieved by adding a base like sodium carbonate. After the reaction, acidification is necessary to precipitate the dicarboxylic acid product.
-
-
Side Reactions: Over-oxidation can lead to the degradation of the aromatic ring, especially under harsh conditions.
-
Troubleshooting:
-
Controlled Addition of Oxidant: Add the KMnO₄ solution portion-wise to control the reaction temperature and prevent localized overheating.
-
Temperature Control: Maintain a steady reflux temperature and avoid excessive heating.
-
-
Q2: I am observing a significant amount of brown manganese dioxide (MnO₂) in my product. How can I effectively remove it?
A2: The formation of MnO₂ is an inherent byproduct of permanganate oxidations. Its removal is essential for obtaining a pure product.
-
Troubleshooting:
-
Sodium Bisulfite/Metabisulfite Quench: After the reaction is complete, and while the solution is still hot, cautiously add a saturated solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) until the brown precipitate dissolves and the solution becomes colorless. This reduces the MnO₂ to soluble Mn²⁺ salts.
-
Filtration of Hot Solution: If some MnO₂ remains, a hot filtration step can be effective. However, the dicarboxylic acid product may also be sparingly soluble in the hot reaction mixture, so this should be done with caution to avoid product loss.
-
Q3: What are the potential side products in the oxidation of 3-fluoro-4-methylbenzoic acid?
A3: Besides the desired dicarboxylic acid, several side products can form:
-
Unreacted Starting Material: Due to incomplete reaction.
-
Over-oxidation Products: Cleavage of the aromatic ring can occur under excessively harsh conditions, leading to a complex mixture of smaller organic acids.
-
Partially Oxidized Products: Formation of 3-fluoro-4-hydroxymethylbenzoic acid or 3-fluoro-4-formylbenzoic acid is possible if the oxidation is not complete.
Experimental Protocol: Oxidation of 3-Fluoro-4-methylbenzoic acid
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid in an aqueous solution of sodium carbonate.
-
Heat the solution to reflux.
-
Slowly add a solution of potassium permanganate in water to the refluxing mixture over several hours.
-
Continue refluxing until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide is prominent.
-
Cool the reaction mixture slightly and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of ~2.
-
Cool the mixture in an ice bath to precipitate the 3-fluoro-4-carboxybenzoic acid.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry.
| Parameter | Recommended Condition |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Solvent | Water |
| Base | Sodium Carbonate (Na₂CO₃) |
| Temperature | Reflux (~100 °C) |
| Quenching Agent | Sodium Bisulfite (NaHSO₃) |
Table 1: Recommended reaction conditions for the oxidation of 3-fluoro-4-methylbenzoic acid.
Step 2: Selective Monomethyl Esterification
Q4: How can I selectively esterify the carboxylic acid at the 4-position without affecting the one at the 1-position?
A4: Selective monoesterification of a terephthalic acid derivative is a significant challenge. The two carboxylic acid groups have different electronic environments due to the fluorine substituent, but the difference in reactivity may not be sufficient for high selectivity with standard Fischer esterification. Here are some strategies to achieve selective monoesterification:
-
Steric Hindrance: While not pronounced in this molecule, sometimes the steric environment around one carboxylic acid can favor the esterification of the less hindered one.
-
Controlled Reaction Conditions:
-
Stoichiometry: Using a stoichiometric amount (or a slight excess) of methanol can favor mono-esterification over di-esterification.
-
Reaction Time: Shorter reaction times will generally favor the formation of the monoester. Monitor the reaction closely by TLC or HPLC.
-
-
Alternative Esterification Methods:
-
Thionyl Chloride in Methanol: A mild and effective method for selective esterification of non-conjugated carboxylic acids in the presence of aromatic ones has been reported.[1] A catalytic amount of thionyl chloride in methanol at room temperature can favor the esterification of the less sterically hindered or more electronically favorable carboxyl group.
-
Heterogeneous Catalysis: The use of bifunctional alumina catalysts in methanol has been shown to selectively produce monomethyl esters of dicarboxylic acids.[2][3]
-
Q5: My esterification reaction is producing a significant amount of the diester. How can I minimize this side product?
A5: The formation of the dimethyl ester is a common issue.
-
Troubleshooting:
-
Reduce the Amount of Methanol: Avoid using a large excess of methanol, which drives the equilibrium towards the diester.
-
Lower the Reaction Temperature: While this may slow down the reaction, it can improve selectivity.
-
Use a Milder Acid Catalyst: A less aggressive acid catalyst might favor the monoesterification.
-
Q6: The purification of the monoester from the starting dicarboxylic acid and the diester is proving difficult. What are the best purification strategies?
A6: The similar polarities of the dicarboxylic acid, monoester, and diester can make purification challenging.
-
Troubleshooting:
-
Recrystallization: This can be an effective method if a suitable solvent system is found that selectively crystallizes the desired monoester. Experiment with different solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: While potentially tedious on a large scale, silica gel column chromatography is a reliable method for separating the three components. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Acid-Base Extraction: The unreacted dicarboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The monoester and diester will remain in the organic phase. The monoester can then be separated from the diester by chromatography.
-
Experimental Protocol: Selective Monomethyl Esterification
-
Suspend 3-fluoro-4-carboxybenzoic acid in methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of thionyl chloride.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the desired level of conversion to the monoester is achieved, quench the reaction by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted dicarboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Sources
Technical Support Center: Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important fluorinated building block. The content is structured in a flexible question-and-answer format to directly address practical laboratory issues.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves the oxidation of a methyl-substituted precursor, such as methyl 3-fluoro-4-methylbenzoate. While seemingly straightforward, this process is prone to several side reactions that can impact yield, purity, and reproducibility. This guide provides in-depth analysis and actionable protocols to mitigate these issues.
Core Synthesis Pathway and Potential Pitfalls
A common and logical synthetic route is the oxidation of the benzylic methyl group of methyl 3-fluoro-4-methylbenzoate. This pathway is chosen for its atom economy and the relative availability of the starting material. However, it presents several critical control points where side reactions can occur.
Caption: Common synthetic route and associated side reactions.
Troubleshooting Guide
Issue 1: Incomplete Oxidation and Persistent Starting Material
Question: "My reaction seems to stall, and I'm recovering a significant amount of unreacted methyl 3-fluoro-4-methylbenzoate. How can I drive the reaction to completion?"
Answer:
Incomplete oxidation is a frequent issue, often stemming from insufficient oxidant, poor reagent solubility, or non-optimal reaction temperature. The benzylic methyl group requires a potent oxidizing agent, and potassium permanganate (KMnO₄) is commonly used.
Root Cause Analysis:
-
Insufficient Oxidant: The stoichiometry of the reaction is crucial. The oxidation of a methyl group to a carboxylic acid is a multi-electron process, requiring a sufficient molar excess of the oxidizing agent.
-
Reaction Heterogeneity: Potassium permanganate has low solubility in many organic solvents. If the reaction mixture is not vigorously stirred, or if a phase-transfer catalyst is not employed, the reaction can be slow and incomplete.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction rate.
Troubleshooting Protocol:
-
Adjust Stoichiometry: Increase the molar equivalents of KMnO₄. Start with a 1.5 to 2-fold excess and consider increasing to 3-4 equivalents if the reaction remains incomplete.
-
Enhance Solubility:
-
Co-solvent System: Employ a co-solvent system like tert-butanol/water or acetone/water to improve the solubility of both the organic substrate and the inorganic oxidant.
-
Phase-Transfer Catalysis: Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to facilitate the transport of the permanganate ion into the organic phase.
-
-
Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS at regular intervals. A good starting point is often refluxing in a suitable solvent system.
-
Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve full conversion.
| Parameter | Initial Recommendation | Adjusted Recommendation |
| KMnO₄ (equivalents) | 1.5 - 2.0 | 3.0 - 4.0 |
| Temperature | 50-60 °C | Reflux |
| Catalyst | None | Phase-Transfer Catalyst |
Issue 2: Formation of 3-Fluoro-4-carboxybenzoic Acid (Diacid Impurity)
Question: "My final product is contaminated with a more polar impurity that I suspect is the diacid. What causes this, and how can I prevent it?"
Answer:
The formation of 3-fluoro-4-carboxybenzoic acid is a classic example of ester hydrolysis occurring as a side reaction. This is particularly common when using potassium permanganate under basic or strongly acidic conditions, which are often employed for the oxidation step.
Root Cause Analysis:
-
Basic/Acidic Hydrolysis: The methyl ester is susceptible to hydrolysis under both basic (saponification) and acidic conditions that may be present during the oxidation or the work-up procedure.[1][2][3][4] The hydroxide ions present in a basic KMnO₄ reaction or the acidic conditions of the work-up can catalyze this unwanted reaction.
Troubleshooting Protocol:
-
Control pH During Oxidation:
-
Buffered System: If possible, perform the oxidation in a buffered system to maintain a near-neutral pH. However, this can be challenging with strong oxidants like KMnO₄.
-
Careful Addition of Base: If basic conditions are required, add the base slowly and maintain the lowest effective concentration.
-
-
Modified Work-up Procedure:
-
Cold Quenching: Quench the reaction at a low temperature (e.g., 0 °C) to minimize the time the ester is exposed to harsh pH conditions.
-
Rapid Acidification and Extraction: During the work-up, acidify the solution quickly and immediately extract the product into an organic solvent to remove it from the aqueous acidic environment.
-
-
Purification:
-
Recrystallization: If the diacid is formed, it can often be removed by recrystallization. The difference in polarity between the desired mono-acid mono-ester and the diacid can be exploited.
-
Chromatography: Flash column chromatography is an effective method for separating the product from the more polar diacid impurity.
-
Caption: Mechanism of base-catalyzed ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: I am observing some decarboxylation of my product. Is this common and how can I avoid it?
A1: While less common than incomplete oxidation or hydrolysis, decarboxylation can occur, particularly if the reaction is heated for extended periods at high temperatures. Aromatic carboxylic acids, especially those with electron-withdrawing substituents, can be susceptible to decarboxylation.[5][6] To minimize this, avoid excessive heating and prolonged reaction times once the oxidation is complete. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q2: My starting material, methyl 3-fluoro-4-methylbenzoate, contains isomeric impurities. How will this affect my synthesis?
A2: Isomeric impurities in your starting material will likely be carried through the reaction, leading to a mixture of isomeric products that can be difficult to separate. For instance, if your starting material is contaminated with methyl 2-fluoro-4-methylbenzoate, your final product will likely contain 2-fluoro-4-(methoxycarbonyl)benzoic acid. It is highly recommended to purify your starting material to >98% purity before proceeding with the oxidation step to ensure the integrity of your final product.
Q3: Can I use a different oxidizing agent instead of KMnO₄ to avoid some of these side reactions?
A3: Yes, alternative oxidizing agents can be employed. For example, oxidation using sodium chlorite (NaClO₂) under buffered conditions, as described for a related isomer, can be a milder alternative that may reduce the risk of ester hydrolysis.[7] Other options include catalytic oxidation with a ruthenium catalyst and a co-oxidant. Each system will have its own set of potential side reactions and will require optimization.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material (methyl 3-fluoro-4-methylbenzoate) and the appearance of the more polar product. Staining with a permanganate dip can be useful for visualizing the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used to track the conversion and the formation of any side products.
References
- 1. researchgate.net [researchgate.net]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. homework.study.com [homework.study.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature for 3-Fluoro-4-(methoxycarbonyl)benzoic acid synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible synthesis. Our focus is on the critical parameter of reaction temperature and its impact on yield, purity, and reaction time.
I. Understanding the Reaction: Fischer-Speier Esterification
The synthesis of this compound from 3-fluoro-4-carboxybenzoic acid and methanol is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process, and careful control of reaction parameters is crucial for driving the reaction towards the desired product. The presence of the electron-withdrawing fluorine atom on the aromatic ring increases the electrophilicity of the carboxylic acid's carbonyl carbon, which can facilitate the nucleophilic attack by methanol and potentially accelerate the reaction.[1]
II. Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses common issues encountered during the synthesis, with a focus on troubleshooting through temperature optimization.
| Problem Encountered | Potential Cause & Scientific Explanation | Recommended Action |
| Low or No Product Yield | Insufficient Temperature: The reaction may not have reached the necessary activation energy for the esterification to proceed at an appreciable rate. Fischer esterifications are typically conducted at elevated temperatures. Equilibrium Not Shifted: The reaction is reversible. If the temperature is too low, the forward reaction is slow, and the equilibrium may not be sufficiently shifted towards the product. | Gradually increase the reaction temperature in 5-10°C increments. For a standard reflux setup with methanol, the temperature will be limited to its boiling point (~65°C). For higher temperatures, a sealed-vessel microwave synthesis can be employed, allowing for temperatures up to 130-150°C.[2] |
| Presence of Unreacted Starting Material | Sub-optimal Temperature: The chosen temperature may not be high enough to achieve complete conversion within the given reaction time. Reaction Time Too Short: At a given temperature, the reaction may simply need more time to reach completion. | Increase the reaction temperature to accelerate the reaction rate. Alternatively, prolong the reaction time at the current temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time-temperature combination. |
| Formation of Impurities/Side Products | Temperature Too High: Excessive heat can lead to side reactions, such as dehydration or decarboxylation, although this is less common for simple esterifications. More likely, high temperatures can promote the formation of colored impurities or tar-like by-products.[3] | Reduce the reaction temperature. If using a microwave reactor, lower the setpoint temperature. For conventional heating, consider using a lower-boiling solvent if compatible, or simply reducing the heat supplied to the reaction. |
| Reaction Stalls or Reaches a Plateau | Equilibrium Reached: The reaction has reached equilibrium, and the net rate of product formation is zero. This is a common issue in Fischer esterifications.[2][4] | While temperature optimization is key, also consider methods to shift the equilibrium. This can be achieved by removing water as it is formed (e.g., using a Dean-Stark apparatus, though less practical with low-boiling methanol) or by using a large excess of the alcohol (methanol) to drive the reaction forward.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for the synthesis of this compound?
A1: A good starting point for a conventional reflux setup is the boiling point of methanol, which is approximately 65°C. For microwave-assisted synthesis, an initial temperature of 110-130°C in a sealed vessel can be a good starting point, with a short reaction time (e.g., 15 minutes).[2] It is crucial to monitor the reaction and adjust the temperature based on the observed results.
Q2: How does the fluorine substituent affect the reaction temperature choice?
A2: The electron-withdrawing nature of the fluorine atom makes the carboxylic acid group more reactive towards esterification.[1] This may allow for slightly milder reaction conditions (lower temperature or shorter reaction time) compared to unsubstituted benzoic acid. However, empirical optimization is still necessary.
Q3: Can I use a different alcohol instead of methanol?
A3: Yes, other primary alcohols like ethanol can be used to synthesize the corresponding ethyl ester.[5] However, be aware that the reaction rate may differ, and the optimal temperature will likely change. Tertiary alcohols are generally poor substrates for Fischer esterification.[5]
Q4: My final product is off-white or yellowish. How can I purify it?
A4: A common method for removing colored impurities is recrystallization from a suitable solvent. During this process, adding a small amount of activated charcoal to the hot solution can help adsorb the colored by-products.[3]
Q5: What are the most common impurities to look out for?
A5: The most likely impurities are the unreacted starting material, 3-fluoro-4-carboxybenzoic acid, and potentially positional isomers if the starting material was not pure.[3]
IV. Experimental Protocol: Temperature Optimization
This protocol outlines a method for optimizing the reaction temperature for the synthesis of this compound using a standard laboratory setup.
Materials:
-
3-Fluoro-4-carboxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
-
Appropriate work-up and purification reagents (e.g., sodium bicarbonate solution, organic solvent for extraction, anhydrous magnesium sulfate).
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 molar equivalent of 3-fluoro-4-carboxybenzoic acid in a 10-20 molar excess of anhydrous methanol.[1]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents).[1]
-
Temperature Control:
-
Trial 1 (Baseline): Heat the reaction mixture to reflux (~65°C) using a heating mantle.
-
Subsequent Trials: If using a setup that allows for precise temperature control below reflux, you can explore lower temperatures (e.g., 50°C, 60°C). For higher temperatures, a sealed-vessel microwave reactor is necessary.
-
-
Reaction Monitoring: Monitor the progress of the reaction every 30-60 minutes by taking a small aliquot and analyzing it by TLC. The disappearance of the starting material spot and the appearance of the product spot will indicate reaction progression.
-
Work-up: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product. Purify the crude product by recrystallization.
V. Visualization of Key Processes
Reaction Pathway
Caption: Fischer esterification of 3-Fluoro-4-carboxybenzoic acid.
Troubleshooting Workflow
Caption: Troubleshooting workflow for temperature optimization.
VI. References
-
A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions. Benchchem. Available at: --INVALID-LINK--
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: --INVALID-LINK--
-
Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Available at: --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: --INVALID-LINK--
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. Available at: --INVALID-LINK--
-
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
What are the synthesis and applications of 3-Fluoro-4-methoxybenzaldehyde? Guidechem. Available at: --INVALID-LINK--
-
3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila. Available at: --INVALID-LINK--
-
4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. Available at: --INVALID-LINK--
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: --INVALID-LINK--
-
purification challenges of 2-Fluorobenzoic acid and how to overcome them. Benchchem. Available at: --INVALID-LINK--
-
Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents. Available at: --INVALID-LINK--
-
This compound | 161796-11-8. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents. Available at: --INVALID-LINK--
-
3-Fluoro-4-methoxybenzoic acid 98 403-20-3. Sigma-Aldrich. Available at: --INVALID-LINK--
References
Technical Support Center: 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 3-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our focus is on providing practical, experience-driven advice to ensure the integrity of your research and development projects.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, most commonly achieved through the selective mono-saponification of dimethyl 2-fluoroterephthalate, presents a classic chemical challenge: achieving high selectivity for the hydrolysis of one of two identical functional groups. This process can lead to a mixture of the desired product, unreacted starting material, and the over-hydrolyzed diacid, necessitating robust analytical and purification strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary impurities I should expect when synthesizing this compound via mono-saponification of dimethyl 2-fluoroterephthalate?
The primary impurities in this synthesis are typically the starting material and a byproduct of over-hydrolysis.
-
Dimethyl 2-fluoroterephthalate (Starting Material): Incomplete saponification will result in the presence of the starting diester.
-
2-Fluoroterephthalic acid (Byproduct): Excessive hydrolysis will lead to the saponification of both methyl ester groups, forming the corresponding diacid.
-
Methanol: As a byproduct of the saponification reaction, residual methanol may be present.
-
Positional Isomers: While less common if the starting diester is pure, isomeric impurities from the synthesis of dimethyl 2-fluoroterephthalate could be carried over.
The following diagram illustrates the reaction pathway and the formation of these common impurities.
Caption: Synthesis of this compound and associated impurities.
Q2: My reaction is yielding a mixture of the starting material, desired product, and the diacid. How can I improve the selectivity of the mono-saponification?
Achieving high selectivity in mono-saponification is a delicate balance. Here are key parameters to control:
-
Stoichiometry of the Base: Carefully control the molar equivalents of the base (e.g., NaOH or KOH). A slight excess (typically 1.0-1.1 equivalents) is often a good starting point. Running small-scale trials to determine the optimal stoichiometry for your specific conditions is highly recommended.
-
Reaction Temperature: Lower temperatures generally favor mono-hydrolysis. Performing the reaction at 0°C or even lower can significantly improve selectivity by slowing down the rate of the second hydrolysis step.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quenching the reaction at the optimal time is crucial to prevent the formation of the diacid.
-
Solvent System: The choice of solvent can influence the relative rates of the first and second hydrolysis reactions. A mixture of an organic solvent (like methanol or THF) and water is commonly used.
Troubleshooting Low Selectivity:
| Observation | Potential Cause | Recommended Action |
| High levels of unreacted starting material | Insufficient base, low temperature, or short reaction time. | Increase the equivalents of base slightly, extend the reaction time, or consider a modest increase in temperature while monitoring closely. |
| High levels of diacid byproduct | Excess base, high temperature, or prolonged reaction time. | Reduce the equivalents of base, lower the reaction temperature, and monitor the reaction more frequently to quench it at the optimal point. |
Q3: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic techniques is ideal for both in-process control and final product quality assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying the starting material, product, and diacid byproduct. A reversed-phase C18 column is typically effective.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.
-
-
Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress. A mobile phase of ethyl acetate and hexanes, with a small amount of acetic or formic acid, can often provide good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation of the desired product and can be used to detect and quantify impurities if their signals are resolved from the product's signals. The presence of two distinct methyl ester singlets in the starting material will be replaced by a single methyl ester singlet in the product.
-
¹⁹F NMR: A highly sensitive technique for fluorine-containing compounds. Each fluorinated species (starting material, product, and diacid) will have a distinct chemical shift, allowing for sensitive detection of impurities.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weights of the components, providing an additional layer of identification.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Q4: My final product is contaminated with the starting diester and the diacid. What is the most effective purification strategy?
Recrystallization is a highly effective method for purifying this compound from the common process-related impurities.[1]
-
Principle: The desired product, being a carboxylic acid, has significantly different solubility properties compared to the non-acidic starting diester and the more polar diacid.
-
Solvent Selection: A key aspect of successful recrystallization is choosing an appropriate solvent system.[2]
-
Aqueous Ethanol or Methanol: A mixture of an alcohol and water is often a good choice. The compound is typically soluble in the hot solvent mixture and less soluble upon cooling.[2]
-
Toluene or Ethyl Acetate/Hexanes: For less polar impurities, these solvent systems can be effective.
-
-
pH Adjustment: The solubility of the carboxylic acid product and the diacid byproduct are highly pH-dependent. This can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mildly basic aqueous solution (e.g., a dilute sodium bicarbonate solution). The desired mono-acid and the diacid will be extracted into the aqueous layer as their carboxylate salts, while the neutral starting diester remains in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to precipitate the purified product and the diacid.
-
The desired product can then be further purified from the diacid by recrystallization from a suitable solvent.
-
Step-by-Step Purification Protocol (Acid-Base Extraction followed by Recrystallization):
-
Dissolve the crude material in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Extract with 1 M sodium bicarbonate solution. Repeat the extraction 2-3 times.
-
Combine the aqueous layers.
-
Cool the aqueous solution in an ice bath and slowly acidify with 6 M HCl until the product precipitates (confirm with pH paper).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified crystals under vacuum.
The following diagram illustrates the purification workflow.
Caption: A typical purification workflow for this compound.
References
Stability issues of 3-Fluoro-4-(methoxycarbonyl)benzoic acid under acidic conditions
Technical Support Center: 3-Fluoro-4-(methoxycarbonyl)benzoic acid
Introduction for the Researcher
This compound is a valuable substituted aromatic building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective and sequential chemical modifications. However, this same bifunctionality presents a key stability challenge, particularly in acidic environments. This guide provides in-depth troubleshooting advice and validated protocols to help you navigate and mitigate the primary degradation pathway: acid-catalyzed ester hydrolysis. Understanding and controlling this reaction is critical for ensuring the purity of your starting material, the accuracy of your experimental results, and the integrity of your synthetic route.
Part 1: Frequently Asked Questions (FAQs) - The "What" and "Why"
Q1: What is the primary stability concern for this compound in acidic media?
The principal stability issue is the acid-catalyzed hydrolysis of the methyl ester group at the C4 position.[1] In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the methoxycarbonyl group (-COOCH₃) is cleaved, yielding a second carboxylic acid group. This reaction is a reversible equilibrium process; however, in aqueous acidic solutions, the equilibrium is often driven towards the hydrolysis products.[2]
Q2: What are the degradation products I should be looking for?
The hydrolysis reaction converts this compound into 3-Fluoroterephthalic acid and methanol .
-
dot
Caption: Acid-catalyzed hydrolysis of the starting material.
Q3: Why is this degradation problematic for my research?
The unintended hydrolysis of your starting material can have several negative consequences:
-
Purity & Stoichiometry: It introduces a significant impurity (3-Fluoroterephthalic acid) into your reaction, compromising the purity of your final product. It also alters the molar quantity of the intended starting material, leading to inaccurate stoichiometry and potentially lower yields.
-
Analytical Challenges: The degradation product is chemically distinct and more polar. In analytical techniques like HPLC, it will appear as a separate peak, often with a much shorter retention time, complicating analysis and quantification.
-
Altered Reactivity: If your synthesis targets the carboxylic acid group, the presence of a second carboxylic acid on the degradation product can lead to unwanted side reactions, such as double additions or polymerizations.
Q4: What experimental factors accelerate this degradation?
The rate of acid-catalyzed ester hydrolysis is primarily influenced by three factors:
-
Acid Strength & Concentration: Higher concentrations of strong acids (e.g., 1M HCl vs. 0.1M HCl) will significantly increase the rate of hydrolysis.[3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing acidic steps at elevated temperatures is a common cause of significant degradation.[4]
-
Water Content: Water is a reactant in the hydrolysis reaction.[1][2] Reactions performed in anhydrous or low-water aprotic solvents will exhibit minimal to no hydrolysis, while those in aqueous acidic solutions are at high risk.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter in the lab.
Scenario 1: "After an acidic workup, my HPLC shows a new, early-eluting peak that I can't identify."
-
Probable Cause: You are likely observing the formation of 3-Fluoroterephthalic acid. Its two carboxylic acid groups make it significantly more polar than the starting mono-acid/mono-ester, causing it to elute much earlier on a standard reverse-phase HPLC column.
-
Troubleshooting Workflow:
-
dot
Caption: Workflow for identifying and mitigating degradation.
-
Scenario 2: "My reaction yield is consistently low when using this reagent in an acidic solvent system."
-
Probable Cause: A significant portion of your starting material may be degrading into 3-Fluoroterephthalic acid before it has a chance to react as intended. This is a common issue in reactions requiring prolonged heating in acidic media (e.g., certain esterifications or condensations).
-
Troubleshooting Steps:
-
Assess Stability Under Your Conditions: Before running the full reaction, perform a forced degradation study that mimics your reaction's solvent, acid concentration, and temperature. This will quantify the stability of the starting material over the intended reaction time. (See Protocol 1 below).
-
Select a Milder Acid Catalyst: If possible, substitute strong mineral acids with milder catalysts like p-toluenesulfonic acid (p-TsOH) or use a Lewis acid catalyst in a non-aqueous solvent.
-
Change the Solvent System: If the reaction chemistry allows, switch from an aqueous or protic solvent (like methanol/water) to an aprotic solvent (like Dichloromethane, THF, or Acetonitrile) to eliminate water, a key reactant for hydrolysis.
-
Protect the Carboxylic Acid: If your reaction targets the ester, consider temporarily protecting the carboxylic acid group (e.g., as a silyl ester). This prevents the molecule from acting as its own acid catalyst and can sometimes improve stability.
-
Part 3: Key Protocols & Methodologies
Protocol 1: Forced Degradation Study for Acidic Hydrolysis
This protocol is designed to assess the stability of your compound under defined acidic stress conditions, a standard practice in pharmaceutical development.[3][5][6]
Objective: To quantify the rate and extent of degradation of this compound into 3-Fluoroterephthalic acid.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH) for quenching
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation:
-
T=0 Sample: To a vial, add 1 mL of the stock solution and 1 mL of solvent. This is your baseline sample before degradation.
-
Acid Stress Sample: To a separate vial, add 1 mL of the stock solution and 1 mL of 1.0 M HCl.
-
Control Sample: To a third vial, add 1 mL of the stock solution and 1 mL of water (without acid). This control helps isolate the effect of the acid from simple dissolution.
-
-
Stress Condition: Place the "Acid Stress" and "Control" vials in a controlled temperature environment (e.g., a 60 °C water bath or heating block) for a defined period (e.g., 2, 4, 8, and 24 hours).
-
Sampling and Quenching: At each time point, withdraw an aliquot (e.g., 100 µL) from the stress and control vials. Immediately quench the reaction by adding it to a vial containing an equivalent amount of 1.0 M NaOH to neutralize the acid and stop the hydrolysis.
-
Analysis: Analyze the T=0, control, and quenched time-point samples by HPLC (see Protocol 2 ).
-
Data Interpretation: Calculate the percentage of the starting material remaining and the percentage of the degradation product formed at each time point relative to the T=0 sample. A degradation of 5-20% is often targeted in formal studies to ensure degradation pathways are well-understood.[3][4]
Protocol 2: Generic HPLC Method for Stability Monitoring
Objective: To separate this compound from its more polar degradant, 3-Fluoroterephthalic acid.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Industry standard for separating small aromatic molecules of varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent protonation of carboxylic acids for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient is necessary to elute the relatively nonpolar starting material after the very polar dicarboxylic acid degradant. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Provides consistent retention times. |
| Detection (UV) | 254 nm | Aromatic compounds typically absorb well at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Part 4: Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 161796-11-8 | [7][8] |
| Molecular Formula | C₉H₇FO₄ | [8] |
| Molecular Weight | 198.15 g/mol | [8] |
| Physical Form | Solid | |
| Storage | Sealed in dry, room temperature |
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. 161796-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemuniverse.com [chemuniverse.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for 3-Fluoro-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered during its use in synthetic chemistry. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve desired outcomes.
Understanding the Molecule: A Balance of Effects
This compound is a unique building block with electronic and steric factors that can influence its reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which can decrease the nucleophilicity of the aromatic ring.[1] However, it can also act as a pi-donor through resonance (+R), which can influence regioselectivity in aromatic substitution reactions.[2] The presence of a methoxycarbonyl group further withdraws electron density from the ring. Additionally, the ortho-position of the fluorine atom to the carboxylic acid group can lead to steric hindrance, a phenomenon known as the "ortho effect," which can surprisingly increase the acidity of the carboxylic acid by forcing the carboxyl group out of the plane of the benzene ring, disrupting resonance.[3][4][5][6] This complex interplay of electronic and steric effects is crucial to consider when troubleshooting reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered when using this compound in various chemical transformations.
Issue 1: Poor Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction with this compound and a primary amine, but I am observing low yields of the desired amide product. What could be the cause, and how can I improve the reaction efficiency?
Answer:
Low yields in amide coupling reactions are a common challenge. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] To overcome this, activation of the carboxylic acid is necessary.[9] Several factors could be contributing to the low yield in your specific case:
Causality and Troubleshooting Steps:
-
Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be converted into a more reactive species to facilitate nucleophilic attack by the amine.[8][9]
-
Solution: Employ a suitable coupling reagent. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide).[7][8][10] Uronium/aminium salts such as HATU or HBTU are also highly effective.[7]
-
-
Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Solution: Consider using a less bulky amine if possible. Alternatively, increasing the reaction temperature or extending the reaction time may help overcome the steric barrier.
-
-
Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.
-
Solution: Aprotic polar solvents like DMF or DCM are generally preferred for amide coupling reactions.[8] The base is crucial to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[8]
-
Experimental Protocol: HATU-Mediated Amide Coupling
Here is a general protocol for an amide coupling reaction using HATU, a highly efficient coupling reagent:
| Step | Procedure |
| 1 | In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF. |
| 2 | Add HATU (1.1 equivalents) and DIPEA (2-3 equivalents) to the solution. |
| 3 | Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. |
| 4 | Add the amine (1.2 equivalents) to the reaction mixture. |
| 5 | Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. |
| 6 | Upon completion, work up the reaction by diluting with an organic solvent like ethyl acetate and washing with aqueous solutions to remove byproducts. |
Issue 2: Unwanted Hydrolysis of the Methyl Ester
Question: During my reaction, which is performed under basic conditions, I am observing the formation of the dicarboxylic acid, indicating hydrolysis of the methyl ester. How can I prevent this side reaction?
Answer:
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction under basic conditions, a process also known as saponification.[11][12] The hydroxide ions in the basic medium can act as nucleophiles and attack the electrophilic carbonyl carbon of the ester.[12][13]
Causality and Troubleshooting Steps:
-
Reaction with Base: The base used in the reaction is the primary cause of ester hydrolysis.
-
Solution:
-
Use a Non-Nucleophilic Base: If the base is only required to act as a proton scavenger, switch to a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge.
-
Minimize Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote ester hydrolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Alternative Synthetic Route: If basic conditions are unavoidable and hydrolysis is persistent, consider protecting the carboxylic acid and performing the desired transformation on the ester first. Subsequently, the protecting group can be removed.
-
-
Experimental Protocol: Esterification as an Alternative
If the desired product is the ester, you can perform a Fischer esterification under acidic conditions, which will not hydrolyze the existing methyl ester.
| Step | Procedure |
| 1 | Dissolve this compound in an excess of the desired alcohol (e.g., methanol). |
| 2 | Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. |
| 3 | Heat the reaction mixture to reflux and monitor by TLC. |
| 4 | Upon completion, cool the reaction and neutralize the acid with a weak base like sodium bicarbonate. |
| 5 | Extract the product with an organic solvent and purify as necessary. |
Issue 3: Low Reactivity in Suzuki Coupling
Question: I am using this compound as a precursor to an aryl bromide for a Suzuki coupling reaction. However, the Suzuki coupling is sluggish and gives low yields. What factors could be contributing to this, and how can I optimize the reaction?
Answer:
Suzuki coupling reactions are powerful tools for C-C bond formation, but their efficiency can be sensitive to the electronic nature of the coupling partners.[14] In this case, the aryl bromide derived from this compound is electron-deficient due to the presence of the fluorine and methoxycarbonyl groups. This can affect different steps of the catalytic cycle.
Causality and Troubleshooting Steps:
-
Slow Transmetalation: While oxidative addition to electron-deficient aryl halides is generally fast, the subsequent transmetalation step can be slow.[14]
-
Solution:
-
Choice of Base: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to facilitate the formation of the boronate species, which is more active in transmetalation.[15]
-
Boronic Acid vs. Boronate Ester: Boronic acids can be prone to decomposition. Consider using a more stable boronate ester, such as a pinacol ester.
-
-
-
Catalyst and Ligand Choice: The palladium catalyst and the associated ligand play a critical role in the efficiency of the Suzuki coupling.
-
Solution:
-
Electron-Rich Ligands: Employ electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), which can promote both oxidative addition and reductive elimination.[16]
-
Pre-catalysts: Use a well-defined palladium pre-catalyst that readily forms the active Pd(0) species in solution.
-
-
-
Dehalogenation Side Reaction: A common side reaction in Suzuki couplings, especially with electron-deficient halides, is dehalogenation, where the halide is replaced by a hydrogen atom.[16]
-
Solution:
-
Optimize Base and Solvent: Use a weaker base and an aprotic solvent to minimize the formation of palladium-hydride species that lead to dehalogenation.[16]
-
Careful Control of Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst degradation.
-
-
Troubleshooting Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Preventing decomposition of 3-Fluoro-4-(methoxycarbonyl)benzoic acid during storage
Welcome to the technical support guide for 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 161796-11-8). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Below you will find frequently asked questions and troubleshooting guides based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
The primary and most common degradation pathway for this compound is the hydrolysis of its methyl ester functional group.[1] As a carboxylic acid derivative, the ester is susceptible to reaction with water, which cleaves the ester bond to form 3-fluoro-terephthalic acid and methanol. This reaction can be catalyzed by the presence of acidic or basic impurities, or simply by ambient moisture over time.
Q2: What are the ideal storage conditions for this compound?
To mitigate the risk of hydrolysis, the compound should be stored under the conditions recommended by most suppliers: Sealed in a dry environment at room temperature .
-
Sealed Container: Use a tightly sealed, airtight container to prevent the ingress of atmospheric moisture. For long-term storage, consider using a container with an inert gas headspace (e.g., argon or nitrogen).
-
Dry Environment: Store the container in a desiccator or a controlled low-humidity environment. This is the most critical factor in preventing decomposition.
-
Room Temperature: Standard room temperature is sufficient. Refrigeration is generally not necessary unless the compound is stored in a solution.
Q3: Is decarboxylation a significant concern during storage?
Under standard storage conditions, decarboxylation (the loss of the carboxylic acid group as CO₂) is not a significant concern. Aromatic decarboxylation typically requires harsh conditions, such as very high temperatures (often above 140°C) or the presence of specific metal catalysts and light.[2][3][4][5] Therefore, for routine storage and handling at ambient temperatures, hydrolysis remains the primary stability issue to address.
Q4: What materials or substances are incompatible with this compound?
To maintain the compound's integrity, avoid contact with the following:
-
Strong Bases (e.g., NaOH, KOH): These will rapidly catalyze the hydrolysis of the methyl ester.[1]
-
Strong Oxidizing Agents: These can potentially react with and degrade the aromatic ring.
-
Water/High Humidity: As discussed, moisture is the key driver of the primary decomposition pathway.
Troubleshooting Guide: Suspected Decomposition
This section provides a systematic approach to identifying and addressing potential degradation of your this compound sample.
Issue 1: Visual Changes in the Solid Compound (e.g., clumping, change in texture)
-
Potential Cause: Absorption of atmospheric moisture. While this does not automatically confirm chemical decomposition, it indicates that the storage conditions are not sufficiently dry and that the risk of hydrolysis is high.
-
Recommended Action:
-
Immediately transfer the compound to a dry, airtight container and place it in a desiccator.
-
Perform a purity analysis to check for the presence of the hydrolysis product, 3-fluoro-terephthalic acid.
-
Issue 2: Inconsistent Experimental Results or Poor Yields
-
Potential Cause: The purity of the starting material may be compromised. If a portion of the compound has hydrolyzed, the actual molar amount of the active starting material is lower than calculated, leading to stoichiometry issues and lower yields in subsequent reactions.
-
Recommended Action:
-
Confirm Purity: Before use, verify the purity of your material using an appropriate analytical method.
-
Recalculate Molar Quantity: If a known percentage of the hydrolysis impurity is present, adjust the mass of the starting material accordingly for your experiment. However, for best results, using a purified batch is recommended.
-
Diagram: Primary Decomposition Pathway
The diagram below illustrates the hydrolysis of this compound into its primary degradation products.
Caption: Hydrolysis of the ester yields the dicarboxylic acid and methanol.
Analytical Protocols for Purity Assessment
Verifying the purity of your compound is a self-validating step that ensures the reliability of your experimental results.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the most common and effective method for assessing the purity of aromatic compounds like this one.[6] The hydrolysis product, 3-fluoro-terephthalic acid, is significantly more polar and will have a different retention time.
| Parameter | Recommendation | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for aromatic acids based on polarity. |
| Mobile Phase A | Water with 0.1% Formic or Acetic Acid | Acidifying the mobile phase ensures the carboxylic acid groups are protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | The organic phase used to elute the compounds from the column. |
| Gradient | Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B. | This allows for the elution of the more polar hydrolysis product first, followed by the parent compound. |
| Detection | UV Detector at ~254 nm or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance for sensitive detection. A DAD allows for spectral analysis to help confirm peak identity. |
| Sample Prep | Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent (e.g., Acetonitrile). | Ensure complete dissolution to get an accurate measurement. |
Expected Result: A pure sample will show a single major peak. A degraded sample will show an earlier-eluting peak corresponding to the more polar 3-fluoro-terephthalic acid, in addition to the main peak for the parent compound.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can also be used to detect hydrolysis.
-
Parent Compound Signature: Look for the characteristic singlet for the methoxy group (-OCH₃) protons, typically around 3.9 ppm.
-
Degradation Signature: The disappearance or reduction in the integration of the methoxy singlet relative to the aromatic protons indicates hydrolysis. The formation of methanol (a singlet around 3.4 ppm in many solvents) may also be detectable.
Workflow for Assessing Compound Stability
This workflow provides a logical sequence for handling and verifying the integrity of your compound.
Caption: Decision workflow for handling and verifying compound stability.
References
-
Radical decarboxylation of benzoic acids has been successfully used to react with reactive radical acceptors such as (hetero)arenes, acrylates, or diboron species, but not to make C−O bonds, even with prior activation to activated esters. Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]
-
In the organic chemistry fluorodecarboxylation methods rely on poorly selective electrophilic fluorine reagents or metal mediators and often necessitate ortho-substituted substrates and high reaction temperatures of >140 °C. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Available at: [Link]
-
Moreover, translational difficulties are associated with the slow decarboxylation rate of benzoic acids, conflicting with the short half-life of [18F]fluoride. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - RSC Publishing. Available at: [Link]
-
Decarboxylations of certain fluorophthalic acids have been reported. 3,4,5,6-tetrafluorophthalic acid decarboxylates under certain conditions to yield 2,3,4,5-tetrafluorobenzoic acid. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Googleapis.com. Available at: [Link]
-
Decarboxylation of aromatic acids in high-temperature water has been studied previously because of its importance in green chemical synthesis, fuel processing, and geochemistry. Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | Request PDF - ResearchGate. Available at: [Link]
-
This study provides a reliable computational strategy and essential guidelines for predicting kA values of ROOHs, enabling more accurate simulations in atmospheric chemistry models. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship - EGUsphere. Available at: [Link]
-
This compound. This compound [Q09528] - ChemUniverse. Available at: [Link]
-
The title compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, has recently been used to prepare novel diazepinylbenzoic acid retinoid-X-receptor antagonists. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC - NIH. Available at: [Link]
-
In this episode of Crash Course Organic Chemistry, we'll look at four different carboxylic acid derivatives and their reactivities, react them with nucleophiles, and learn some hydrolysis reaction mechanisms. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]
-
Reverse phase liquid chromatography (HPLC) with UV detection is the way such testing would be done in an industrial lab. How can benzoic acid be tested for purity? - Quora. Available at: [Link]
-
Determining the acid-catalyzed hydrolysis rate constants (kA) of ROOHs is crucial for assessing their atmospheric fate and environmental impacts. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship - ACP - Recent. Available at: [Link]
-
Herein, we solved this issue by developing a computational strategy and probing the structure-activity relationship of kA values. (PDF) Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship - ResearchGate. Available at: [Link]
-
We investigated the acid-catalyzed hydrolysis of four ROOHs, i.e., C13 α-AH, C12 α-AH(1), C12 α-AH(2), and C10 α-HH, using four different proton models H3O+(H2O)n (n = 0, 1, 2, 3) with the DFT method. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship - ACP - Recent. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03503A [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. quora.com [quora.com]
Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-4-(methoxycarbonyl)benzoic acid. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to address challenges encountered during laboratory and pilot-scale production. Our focus is on a common and scalable two-step synthetic route starting from 3-fluoro-4-methylbenzoic acid.
Synthetic Workflow Overview
The synthesis is approached in two main stages: a Fischer esterification to protect the existing carboxylic acid, followed by a robust oxidation of the benzylic methyl group. This strategy ensures selectivity and high conversion.
Caption: A two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis, providing clarity on reagent choices, reaction conditions, and expected outcomes.
Q1: Why is the esterification of 3-fluoro-4-methylbenzoic acid performed before the oxidation step?
A1: The initial esterification serves as a protecting group strategy for the existing carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are not selective and would likely degrade the aromatic ring if the carboxylic acid group were present as a carboxylate salt under the reaction conditions.[1][2][3] By converting the carboxylic acid to its methyl ester, we render it inert to the subsequent oxidation conditions, thus ensuring that only the target methyl group is oxidized.
Q2: Can I use other alcohols for the esterification step?
A2: While other alcohols can be used, methanol is preferred for several reasons. It is inexpensive, readily available, and its corresponding ester is generally easy to handle and purify. Using larger alcohols could lead to slower reaction kinetics and may complicate the final deprotection step if one were required. For the synthesis of the title compound, the methyl ester is the desired functionality, making methanol the logical choice.
Q3: Are there alternative oxidizing agents to potassium permanganate for the second step?
A3: Yes, other strong oxidizing agents like chromic acid (H₂CrO₄) can also be used for benzylic oxidation.[1] However, potassium permanganate is often preferred for scale-up due to its lower cost and the environmental and safety concerns associated with chromium compounds.[4] It's important to note that any chosen oxidant must be powerful enough to oxidize the benzylic C-H bonds.[1][3]
Q4: What are the key safety precautions when running a large-scale permanganate oxidation?
A4: Large-scale oxidation reactions are inherently hazardous and require stringent safety protocols.[4][5] Key precautions include:
-
Exothermic Reaction Control: Permanganate oxidations are highly exothermic. Ensure the reactor has adequate cooling capacity to manage the heat generated and prevent a runaway reaction.
-
Controlled Reagent Addition: Add the potassium permanganate solution slowly and in portions to control the reaction rate and temperature.
-
Ventilation: The reaction should be conducted in a well-ventilated area or a fume hood to handle any potential off-gassing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]
-
Quenching: Have a quenching agent, such as sodium bisulfite or hydrogen peroxide, readily available to neutralize any excess permanganate during work-up.[9]
Q5: How can I monitor the progress of each reaction?
A5:
-
Esterification: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material (3-fluoro-4-methylbenzoic acid). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[10]
-
Oxidation: Monitoring the oxidation can be more challenging due to the heterogeneous nature of the reaction (solid MnO₂ formation). A common method is to take small aliquots of the reaction, quench them, and analyze the organic components by High-Performance Liquid Chromatography (HPLC) or GC-MS to observe the disappearance of the starting ester and the appearance of the desired carboxylic acid product.[11][12][13]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: Troubleshooting common issues in the synthesis.
| Issue | Potential Cause | Recommended Solution |
| Step 1: Incomplete Esterification | 1. Insufficient acid catalyst. 2. Reaction time is too short. 3. Presence of water in the reaction mixture. | 1. Add a few more drops of concentrated sulfuric acid. 2. Extend the reflux time and monitor the reaction progress using TLC. 3. Ensure all glassware is thoroughly dried and use anhydrous methanol. For larger scales, a Dean-Stark trap can be employed to remove water as it forms. |
| Step 2: Incomplete Oxidation | 1. Insufficient amount of KMnO₄. 2. Reaction temperature is too low. 3. Inefficient mixing of the biphasic system. | 1. Add more KMnO₄ solution portion-wise until a faint purple color persists.[14] 2. Ensure the reaction mixture is maintained at a vigorous reflux. 3. Use a mechanical stirrer to ensure efficient mixing, especially on a larger scale. |
| Step 2: Low Yield of Purified Product | 1. Over-oxidation leading to aromatic ring cleavage. 2. Product loss during the work-up and extraction. 3. Incomplete precipitation of the product. | 1. Avoid a large excess of KMnO₄ and control the reaction temperature carefully.[15] 2. Perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery. 3. After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid and minimize its solubility in water. |
| Step 2: Difficulty Filtering MnO₂ | 1. Fine, gelatinous precipitate of MnO₂. | 1. Allow the mixture to cool completely before filtration. 2. Consider adding a filter aid like Celite® to the filtration setup to prevent clogging. |
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-fluoro-4-methylbenzoate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methylbenzoic acid.
-
Reagents: For every 1 mole of the starting acid, add 10-20 molar equivalents of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1 molar equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude methyl 3-fluoro-4-methylbenzoate.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve methyl 3-fluoro-4-methylbenzoate in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, approximately 3-4 molar equivalents) in water.
-
Reaction:
-
Heat the solution of the ester to reflux.
-
Slowly add the KMnO₄ solution via the dropping funnel to the refluxing mixture. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture for an additional 1-2 hours, or until the purple color of the permanganate persists.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the excess KMnO₄ by the slow addition of a saturated solution of sodium bisulfite or by adding a small amount of isopropanol until the purple color disappears.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with water.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of the product should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dry the purified product under vacuum to a constant weight.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 3-Fluoro-4-methylbenzoic acid | C₈H₇FO₂ | 154.14 | White to off-white solid |
| Methyl 3-fluoro-4-methylbenzoate | C₉H₉FO₂ | 168.17 | Colorless liquid or low-melting solid |
| This compound | C₉H₇FO₄ | 198.15 | White crystalline solid |
References
- American Chemical Society. (n.d.). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews.
- Kenexis. (n.d.).
- RSC Publishing. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts.
- ResearchGate. (2024). Enhanced detection of aromatic oxidation products using NO3 chemical ionization mass spectrometry with limited nitric acid.
- Pearson. (2022).
- PubMed Central. (n.d.). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid.
- Grand Valley State University. (n.d.). Oxidizers - Lab Safety.
- Environment, Health & Safety - University of Washington. (n.d.). Oxidizing Chemicals.
- The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals.
- Master Organic Chemistry. (2018).
- Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II.
- Google Patents. (n.d.). Method of preparing monoesters.
- MDPI. (n.d.). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis.
- YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
- NC State University Libraries. (n.d.). 16.
- Sciencemadness.org. (2014).
- ResearchGate. (2025).
- WIPO Patentscope. (n.d.). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE.
- PubMed Central. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- RSC Publishing. (2023).
- OUCI. (n.d.).
- Google Patents. (n.d.). A method of purifying a dicarboxylic acid compound.
- Google Patents. (n.d.).
- PubMed. (n.d.). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques.
- National Institutes of Health. (n.d.). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
- YouTube. (2014). Oxidation of Alkylbenzenes to Make Benzoic Acids.
- Reddit. (2023).
- Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- PraxiLabs. (2025).
- ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
- University of Calgary. (n.d.).
- Benchchem. (n.d.).
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid.
- IOSR Journal. (n.d.).
- Sigma-Aldrich. (n.d.). This compound | 161796-11-8.
- YouTube. (2020).
- ResearchGate. (2025). (PDF)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Scribd. (n.d.). CH13 Hydrocarbons Shobhit Nirwan.
- Truman ChemLab. (n.d.).
- YouTube. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 3. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kenexis.com [kenexis.com]
- 6. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Sciencemadness Discussion Board - How to do KMno4 oxidation workup? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Analytical methodologies for oxidized organic compounds in the atmosphere - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00163F [pubs.rsc.org]
- 12. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. praxilabs.com [praxilabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for 3-Fluoro-4-(methoxycarbonyl)benzoic acid
An in-depth guide to catalyst selection for reactions involving 3-Fluoro-4-(methoxycarbonyl)benzoic acid.
Welcome to the technical support guide for this compound. This document, designed for researchers and drug development professionals, provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) regarding catalyst selection for reactions involving this versatile but challenging building block. As Senior Application Scientists, our goal is to combine rigorous scientific principles with practical, field-tested advice to ensure the success of your experiments.
This compound presents a unique set of synthetic challenges and opportunities due to its three distinct functional groups: a carboxylic acid, a methyl ester, and a deactivated aryl fluoride. The key to unlocking its potential lies in the strategic selection of catalysts to achieve chemoselectivity and high yields.
Section 1: Reactions at the Carboxylic Acid Moiety – Amide Bond Formation
The carboxylic acid is often the most straightforward handle for derivatization. However, inefficient activation or the presence of a moderately nucleophilic amine can lead to sluggish or incomplete reactions.
FAQ 1.1: What are the recommended methods for amide bond formation?
For the direct condensation of an amine with the carboxylic acid, two primary strategies are employed: stoichiometric activation with coupling reagents and direct catalytic amidation.
-
Stoichiometric Coupling Reagents: This is the most common and reliable method for small-scale synthesis. Reagents like HATU, HBTU, or EDC in combination with an additive like HOBt are highly effective.[1][2] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine. The choice of solvent is critical, with dipolar aprotic solvents like DMF or NMP being common, though greener alternatives should be considered for scale-up.[3]
-
Catalytic Direct Amidation: For a more atom-economical and "green" approach, direct catalytic amidation is a powerful alternative. This method avoids stoichiometric waste from coupling reagents.[2]
-
Boric Acid Catalysis: Boric acid is an inexpensive, low-toxicity Lewis acid catalyst that can effectively promote the dehydrative amidation of benzoic acids.[4][5] The reaction is typically run at elevated temperatures in a solvent like toluene with a Dean-Stark trap to remove the water byproduct.[4]
-
Titanium (IV) Fluoride (TiF₄) Catalysis: TiF₄ has recently emerged as a highly efficient catalyst for the direct amidation of aromatic carboxylic acids.[6] It demonstrates broad substrate scope and can achieve high yields under relatively mild conditions (e.g., refluxing toluene).[6]
-
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Stoichiometric | HATU / DIPEA | DMF or CH₂Cl₂, RT, 2-12 h | High yields, reliable, mild conditions | Stoichiometric waste, expensive reagents |
| Stoichiometric | EDC / HOBt | DMF or CH₂Cl₂, RT, 4-24 h | Cost-effective, common | Potential for racemization, side products |
| Catalytic | Boric Acid (1-10 mol%) | Toluene, Reflux, Dean-Stark | Green, inexpensive, simple | High temperatures, requires water removal |
| Catalytic | TiF₄ (5-10 mol%) | Toluene, Reflux | High efficiency, good yields | Catalyst is moisture-sensitive |
Troubleshooting Guide 1.2: Amide Coupling Failure
Problem: My amide coupling reaction shows low or no conversion, even though LCMS indicates the formation of an activated intermediate.
This common issue suggests that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the amine is failing.[7]
Caption: Troubleshooting logic for failed amide coupling reactions.
Causality Behind Troubleshooting Steps:
-
Amine Nucleophilicity: Electron-deficient anilines or hindered aliphatic amines may be poor nucleophiles. The activated ester intermediate can decompose or react with other species if the amine attack is too slow.
-
Steric Hindrance: If either the acid or the amine has bulky groups near the reaction center, the approach of the nucleophile is impeded. More forcing conditions (higher temperature) or more reactive intermediates (acyl chlorides) may be necessary.[7]
-
Base Selection: In HATU or EDC couplings, a base like DIPEA or triethylamine is required to neutralize the acid formed and deprotonate the amine. Insufficient or inappropriate base can stall the reaction.
-
Solvent Effects: Reagent solubility is paramount. If any component crashes out, the reaction will stop. Ensure all reagents are fully dissolved.[3]
Section 2: Reactions at the Ester Moiety – Selective Hydrolysis
Hydrolysis of the methyl ester to the corresponding di-acid can be achieved under acidic or basic conditions. The key is to ensure complete conversion without promoting unwanted side reactions.
FAQ 2.1: What are the best conditions for methyl ester hydrolysis?
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common and often cleanest method. Using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and a co-solvent like methanol or THF is highly effective.[8] The reaction is irreversible because the resulting carboxylate salt is deprotonated and unreactive towards the alcohol byproduct.
-
Acid-Catalyzed Hydrolysis: Heating the ester in the presence of excess water and a strong acid catalyst (e.g., dilute H₂SO₄ or HCl) will also yield the carboxylic acid.[8] This reaction is reversible, so a large excess of water is needed to drive the equilibrium toward the products.[9] For substrates sensitive to strong base, this is a viable alternative. Specialized catalysts like alkylbenzene sulfonic acids can be used to improve miscibility between the aqueous and organic phases.[10][11]
Troubleshooting Guide 2.2: Incomplete Ester Hydrolysis
Problem: My hydrolysis reaction has stalled, and I have a mixture of starting material and product.
-
Check Stoichiometry (Base): Ensure at least one full equivalent of base has been added. For quantitative conversion, using 1.5-2.0 equivalents is recommended to overcome any potential impurities or measurement errors.
-
Increase Water Content (Acid): In acid-catalyzed hydrolysis, the reaction is under equilibrium control.[9] Increase the proportion of water in the solvent system to push the reaction to completion.
-
Improve Solubility: If the starting material is not fully soluble in the reaction medium, the reaction will be slow or incomplete. Add a co-solvent (THF, Dioxane, Methanol) to create a homogeneous solution.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) will increase the rate of hydrolysis. Monitor for potential degradation of the starting material.
Section 3: Reactions at the C-F Bond – Advanced Cross-Coupling
Activating the robust C-F bond is the most significant challenge. Due to the strong bond energy, standard palladium cross-coupling conditions are often ineffective. Success requires specialized catalyst systems, typically involving nickel or highly active palladium/ligand combinations.
FAQ 3.1: Can I perform a Suzuki-Miyaura coupling on this aryl fluoride?
Yes, but it is challenging. Nickel catalysts are generally superior to palladium for activating C-F bonds, especially in electron-deficient systems.[12][13][14]
-
Nickel-Based Catalysts: Systems based on Ni(COD)₂ with a suitable ligand are highly effective. The choice of ligand is critical.
-
Cocatalyst Approach: One successful protocol employs metal fluoride cocatalysts, such as ZrF₄ or TiF₄. These additives facilitate the difficult C-F bond activation step.[12][13][14]
-
Directing Group Approach: The presence of the ortho-ester group may facilitate C-F bond activation via cyclometalation, making certain nickel systems more effective.[12][13]
-
-
Palladium-Based Catalysts: While more difficult, some modern, highly active palladium systems can couple aryl fluorides. These typically involve very electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[15]
| Metal | Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Feature |
| Nickel | Ni(COD)₂ | SIPr or IPr | K₃PO₄ | Dioxane or Toluene | 100-120 | Standard for Ar-F |
| Nickel | NiCl₂(dppp) | with ZrF₄ | K₃PO₄ | Dioxane | 110 | Cocatalyst activation[12] |
| Palladium | Pd₂(dba)₃ | RuPhos | CsF | Toluene | 100 | High-activity ligand[16] |
| Palladium | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Requires highly active system |
Troubleshooting Guide 3.2: Failed Suzuki-Miyaura Coupling
Problem: My Suzuki reaction shows no product, and I observe decomposition of my starting materials or the formation of palladium black.
Catalyst deactivation is the most common failure mode in challenging cross-coupling reactions.[17][18]
Caption: Troubleshooting workflow for aryl fluoride Suzuki coupling.
Causality Behind Troubleshooting Steps:
-
Oxygen Sensitivity: The active Pd(0) or Ni(0) catalyst is readily oxidized by trace oxygen, leading to the formation of inactive oxides and palladium/nickel black.[19] Rigorous exclusion of air is mandatory.
-
Catalyst Activity: The C-F bond requires a highly electron-rich metal center to undergo oxidative addition. If the ligand is not sufficiently electron-donating or is too small, this key step will fail.[20] Nickel is inherently more reactive towards C-F bonds.[14]
-
Catalyst Deactivation: The formation of palladium black indicates that the Pd(0) species is agglomerating and precipitating out of solution instead of participating in the catalytic cycle.[20] This is often caused by ligand degradation or oxidation.[17][18]
-
Base and Solvent Purity: Water can lead to protodeboronation of the boronic acid coupling partner, consuming it in a non-productive pathway.[17] The base must be anhydrous and strong enough to facilitate the transmetalation step.
FAQ 3.3: What are the best catalysts for Buchwald-Hartwig amination at the C-F position?
Similar to Suzuki coupling, C-F amination is difficult and requires a highly active catalyst system.[21] The reaction involves the palladium-catalyzed coupling of an amine with the aryl fluoride.
-
Recommended Systems: The most successful catalysts employ a palladium(II) precatalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] or a preformed Pd(0) source [e.g., Pd(PPh₃)₄] combined with a sterically hindered, electron-rich phosphine ligand.[21][22]
-
Ligands: Bidentate ligands like BINAP and DPPF, or bulky monophosphine ligands from the Buchwald and Hartwig groups (e.g., RuPhos, XPhos, BrettPhos) are essential.[21][23] These ligands promote the reductive elimination step and stabilize the active catalyst.
-
Base: A strong, non-nucleophilic base is required, with NaOt-Bu, KOt-Bu, or LiHMDS being the most common choices.
-
FAQ 3.4: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative?
Yes. The presence of two strong electron-withdrawing groups (ester and carboxylic acid) ortho and meta to the fluorine atom activates the aromatic ring for SNAr. This reaction does not require a metal catalyst.
-
Mechanism: The reaction proceeds via a Meisenheimer complex, where a nucleophile attacks the carbon bearing the fluorine, and the negative charge is stabilized by the electron-withdrawing groups. The fluoride ion is then expelled.
-
Conditions: The reaction typically requires a strong nucleophile (e.g., an alkoxide, thiolate, or amine) and is often run at elevated temperatures in a polar aprotic solvent like DMSO, DMF, or NMP.[24]
-
Photoredox Catalysis: Modern methods using organic photoredox catalysts can facilitate SNAr on unactivated or even electron-rich aryl fluorides under mild conditions.[25][26][27] This approach generates a radical cation intermediate, making the ring highly electrophilic and susceptible to nucleophilic attack.[25][26]
Section 4: General Experimental Protocols
Protocol 1: Catalytic Amide Formation using Boric Acid
-
To an oven-dried round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equiv), boric acid (0.1 equiv), and toluene (approx. 0.2 M).
-
Add the desired amine (1.1 equiv) to the suspension.
-
Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[4]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be purified by column chromatography or recrystallization.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Note: This reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.
-
In a glovebox, add Ni(COD)₂ (5 mol%), SIPr ligand (10 mol%), and finely powdered K₃PO₄ (3.0 equiv) to an oven-dried reaction vial.
-
Add this compound (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add anhydrous, degassed dioxane to the vial, seal it with a PTFE-lined cap, and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
References
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US5508455A - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Strategic Guide to Fluorinated Benzoic Acids: Choosing Between 3-Fluoro-4-(methoxycarbonyl)benzoic Acid and 3-Fluoro-4-hydroxybenzoic Acid in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic route. Substituted benzoic acids are foundational building blocks, and the introduction of fluorine atoms can dramatically alter the physicochemical and biological properties of target molecules. This guide provides an in-depth comparison of two closely related and strategically important fluorinated building blocks: 3-Fluoro-4-(methoxycarbonyl)benzoic acid and 3-Fluoro-4-hydroxybenzoic acid . By examining their distinct reactivity profiles and providing supporting experimental data, we aim to elucidate the causality behind choosing one over the other for specific synthetic applications.
At a Glance: Physicochemical and Reactivity Profile
A foundational understanding of the intrinsic properties of these two reagents is paramount. The primary distinction lies in the nature of the substituent at the 4-position: a methyl ester versus a hydroxyl group. This seemingly minor difference has profound implications for reaction planning, particularly concerning protecting group strategies and chemoselectivity.
| Property | This compound | 3-Fluoro-4-hydroxybenzoic acid | Rationale & Implications |
| Molecular Formula | C₉H₇FO₄[1] | C₇H₅FO₃ | The methoxycarbonyl derivative has an additional C₂H₂O unit. |
| Molecular Weight | 198.15 g/mol [2] | 156.11 g/mol [3] | A straightforward consideration for reaction stoichiometry. |
| Predicted pKa | ~3.86 | ~4.23[4] | The electron-withdrawing nature of the methoxycarbonyl group increases the acidity of the carboxylic acid compared to the electron-donating hydroxyl group. This can influence reaction rates in base-mediated transformations. |
| Solubility | Generally soluble in organic solvents like DCM, THF, and ethyl acetate. | Slightly soluble in water[5]; soluble in polar organic solvents like methanol and acetone. | The ester group imparts greater lipophilicity, leading to better solubility in a wider range of non-polar organic solvents. |
| Key Reactive Sites | Carboxylic acid (for amide coupling, esterification), Aromatic ring (for nucleophilic aromatic substitution). | Carboxylic acid, Phenolic hydroxyl group (requires protection or selective reaction), Aromatic ring. | The presence of the free hydroxyl group in 3-fluoro-4-hydroxybenzoic acid introduces an additional reactive site that often necessitates a protection/deprotection sequence, adding steps to a synthesis. |
The Strategic Divergence: A Tale of Two Functional Groups
The core of the decision-making process when choosing between these two molecules lies in the intended synthetic transformations. The methoxycarbonyl group in This compound can be viewed as a "pre-protected" form of a dicarboxylic acid, where one acid functionality is masked as a methyl ester. This is strategically advantageous when the desired reaction involves the free carboxylic acid, and the other functionality is to be revealed later.
Conversely, the hydroxyl group in 3-Fluoro-4-hydroxybenzoic acid offers a reactive handle for different transformations, such as etherification or esterification at the phenolic position. However, its nucleophilic and acidic nature often interferes with reactions at the carboxylic acid, such as amide bond formation, necessitating a protecting group strategy.
Diagram 1: Decision Workflow
This diagram illustrates the fundamental strategic choice based on the desired reaction pathway.
Caption: Strategic selection based on the primary site of reaction.
Case Study: The Synthesis of Acoramidis (AG10)
A compelling real-world example that highlights the strategic interplay between these two building blocks is the synthesis of Acoramidis (AG10), a transthyretin stabilizer for treating amyloidosis.[4][6] The structure of Acoramidis features an ether linkage at the 3-position of a 4-fluorobenzoic acid core.
The synthesis of Acoramidis typically utilizes methyl 4-fluoro-3-hydroxybenzoate , which is the methyl ester of 3-fluoro-4-hydroxybenzoic acid. This choice is a textbook example of strategic functional group manipulation.
Synthetic Rationale:
-
Protection of the Carboxylic Acid: The synthesis requires an etherification of the phenolic hydroxyl group. If one were to start with 3-fluoro-4-hydroxybenzoic acid, the free carboxylic acid would interfere with the base-mediated etherification, leading to unwanted side reactions. Therefore, the carboxylic acid is protected as a methyl ester.
-
Etherification: With the carboxylic acid protected, the phenolic hydroxyl group of methyl 4-fluoro-3-hydroxybenzoate can be cleanly alkylated with a suitable electrophile, such as 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole, in the presence of a base like potassium carbonate.
-
Deprotection: In the final step, the methyl ester is hydrolyzed under basic conditions (e.g., with NaOH) to yield the desired carboxylic acid, Acoramidis.
This synthetic route demonstrates that for transformations involving the hydroxyl group, it is often more efficient to start with the esterified version of 3-fluoro-4-hydroxybenzoic acid, rather than this compound, where the positions of the functional groups are reversed.
Diagram 2: Synthetic Pathway to Acoramidis
This diagram outlines the key steps in the synthesis of Acoramidis, illustrating the strategic use of the methyl ester as a protecting group.
Caption: Key steps in the synthesis of Acoramidis.
Experimental Protocols
Protocol 1: Amide Coupling with this compound
This protocol is advantageous when the final product requires the ester functionality to be intact or when it is to be hydrolyzed in a later step. The absence of a free hydroxyl group simplifies the reaction.
Reaction: Formation of N-Benzyl-3-fluoro-4-(methoxycarbonyl)benzamide
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Amine Addition: Add benzylamine (1.1 eq) to the solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add N,N'-diisopropylethylamine (DIPEA) (2.5 eq), followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Amide Coupling with 3-Fluoro-4-hydroxybenzoic acid (with protection)
This protocol is necessary when the phenolic hydroxyl group needs to be preserved in the final product. It involves additional protection and deprotection steps. Recent advances in mechanochemistry have shown promise for protecting-group-free amide couplings of hydroxycarboxylic acids, which could provide a greener alternative.[8][9]
Reaction: Formation of N-Benzyl-3-fluoro-4-hydroxybenzamide
Step 2a: Protection of the Hydroxyl Group (e.g., as a Benzyl Ether)
-
Esterification: First, protect the carboxylic acid of 3-fluoro-4-hydroxybenzoic acid as a methyl ester using standard Fischer esterification conditions (methanol, catalytic H₂SO₄, reflux).
-
Alkylation: Dissolve the resulting methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in acetone. Add potassium carbonate (K₂CO₃) (2.0 eq) and benzyl bromide (1.2 eq).
-
Reaction: Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction, filter off the salts, and concentrate the filtrate. Purify the crude product (methyl 4-(benzyloxy)-3-fluorobenzoate) by column chromatography.
Step 2b: Amide Coupling
-
Hydrolysis: Hydrolyze the methyl ester of the protected intermediate using LiOH or NaOH in a THF/water mixture to yield 4-(benzyloxy)-3-fluorobenzoic acid.
-
Coupling: Use the protocol described in Protocol 1 with 4-(benzyloxy)-3-fluorobenzoic acid and benzylamine to form the desired amide.
Step 2c: Deprotection
-
Hydrogenolysis: Dissolve the protected amide in methanol or ethanol and add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitored by TLC or LC-MS).
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, N-Benzyl-3-fluoro-4-hydroxybenzamide.
Conclusion and Expert Recommendations
The choice between This compound and 3-Fluoro-4-hydroxybenzoic acid is not a matter of inherent superiority but of strategic synthetic design.
-
Choose this compound when:
-
The primary transformation is at the carboxylic acid (e.g., amide coupling, reduction).
-
The methyl ester is a desired feature in the final product or a precursor to a second carboxylic acid functionality to be revealed late-stage.
-
A streamlined synthesis with fewer protection/deprotection steps is a priority.
-
-
Choose 3-Fluoro-4-hydroxybenzoic acid when:
-
The phenolic hydroxyl group is the intended site of reaction (e.g., for ether or ester formation).
-
The synthetic plan accommodates the necessary protection of the carboxylic acid (often by converting it to its methyl ester) to ensure chemoselectivity.
-
By carefully analyzing the target molecule and the planned synthetic sequence, researchers can leverage the distinct chemical personalities of these two valuable fluorinated building blocks to design more efficient and robust synthetic routes. The case of Acoramidis synthesis serves as a powerful reminder that what may initially seem like a detour—protecting a functional group—is often the most direct path to the desired product.
References
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Gallou, F. (2024). Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids. OAK Open Access Archive. Retrieved from [Link]
-
Nikonovich, T., et al. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Mechanochemistry. Retrieved from [Link]
-
Chem-Impex. 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
Nikonovich, T., et al. (2024). Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. ResearchGate. Retrieved from [Link]
-
Peptide Synthesis: Protecting Groups. Retrieved from [Link]
-
PubChemLite. This compound (C9H7FO4). Retrieved from [Link]
-
ChemUniverse. This compound [Q09528]. Retrieved from [Link]
-
ChemUniverse. This compound. Retrieved from [Link]
-
Wikipedia. 3-Fluorobenzoic acid. Retrieved from [Link]
-
Aapptec Peptides. Coupling Reagents. Retrieved from [Link]
-
ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
NIH. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
NET. (2025). Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
NIH PubChem. 3-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
- Google Patents. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof.
- Google Patents. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
- Google Patents. CA3094711A1 - Methods of treating ttr amyloidosis using ag10.
- Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
-
NIH PubChem. Acoramidis. Retrieved from [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). 216540Orig1s000 LABELING. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C9H7FO4) [pubchemlite.lcsb.uni.lu]
- 2. chemuniverse.com [chemuniverse.com]
- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 4. fishersci.dk [fishersci.dk]
- 5. Acoramidis | C15H17FN2O3 | CID 71464713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids - OAK Open Access Archive [oak.novartis.com]
- 8. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to the Reactivity of Fluorinated Benzoic Acid Isomers
Prepared for: Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the strategic placement of a fluorine atom on an aromatic ring can profoundly alter a molecule's physicochemical properties, including its reactivity.[1] Fluorinated benzoic acids are quintessential examples of this principle, where the position of fluorine—ortho, meta, or para—dictates the compound's acidity and susceptibility to chemical transformation. This guide provides an in-depth comparison of the reactivity of these isomers, grounded in fundamental electronic principles and supported by experimental data and protocols.
The Theoretical Framework: Unpacking Fluorine's Electronic Influence
The reactivity of fluorinated benzoic acids is primarily governed by the interplay of two opposing electronic effects exerted by the fluorine substituent: the inductive effect and the resonance effect. Understanding these is crucial to predicting and explaining the observed reactivity trends.
-
Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework.[2][3] This electron-withdrawing effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid.[3][4] The strength of the inductive effect is distance-dependent; it is most potent at the ortho position, weaker at the meta position, and weakest at the para position.[2]
-
Resonance (Mesomeric) Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring's pi (π) system. This electron-donating resonance effect increases electron density on the ring, particularly at the ortho and para positions. This effect counteracts the inductive effect and destabilizes the carboxylate anion, thus decreasing acidity.[5][6]
The net effect on acidity and reactivity depends on the position of the fluorine atom, as the inductive and resonance effects operate with varying dominance for each isomer.
The "Ortho Effect"
A unique phenomenon known as the "ortho effect" describes the observation that most ortho-substituted benzoic acids are significantly more acidic than their meta and para isomers, and even benzoic acid itself, regardless of the substituent's electronic nature.[2][4] While not fully understood, this effect is believed to arise from a combination of steric and electronic factors, including steric inhibition of resonance and intramolecular interactions that force the carboxyl group out of the plane of the benzene ring, which stabilizes the carboxylate anion.[4][7]
Quantitative Comparison: Acidity (pKa Values)
The most direct measure of the electronic influence of the fluorine substituent is the acid dissociation constant (pKa). A lower pKa value signifies a stronger acid, indicating a more stable conjugate base.[3][8] The experimental pKa values for the fluorobenzoic acid isomers clearly illustrate the positional effects.
| Compound | pKa (at 25°C) | Relative Acidity Ranking |
| 2-Fluorobenzoic Acid | 3.27[2][3][8] | Strongest |
| 3-Fluorobenzoic Acid | 3.86[2][8][9] | Intermediate |
| 4-Fluorobenzoic Acid | 4.14[2][3][8] | Weakest (of fluoro isomers) |
| Benzoic Acid (Reference) | 4.20[2][3] | Weakest (overall) |
Analysis of pKa Trends:
-
2-Fluorobenzoic Acid: Exhibits the lowest pKa (strongest acidity) due to the powerful, distance-dependent inductive effect (-I) of the ortho-fluorine, which strongly stabilizes the carboxylate anion.[2] This is further amplified by the "ortho effect".[4]
-
3-Fluorobenzoic Acid: At the meta position, the resonance effect (+R) is not operative, so the acidity is enhanced almost exclusively by the electron-withdrawing inductive effect (-I).[10] As the inductive effect is weaker at the meta position than at the ortho, its acidity is intermediate.
-
4-Fluorobenzoic Acid: In the para position, both the inductive (-I) and resonance (+R) effects are at play. The electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect, resulting in less stabilization of the carboxylate anion compared to the ortho and meta isomers.[6] Consequently, 4-fluorobenzoic acid is the weakest acid among the fluorinated isomers.[2]
Below is a diagram illustrating how these electronic effects contribute to the stability of the conjugate base for each isomer.
Impact on Chemical Reactivity: The Case of Esterification
The differences in acidity directly translate to variations in chemical reactivity. A key example is Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The rate-determining step often involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.
A stronger acid, like 2-fluorobenzoic acid, possesses a more electron-deficient (electrophilic) carbonyl carbon due to the potent electron-withdrawing nature of the ortho-fluorine.[2] This enhanced electrophilicity is expected to facilitate a faster rate of esterification compared to the less acidic meta and para isomers. While direct comparative kinetic data is not always readily available in peer-reviewed literature, this reactivity can be predicted from the electronic effects and experimentally verified.[11]
Experimental Protocols for Reactivity Comparison
To empirically validate the theoretical differences, the following standardized protocols can be employed.
Protocol 1: Determination of pKa by Potentiometric Titration
This method provides a precise measurement of the acidity of each isomer.[8]
Apparatus and Reagents:
-
Calibrated pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
50 mL Burette
-
100 mL Beaker
-
Fluorobenzoic acid isomer sample (e.g., 0.1 M solution)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
Procedure:
-
Preparation: Accurately prepare a ~0.1 M solution of the fluorobenzoic acid isomer in a known volume of deionized water.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Record the initial pH of the solution. Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL).
-
Data Collection: After each addition, allow the pH to stabilize and record the total volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the region of rapid pH change).
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (Veq / 2).[3][12] Find the pH from your data that corresponds to this volume.
-
Protocol 2: Comparative Kinetic Analysis of Fischer Esterification
This experiment compares the relative rates of esterification for the three isomers under identical conditions.[11][13]
Procedure:
-
Setup: In three separate round-bottom flasks, place an equimolar amount of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid.
-
Reagents: To each flask, add a large excess of absolute ethanol (e.g., 20 molar equivalents), which acts as both reactant and solvent.[11]
-
Equilibration: Place the flasks in a heating mantle or oil bath set to a constant temperature (e.g., 70°C) and allow them to equilibrate.
-
Initiation: Simultaneously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 molar equivalents) to each flask to initiate the reactions.[11]
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small, precise aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by diluting it in a vial containing a cold solvent and a base to neutralize the acid catalyst.
-
Analysis: Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of unreacted carboxylic acid or the amount of ester formed.
-
Kinetic Profile: Plot the concentration of the reactant versus time for each isomer. The initial slope of each curve will provide a measure of the initial reaction rate, allowing for a direct comparison of reactivity.
Conclusion
The reactivity of fluorinated benzoic acid isomers is a clear and instructive example of how substituent position dictates electronic properties. The ortho isomer is the most acidic and generally the most reactive in reactions where the electrophilicity of the carboxyl group is key, a result of a dominant inductive effect and the unique ortho effect. The meta isomer's reactivity is moderately enhanced by induction, while the para isomer's reactivity is tempered by the opposition of inductive and resonance effects. By combining theoretical understanding with empirical validation through protocols like pKa determination and kinetic analysis, researchers can rationally select the appropriate isomer for applications in drug design, synthesis, and materials development.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. web.viu.ca [web.viu.ca]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Biological Activity of 3-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives
Introduction: The Emerging Potential of Fluorinated Benzoic Acid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 3-fluoro-4-(methoxycarbonyl)benzoic acid and its derivatives represent a promising, yet relatively underexplored, class of compounds. This guide aims to provide a comprehensive overview of the known biological activities of derivatives synthesized from this scaffold, drawing comparisons with related structures and presenting key experimental data to inform future research and development. While direct and extensive biological data for derivatives of this compound are not abundant in publicly available literature, this guide synthesizes findings from structurally related fluorinated benzoic acid derivatives to project the potential therapeutic applications of this chemical class.
Anticancer Activity: A Promising Frontier
The quest for novel anticancer agents is a primary focus of medicinal chemistry. Fluorinated compounds, in particular, have shown considerable promise. While specific studies on the anticancer activity of direct derivatives of this compound are limited, research on analogous structures provides compelling evidence for their potential.
N-Substituted Benzamides as Potential Anticancer Agents
The conversion of the carboxylic acid or its methyl ester to an amide linkage opens up a vast chemical space for derivatization. Studies on N-substituted benzamides have revealed their potential as histone deacetylase (HDAC) inhibitors, a class of drugs known to play a significant role in cancer therapy.[2][3]
One study on N-substituted benzamide derivatives, while not directly from our core molecule, highlighted that modifications on the amine substituent significantly impact anti-proliferative activities against various cancer cell lines.[2] For instance, certain derivatives exhibited potent activity against MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast) cancer cell lines.[2] Another study on flavonoid-based amide derivatives demonstrated that fluorine substitution on the phenyl moiety of the amide fragment enhanced cytotoxicity against triple-negative breast cancer (TNBC) cell lines.[4] Specifically, a derivative with a 3-fluorophenyl group showed a significant IC50 value of 2.51 ± 0.93 µM against MDA-MB-231 cells.[4]
These findings suggest that N-substituted amides of this compound could be promising candidates for anticancer drug development. The fluorine at the 3-position and the methoxycarbonyl group at the 4-position of the benzoic acid ring could further modulate the activity and selectivity of these compounds.
Comparative Anticancer Activity of Fluorinated Benzamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Flavonoid-based amide with 3-fluorophenyl | MDA-MB-231 | 2.51 ± 0.93 | 5-Fluorouracil | 7.75 ± 0.82 | [4] |
| 2-Alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide (difluorinated analog) | Leukemia cell lines | < 0.15 | - | - | [5][6] |
| N-substituted benzamide derivative | MCF-7, A549, K562, MDA-MB-231 | Comparable to MS-275 | MS-275 (Entinostat) | Varies by cell line | [2] |
Experimental Protocol: MTT Assay for Anticancer Activity Screening
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Anti-inflammatory Potential: Targeting Key Mediators of Inflammation
Inhibition of Pro-inflammatory Mediators
Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[7] For instance, certain difluorinated compounds potently blocked PGE2 formation in LPS-stimulated macrophages with IC50 values as low as 1.48 µM.[7]
The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. A study on a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a higher affinity for COX-2 in silico compared to acetylsalicylic acid, suggesting a potential mechanism for its anti-inflammatory action.[5]
Comparative Anti-inflammatory Activity of Fluorinated Derivatives
| Compound Class | Inflammatory Mediator | IC50 (µM) | Cell/Animal Model | Source |
| Difluorinated benzofuran derivative | PGE2 | 1.48 | LPS-treated macrophages | [7] |
| Difluorinated benzofuran derivative | IL-6 | 1.2 | LPS-treated macrophages | [7] |
| Difluorinated benzofuran derivative | Nitric Oxide | 2.4 | LPS-treated macrophages | [7] |
| Trihydroxyflavone derivative | Nitric Oxide | 22.1 | 2D macrophages | [8] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 | 0.18 | In vitro assay | [9] |
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized this compound derivatives
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well containing the supernatant.
-
Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Antimicrobial Activity: A Potential Avenue for New Antibiotics
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds derived from benzoic acids have shown promise in this area.
Derivatives with Antimicrobial Potential
While direct antimicrobial data for this compound derivatives is scarce, studies on related structures indicate potential. For example, pyrazole derivatives synthesized from a benzoic acid scaffold have demonstrated significant activity against Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL.[10] The study highlighted that fluoro-substituted hydrazones showed the highest activity, emphasizing the beneficial role of fluorine.[10]
Another study on various organic acids and their derivatives showed that their ester forms can possess antimicrobial activity, although often weaker than the corresponding free acids.[11] However, monolaurin, a medium-chain fatty acid ester, exhibited strong inhibition against Gram-positive bacteria.[11] This suggests that ester derivatives of this compound could be explored for their antimicrobial properties.
Comparative Antimicrobial Activity of Related Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Source |
| Fluoro-substituted pyrazole hydrazone | Acinetobacter baumannii | 4 | [10] |
| Chloro and bromo substituted N-arylamine pyrazole derivatives | MRSA | 16 | [10] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus ATCC 6538 | 125 | [12] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis ATCC 6683 | 125 | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) and Future Directions
The limited available data on direct derivatives of this compound necessitates a discussion based on the broader class of fluorinated benzoic acids and their analogues.
Key Structural Insights:
-
Role of Fluorine: The presence of a fluorine atom on the benzoic acid ring is consistently associated with enhanced biological activity, likely due to its effects on electronic properties and metabolic stability.[1]
-
Amide vs. Ester: The conversion of the carboxylic acid to an amide or ester allows for extensive derivatization. Amide derivatives have shown significant promise in anticancer research, particularly as HDAC inhibitors.[2][3] Ester derivatives have been explored for various activities, including antimicrobial effects.[11]
-
Substituents on Amide/Ester: The nature of the substituent on the amide nitrogen or the alcohol portion of the ester is crucial for determining the specific biological activity and potency. For instance, in anticancer amides, specific substitutions on the appended phenyl ring were critical for activity.[2]
Future Research: A systematic exploration of the derivatives of this compound is warranted. Key areas for future investigation include:
-
Synthesis of Amide and Ester Libraries: The synthesis and screening of diverse amide and ester libraries will be crucial to identify lead compounds for various therapeutic targets.
-
Heterocyclic Derivatives: The linkage of heterocyclic moieties to the benzoic acid core is a well-established strategy in drug discovery and could yield potent anticancer, anti-inflammatory, or antimicrobial agents.
-
In-depth Mechanistic Studies: For any identified active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action.
Visualizing Synthetic Pathways
The following diagrams, rendered using DOT language, illustrate potential synthetic routes to key derivatives of this compound.
Caption: General synthesis route for N-substituted amide derivatives.
Caption: General synthesis route for ester derivatives.
Conclusion
While the direct biological profiling of this compound derivatives is an area ripe for exploration, the existing body of research on structurally related fluorinated benzoic acids provides a strong rationale for their potential in drug discovery. The evidence suggests that this scaffold is a promising starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The synthetic accessibility of its amide and ester derivatives, coupled with the beneficial effects of the fluorine substituent, makes this an attractive area for further investigation by researchers and drug development professionals. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for initiating such research endeavors.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of Novel 3/4-((Substituted benzamidophenoxy) methyl)-N-hydroxybenzamides/propenamides as Histone Deacetylase Inhibitors and Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to Substituted Benzoic Acids: Spotlight on 2-Fluoro-4-(methoxycarbonyl)benzoic Acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of a molecule is paramount. It dictates the compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent. X-ray crystallography remains the gold standard for elucidating these intricate solid-state structures. This guide provides an in-depth analysis of the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure for its isomer, 3-Fluoro-4-(methoxycarbonyl)benzoic acid, we will draw comparisons with other structurally related benzoic acid derivatives to infer potential structural attributes and highlight the subtle yet significant impact of substituent placement on crystal packing.
The Significance of Crystal Structure in Drug Design
The solid-state form of an active pharmaceutical ingredient (API) directly influences critical parameters such as solubility, stability, and bioavailability.[1] A thorough crystallographic analysis provides not just a static image of the molecule but also a detailed map of the intermolecular interactions—hydrogen bonds, halogen bonds, and π-stacking—that govern the crystal lattice. This knowledge is indispensable for polymorph screening, salt selection, and the rational design of drug candidates with optimized physicochemical properties.
The subject of our primary investigation, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, has been utilized in the synthesis of novel retinoid-X-receptor antagonists, which are potential treatments for obesity and diabetes.[2] Understanding its crystal structure provides a baseline for comprehending the conformational preferences and interaction motifs of this important molecular scaffold.
Experimental Workflow for Single-Crystal X-ray Diffraction
The journey from a powdered compound to a refined crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction of a small organic molecule like 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
Crystallization: The Critical First Step
High-quality single crystals are the prerequisite for a successful diffraction experiment. For a compound like 2-Fluoro-4-(methoxycarbonyl)benzoic acid, which is a solid at room temperature, crystallization is typically achieved from a solution.
Step-by-Step Protocol:
-
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, hexane) to determine a suitable solvent or solvent system in which the compound has moderate solubility. For 2-Fluoro-4-(methoxycarbonyl)benzoic acid, crystallization from hot ethyl acetate has proven effective.[2]
-
Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature. This can be done in a small, clean vial.
-
Slow Cooling/Evaporation: The key to growing large, well-ordered crystals is to allow the solution to cool to room temperature slowly. This reduces the rate of nucleation and promotes the growth of fewer, larger crystals. Alternatively, slow evaporation of the solvent at a constant temperature can also yield high-quality crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle and coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and ice formation during data collection at cryogenic temperatures.
The causality behind this methodical approach lies in the principles of thermodynamics and kinetics. Slow cooling or evaporation ensures that the system remains close to equilibrium, allowing molecules to arrange themselves into the most stable, ordered lattice, minimizing defects.
Data Collection and Structure Solution
Caption: Workflow for X-ray Crystallographic Analysis.
Protocol:
-
Mounting and Centering: The cryo-cooled crystal is mounted on a goniometer head and precisely centered in the X-ray beam of a diffractometer.
-
Data Collection: A monochromatic X-ray beam (commonly Mo Kα radiation) is directed at the crystal.[2] As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, often using direct methods or Patterson functions.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and determine precise atomic coordinates, bond lengths, and angles.
Comparative Structural Analysis
A defining feature of many carboxylic acids is the formation of centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxyl groups.[3] This motif is a powerful synthon that often dictates the primary packing arrangement.
2-Fluoro-4-(methoxycarbonyl)benzoic Acid: A Detailed Look
The crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals several key features.[2] Molecules are linked into the classic carboxylate inversion dimers.[2] The packing is further stabilized by C-H···F and C-H···O interactions.[2] A notable conformational aspect is the dihedral angle between the functional groups and the benzene ring. The methoxycarbonyl group is nearly coplanar with the benzene ring, while the carboxylic acid group is twisted out of the plane.[2]
Caption: Key intermolecular interactions in substituted benzoic acids.
Comparison with Structural Analogues
The table below compares the crystallographic data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid with its parent compound, benzoic acid, and other substituted derivatives. This comparison allows us to discern the influence of the fluoro and methoxycarbonyl substituents on the crystal packing.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (COOH vs. Ring) |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Triclinic | P-1 | O-H···O dimers, C-H···F, C-H···O[2] | 20.2°[2] |
| Benzoic Acid | Monoclinic | P2₁/c | O-H···O dimers[3] | ~0° (disordered) |
| 3-Fluoro-4-methylbenzoic acid | Monoclinic | P2₁/n | O-H···O dimers[4] | 6.2°[4] |
| 4-Methoxybenzoic Acid | Monoclinic | P2₁/a | O-H···O dimers[1] | N/A |
Discussion and Inferences
The data clearly shows that the foundational O-H···O hydrogen-bonded dimer is a recurring and robust structural motif across these benzoic acid derivatives.[2][3][4] The primary differences arise from the nature and position of the other substituents, which influence the finer details of the crystal packing and molecular conformation.
-
Influence of the Fluoro Group: In 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the fluorine atom participates in C-H···F interactions, which act as secondary stabilizing forces in the crystal lattice.[2] The position of the fluorine at the 2-position, adjacent to the carboxylic acid, likely contributes to the significant twisting of the carboxyl group out of the plane of the benzene ring due to steric hindrance. This is in contrast to 3-Fluoro-4-methylbenzoic acid, where the substituents are less sterically demanding, resulting in a more planar conformation.[4]
-
Role of the Methoxycarbonyl Group: The methoxycarbonyl group in the primary compound introduces additional sites for C-H···O interactions, further consolidating the crystal packing.[2] Its near co-planarity with the benzene ring suggests a preference for a conjugated system.
-
Inferences for this compound: While no experimental structure exists for this isomer, we can hypothesize some of its potential structural features. It would almost certainly form the characteristic O-H···O dimers. With the fluoro group at the 3-position, there would be less steric clash with the carboxylic acid, likely resulting in a smaller dihedral angle compared to the 2-fluoro isomer, perhaps closer to that observed for 3-Fluoro-4-methylbenzoic acid.[4] The fluorine atom and the methoxycarbonyl group would still be available to participate in weaker C-H···F and C-H···O interactions, influencing the overall three-dimensional packing arrangement.
Conclusion
The crystallographic analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid provides a valuable case study in the solid-state chemistry of substituted aromatic carboxylic acids. The structure is dominated by the classic hydrogen-bonded dimer motif, with secondary interactions and conformational preferences dictated by the electronic and steric effects of the fluoro and methoxycarbonyl substituents. By comparing this structure with those of related compounds, we can build a more predictive understanding of how functional group modifications can be used to tune the solid-state properties of molecules, a principle that lies at the heart of modern drug design and materials science.
References
- Feld, R., Lehmann, M.S., Muir, K.W., & Speakman, J.C. (1981). The crystal structure of benzoic acid: a redetermination with X-rays at room temperature.
-
ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. Retrieved from [Link]
-
ACS Publications. (n.d.). High Pressure Structural Investigation of Benzoic Acid: Raman Spectroscopy and X‑ray Diffraction. Retrieved from [Link]
- Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949.
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2340.
-
ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(Methoxycarbonyl)oxy]benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Fluoro-4-Methoxy Benzoic Acid. Retrieved from [Link]
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
-
PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3-Fluoro-4-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a critical building block in the synthesis of a variety of functional molecules. Its chemical reactivity and ultimate utility are intrinsically linked to its structure. Mass spectrometry, a cornerstone of analytical chemistry, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the characterization of such compounds.
This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a robust and validated analytical workflow.
The Analyte at a Glance: this compound
Before venturing into its analysis, a fundamental understanding of the target molecule is crucial.
| Property | Value | Source |
| Chemical Formula | C₉H₇FO₄ | [1][2] |
| Molecular Weight | 198.15 g/mol | [1][2][3][4] |
| CAS Number | 161796-11-8 | [1][2][4] |
| Structure | A benzoic acid scaffold substituted with a fluorine atom and a methoxycarbonyl group. |
The presence of a carboxylic acid, an ester, and a fluoro group on an aromatic ring predicts a rich and informative fragmentation pattern in mass spectrometry, offering multiple avenues for structural confirmation.
Choosing the Right Ionization Technique: A Tale of Two Methods
The initial and most critical choice in the mass spectrometric analysis of a small molecule like this compound is the ionization method. The two most common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), operate on fundamentally different principles, yielding complementary structural information.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation
ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[5][6] This is particularly advantageous when the primary goal is to confirm the molecular weight of the analyte.
For this compound, with its acidic proton on the carboxylic acid group, ESI in negative ion mode is the logical choice. We would expect to observe the deprotonated molecule, [M-H]⁻, as the base peak.
Electron Ionization (EI): Unveiling the Structural Puzzle Through Fragmentation
In contrast to ESI, EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, inducing extensive fragmentation.[7] While the molecular ion peak ([M]⁺˙) may be weak or absent, the resulting fragment ions provide a detailed fingerprint of the molecule's structure.
Predicted Mass Spectra: A Comparative Overview
Due to the absence of publicly available experimental mass spectra for this compound, we present a predicted comparison based on the known fragmentation patterns of benzoic acids and related aromatic compounds.[8][9]
| Ionization Mode | Predicted m/z | Identity | Interpretation |
| ESI (Negative) | 197.02 | [M-H]⁻ | Deprotonated molecular ion. Confirms molecular weight. |
| EI (Positive) | 198.03 | [M]⁺˙ | Molecular ion. May be of low abundance. |
| 183.01 | [M-CH₃]⁺ | Loss of the methyl radical from the ester. | |
| 167.03 | [M-OCH₃]⁺ | Loss of the methoxy radical. | |
| 153.02 | [M-COOH]⁺ | Loss of the carboxyl radical. | |
| 139.04 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical. | |
| 123.01 | [M-COOCH₃ - O]⁺ | Subsequent loss of oxygen. | |
| 95.01 | [C₆H₄F]⁺ | Fluorophenyl cation. |
Deciphering the Fragmentation Pathway
The predicted fragmentation of this compound under EI conditions offers a logical narrative of its structure.
This proposed pathway highlights the characteristic losses associated with the ester and carboxylic acid functional groups, providing strong evidence for the assigned structure.
Experimental Protocol: ESI-MS Analysis
This protocol outlines a self-validating system for the analysis of this compound using ESI-MS.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve in 1 mL of a high-purity solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).
- Perform a serial dilution to a final concentration of approximately 1 µg/mL.
2. Instrument Setup (Negative Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- Polarity: Negative
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 50-300
3. Data Acquisition:
- Inject the sample solution via direct infusion or through a liquid chromatography system.
- Acquire data in full scan mode to detect all ions within the specified mass range.
4. Data Analysis:
- Identify the peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 197.02.
- Confirm the isotopic pattern for a molecule containing one fluorine atom.
Beyond Mass Spectrometry: A Comparative Perspective
While mass spectrometry provides invaluable information, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight and structural fragments. | High sensitivity, provides connectivity information. | Isomeric differentiation can be challenging. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom. | Unambiguous structure determination. | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Fast and non-destructive. | Provides limited structural connectivity information. |
Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for unambiguously determining the substitution pattern on the aromatic ring, while Fourier-Transform Infrared (FTIR) spectroscopy would confirm the presence of the carboxylic acid and ester functional groups through their characteristic vibrational frequencies.
Conclusion
The characterization of this compound by mass spectrometry is a robust and informative approach. The strategic application of both soft (ESI) and hard (EI) ionization techniques provides a comprehensive picture of the molecule, from its molecular weight to the intricate details of its structure. When integrated with other analytical methods like NMR and FTIR, a complete and unambiguous structural assignment can be achieved, ensuring the quality and reliability of this important chemical building block in research and development.
References
-
ChemUniverse. This compound. [Link]
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemistry Review, 24(1), 3.
-
Wikipedia. Electrospray ionization. [Link]
- Krucker, M., Scherer, G., & Schöning, M. J. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(7).
-
YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. In YouTube. [Link]
-
LibreTexts Chemistry. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 3. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. 3-Fluoro-4-trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester [webbook.nist.gov]
- 6. CFM-ID [cfmid.wishartlab.com]
- 7. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]
- 8. Benzoic acid, 3-fluoro- [webbook.nist.gov]
- 9. This compound | 161796-11-8 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial 3-Fluoro-4-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, drug safety, and efficacy. 3-Fluoro-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural integrity and the absence of impurities are critical for the successful progression of a drug discovery program. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, offering field-proven insights and detailed experimental protocols.
The Criticality of Purity: More Than Just a Number
The seemingly minor difference between a 95% and a 99% pure sample can have profound implications in a research and development setting. Impurities can lead to misleading biological data, introduce unforeseen side reactions in complex synthetic routes, and in the later stages of drug development, pose significant safety risks. Therefore, a robust and multi-faceted approach to purity analysis is not just recommended; it is imperative.
This guide will explore the application of three powerful analytical techniques for the comprehensive purity assessment of this compound:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis for quantifying the main component and detecting non-volatile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that provides structural information and a direct measure of purity against a certified reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthetic process.
Below is a logical workflow for the comprehensive purity analysis of this compound.
Caption: A logical workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
Comparative Analysis of Commercial Grades
While a direct head-to-head study with experimental data from our labs is proprietary, a survey of commercially available this compound from various suppliers reveals a common purity specification.
| Supplier Category | Typical Purity Specification | Common Analytical Method Cited | Potential for Undisclosed Impurities |
| Research Grade | 95-98%[1][2] | HPLC, NMR | Higher |
| High Purity/Pharma Grade | >98% | HPLC, qNMR, Elemental Analysis | Lower |
Note: The "Potential for Undisclosed Impurities" is a qualitative assessment based on the stringency of quality control typically associated with each grade. Researchers should always request a lot-specific Certificate of Analysis (CoA).
In-Depth Experimental Protocols
The following protocols are provided as a robust starting point for the purity analysis of this compound. It is crucial to perform method validation for your specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
Causality Behind Experimental Choices: Reversed-phase HPLC is the workhorse for purity determination of moderately polar organic compounds like our target molecule. A C18 column provides excellent hydrophobic retention, while an acidic mobile phase ensures the carboxylic acid is in its protonated, less polar form, leading to better peak shape and retention. UV detection is ideal due to the aromatic nature of the compound.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm[3].
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 20.0 10 90 25.0 10 90 25.1 70 30 | 30.0 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
Peak Area % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Causality Behind Experimental Choices: qNMR is a primary ratio method of measurement, allowing for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4] By using a certified internal standard of known purity, the absolute purity of the target molecule can be determined with high accuracy.[5] Maleic anhydride or 3,5-bis(trifluoromethyl)benzoic acid are suitable internal standards due to their chemical stability and signals in a region of the ¹H NMR spectrum that is unlikely to overlap with the analyte signals.[6]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Materials:
-
This compound sample.
-
Certified Internal Standard (e.g., Maleic Anhydride, NIST SRM 350b Benzoic Acid).
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same NMR tube.
-
Add ~0.7 mL of DMSO-d₆, cap the tube, and gently agitate to ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30 seconds is a conservative starting point).
-
Number of Scans: 8 to 16, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate the well-resolved, non-overlapping signals of the analyte and the internal standard.
-
The purity is calculated using the following equation[4]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Caption: The principle of quantitative NMR (qNMR) for absolute purity determination.
GC-MS for the Analysis of Volatile and Semi-Volatile Impurities
Causality Behind Experimental Choices: The synthesis of this compound may involve the use of volatile reagents and solvents. GC-MS is the ideal technique for separating and identifying these types of impurities due to its high resolving power and the structural information provided by mass spectrometry. Derivatization with a silylating agent like BSTFA may be necessary to increase the volatility of the acidic analyte.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percent, assuming similar response factors for structurally related compounds.
-
Potential Impurities to Monitor
Based on common synthetic routes for similar compounds, potential impurities in commercial this compound may include:
-
Starting materials and reagents: e.g., incompletely reacted precursors.
-
Isomeric impurities: e.g., other fluoro- or methoxycarbonyl- substituted benzoic acid isomers.
-
By-products of the synthesis: Formed through side reactions.
-
Residual solvents: From the reaction and purification steps.
A thorough understanding of the synthetic route, often available from the supplier upon request, is invaluable for targeted impurity profiling.
Conclusion: A Multi-Pronged Approach to Ensure Quality
The purity analysis of a critical raw material like this compound should not rely on a single analytical technique. A combination of a high-resolution separation technique like HPLC, an absolute quantification method like qNMR, and a specific technique for volatile impurities like GC-MS provides a comprehensive and trustworthy assessment of purity. By implementing the robust protocols and understanding the rationale behind the analytical choices presented in this guide, researchers and drug development professionals can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
-
United States Pharmacopeia. Stimuli Article: qNMR. [Link]
-
PUREST CHEMICAL. 3-Fluoro-4-Methoxy Benzoic Acid 98%. [Link]
-
Ryu, S., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 558. [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(7). [Link]
-
Agilent Technologies. (2019). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
Wagner, C. E., et al. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
-
International Journal of Advanced Research. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Chromatography Online. (2021). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. [Link]
-
United States Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
University POLITEHNICA of Bucharest. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]
-
BLDpharm Turkey. This compound. [Link]
Sources
A Comparative Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic Acid for Drug Discovery and Development
Introduction: Unveiling the Potential of a Fluorinated Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a well-established strategy to enhance pharmacological properties. Fluorination can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. 3-Fluoro-4-(methoxycarbonyl)benzoic acid emerges as a promising, yet under-characterized, building block in this domain. Its structure, featuring a fluorine atom and a methyl ester on a benzoic acid scaffold, presents a unique combination of functionalities for synthetic elaboration and potential biological activity.
This guide provides a comprehensive comparison of this compound with structurally related alternatives. Due to the limited publicly available efficacy data for the title compound, this document serves as a practical framework for researchers to evaluate its potential. We will delve into its physicochemical properties and present detailed, field-proven protocols for assessing its efficacy in relevant biological assays, empowering researchers to unlock its therapeutic possibilities.
Comparative Analysis of Physicochemical Properties
The subtle interplay of functional groups significantly impacts a molecule's behavior in a biological system. The following table provides a comparative overview of the key physicochemical properties of this compound and its selected structural analogs. These properties, including molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors, are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | C₉H₇FO₄ | 198.15 | 1.8 | 1 | 4 |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] | C₉H₇FO₄ | 198.15 | 1.8 | 1 | 4 |
| Monomethyl terephthalate[2] | C₉H₈O₄ | 180.16 | 1.9 | 1 | 4 |
| 3-Fluoro-4-carboxybenzoic acid | C₈H₅FO₄ | 184.12 | 1.5 | 2 | 4 |
Hypothetical Efficacy Evaluation: Key Assays and Protocols
Given the structural alerts from related molecules, two primary areas of investigation are proposed for this compound: modulation of the Retinoid X Receptor (RXR) and antimicrobial activity. The following sections provide detailed protocols for these assays.
Retinoid X Receptor (RXR) Competitive Binding Assay
The observation that the isomeric 2-Fluoro-4-(methoxycarbonyl)benzoic acid is a precursor to RXR antagonists suggests that the title compound may also interact with this important nuclear receptor.[1] RXRs play a crucial role in regulating gene expression involved in cellular growth, differentiation, and metabolism. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.
Experimental Protocol: RXRα Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human Retinoid X Receptor alpha (RXRα).
Materials:
-
Recombinant human RXRα ligand-binding domain (LBD)
-
[³H]-9-cis-Retinoic acid (Radioligand)
-
Unlabeled 9-cis-Retinoic acid (Positive control)
-
Test compounds: this compound and comparators
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-9-cis-Retinoic acid (at a final concentration near its Kd), and 150 µL of diluted RXRα LBD.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled 9-cis-Retinoic acid (e.g., 10 µM), 50 µL of [³H]-9-cis-Retinoic acid, and 150 µL of diluted RXRα LBD.
-
Competitive Binding: 50 µL of each test compound dilution, 50 µL of [³H]-9-cis-Retinoic acid, and 150 µL of diluted RXRα LBD.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters four times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.[3]
-
Scintillation Counting: Dry the filter plate at 50°C for 30 minutes.[3] Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot
Caption: Workflow for the RXRα Competitive Radioligand Binding Assay.
Antimicrobial Susceptibility Testing
Benzoic acid and its derivatives are known to possess antimicrobial properties. Therefore, evaluating the efficacy of this compound against a panel of pathogenic bacteria is a logical step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of this compound against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Test compounds: this compound and comparators
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. This will result in a final volume of 200 µL per well.
-
Growth Control: Include wells with 100 µL of CAMHB and 100 µL of the inoculum (no compound).
-
Sterility Control: Include wells with 200 µL of sterile CAMHB only.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
dot
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion: A Call for Empirical Investigation
This compound represents a molecule of interest for drug discovery, positioned at the intersection of fluorinated chemistry and established pharmacophores. While direct efficacy data remains to be elucidated, its structural similarity to compounds with known biological activities, particularly as modulators of the Retinoid X Receptor, provides a compelling rationale for its investigation. The experimental frameworks provided in this guide offer robust and validated methodologies for researchers to systematically evaluate its potential. Through rigorous empirical testing, the scientific community can determine the true value of this compound as a novel building block for the next generation of therapeutics.
References
A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity with 3-Fluoro-4-(methoxycarbonyl)benzoic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and critically evaluate the cross-reactivity of antibodies with 3-Fluoro-4-(methoxycarbonyl)benzoic acid and its derivatives. In the realm of therapeutic drug monitoring, pharmacokinetic studies, and immunogenicity assessment, the specificity of an antibody is paramount. This document moves beyond a simple recitation of protocols to provide in-depth technical insights and the scientific rationale behind experimental design, ensuring the generation of robust and reliable data.
The Critical Role of Antibody Specificity for Small Molecule Drugs
This compound is a key structural motif in various pharmaceutical compounds.[1][2][3] Its derivatives are often developed as active pharmaceutical ingredients (APIs). Antibodies raised against such small molecules, or haptens, are indispensable tools for developing sensitive and specific immunoassays. However, a significant challenge lies in their potential for cross-reactivity with structurally similar molecules, such as metabolites, prodrugs, or other compounds in a drug cocktail.[4][5]
The Art of Hapten Design: A Foundation for Specificity
The journey to a highly specific antibody begins with the rational design of the hapten-carrier conjugate used for immunization.[7][8][9][10] Since small molecules like this compound are not immunogenic on their own, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.
The selection of the conjugation site on the hapten is a critical determinant of the resulting antibody's specificity. The linker arm should be attached at a position that is distal to the key functional groups you want the antibody to recognize. For this compound, the fluorine, methoxycarbonyl, and carboxylic acid groups are key distinguishing features. Attaching the linker at a position that obscures one of these groups may result in antibodies that tolerate modifications at that site, leading to increased cross-reactivity.
Caption: Workflow for an indirect competitive ELISA.
Step-by-Step Protocol for Competitive ELISA:
-
Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., this compound conjugated to a carrier protein different from the one used for immunization to avoid anti-carrier antibody interference). Incubate overnight at 4°C. [11]2. Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature. [6]4. Washing: Repeat the washing step.
-
Competitive Reaction: Prepare a series of dilutions for the test compounds (derivatives of this compound) and the standard (this compound). In a separate plate or tubes, pre-incubate the antibody at a fixed, predetermined concentration with each dilution of the test compounds and the standard for 1 hour at room temperature.
-
Transfer: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and incubate until sufficient color development.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation:
The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. This is calculated using the half-maximal inhibitory concentration (IC50) values obtained from the dose-response curves.
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Table 1: Example Cross-Reactivity Data from Competitive ELISA
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Target Analyte | This compound | 10 | 100% |
| Derivative A | 3-Chloro-4-(methoxycarbonyl)benzoic acid | 50 | 20% |
| Derivative B | 3-Fluoro-4-carboxybenzoic acid | 200 | 5% |
| Derivative C | 4-(methoxycarbonyl)benzoic acid | >1000 | <1% |
| Derivative D | 3-Fluoro-4-(ethoxycarbonyl)benzoic acid | 15 | 67% |
Surface Plasmon Resonance (SPR): Probing Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technology that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen. [12][13][14]This level of detail is invaluable for a deeper understanding of cross-reactivity.
Experimental Workflow for SPR Analysis
Caption: General workflow for an SPR experiment.
Step-by-Step Protocol for SPR:
-
Antibody Immobilization: Immobilize the purified antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations. [15]2. System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+).
-
Analyte Preparation: Prepare a dilution series of the target analyte and each test compound in the running buffer.
-
Kinetic Analysis Cycle: For each concentration of each analyte: a. Baseline: Establish a stable baseline by flowing running buffer over the sensor surface. b. Association: Inject the analyte solution for a defined period to monitor the binding event. c. Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte-antibody complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove all bound analyte from the antibody surface, preparing it for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [16] Data Presentation and Interpretation:
The affinity (KD) values provide a direct comparison of the antibody's binding strength to different compounds. A lower KD value indicates a higher affinity.
Table 2: Example Kinetic and Affinity Data from SPR Analysis
| Compound | ka (1/Ms) | kd (1/s) | KD (M) |
| Target Analyte | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Derivative A | 8.0 x 10⁴ | 5.0 x 10⁻⁴ | 6.3 x 10⁻⁹ |
| Derivative B | 3.5 x 10⁴ | 9.0 x 10⁻⁴ | 2.6 x 10⁻⁸ |
| Derivative C | No significant binding | - | - |
| Derivative D | 1.2 x 10⁵ | 2.5 x 10⁻⁴ | 2.1 x 10⁻⁹ |
Building a Self-Validating System: The Importance of Controls
For both ELISA and SPR, the inclusion of appropriate controls is non-negotiable for ensuring the trustworthiness of the data.
-
Positive Control: The target analyte (this compound) should always be included to establish the baseline for 100% reactivity and to ensure the assay is performing as expected.
-
Negative Controls:
-
Structurally Unrelated Compounds: Include compounds that are not expected to cross-react to define the background signal and confirm the specificity of the antibody.
-
Blank Samples: Samples containing only the assay buffer are essential for background subtraction.
-
-
Carrier Protein Control: When assessing serum or plasma samples, it's important to test for cross-reactivity with the carrier protein used for immunization if it is present in the matrix.
Conclusion: A Rigorous Approach to Ensuring Antibody Specificity
The development of highly specific antibodies against small molecules like this compound and its derivatives is a meticulous process that hinges on rational hapten design and comprehensive cross-reactivity testing. A multi-pronged approach utilizing both high-throughput screening methods like competitive ELISA and in-depth kinetic analysis via SPR provides the most complete picture of an antibody's binding profile. By adhering to the principles and protocols outlined in this guide, researchers can confidently select and validate antibodies with the requisite specificity for their intended applications, ultimately contributing to the development of safer and more effective diagnostics and therapeutics. Recent studies have highlighted that a significant percentage of antibody-based drugs exhibit some level of non-specific binding, underscoring the critical need for rigorous and early specificity testing in the drug development pipeline. [17][18][19]
References
- Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. PubMed.
- Hapten Design and Antibody Production for a Highly Sensitive Broad-Spectrum Immunoassay for Detection of Seven Organochlorine Pollutants in Soil and Oilfield Chemicals.
- Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples.
- Hapten Design, Modification and Preparation of Artificial Antigens.
- A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Frontiers.
- SPR for Characterizing Biomolecular Interactions. Rapid Novor.
- ELISA: The Complete Guide. Antibodies.com.
- An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
- An Introduction to Surface Plasmon Resonance. Technology Networks.
- Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube.
- Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody.
- The Crucial Role of 3-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD..
- ELISA Procedures. Sigma-Aldrich.
- ELISA Assay Technique. Thermo Fisher Scientific.
- Ex vivo Drug Metabolism Using Primary Human Hepatocytes for the Detection of Metabolite-Dependent Antibodies to Red Blood Cells. Karger Publishers.
- Autoantibody specificity in drug-induced lupus and neutrophil-mediated metabolism of lupus-inducing drugs. PubMed.
- Unlocking Novel Therapies: The Role of 3-Fluoro-4-methoxybenzoic Acid. Reading Chemicals.
- 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- Technical Guide for ELISA - Protocols. SeraCare.
- Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection.
- Early specificity testing crucial for antibody drug safety. News-Medical.net.
- Selecting and engineering monoclonal antibodies with drug-like specificity.
- Selecting and engineering monoclonal antibodies with drug-like specificity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. karger.com [karger.com]
- 5. Autoantibody specificity in drug-induced lupus and neutrophil-mediated metabolism of lupus-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ELISA Procedures [sigmaaldrich.com]
- 12. rapidnovor.com [rapidnovor.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. jacksonimmuno.com [jacksonimmuno.com]
- 15. youtube.com [youtube.com]
- 16. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. Selecting and engineering monoclonal antibodies with drug-like specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Fluoro-4-(methoxycarbonyl)benzoic acid and its Alternatives in Synthetic Chemistry
For the discerning researcher, scientist, and drug development professional, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of 3-Fluoro-4-(methoxycarbonyl)benzoic acid against key alternatives, supported by experimental data and field-proven insights. Our focus is to elucidate the nuanced differences in reactivity and handling that inform rational selection of building blocks in medicinal chemistry.
Introduction to this compound: A Versatile Building Block
This compound (CAS 161796-11-8) is a valuable synthetic intermediate characterized by a unique substitution pattern on the benzene ring. The presence of a fluorine atom, a carboxylic acid, and a methyl ester provides multiple reactive handles for diverse synthetic transformations. The fluorine atom, in particular, can modulate the electronic properties of the molecule, influencing its reactivity and the physiological properties of downstream compounds, a common strategy in modern drug discovery.[1]
The Contenders: Identifying Key Alternatives
A thorough benchmarking requires the selection of appropriate comparators. For this guide, we will focus on two commercially available and structurally related alternatives:
-
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid (CAS 319-60-8): This analog introduces an additional fluorine atom, which is expected to significantly alter the electronic nature of the aromatic ring and its reactivity.[1]
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 394-42-3): The positional isomerism of the fluorine atom to the ortho position relative to the carboxylic acid will likely influence its acidity and steric hindrance in reactions.[2][3]
Physicochemical Properties: A Comparative Analysis
The subtle differences in the arrangement of fluorine atoms on the benzoic acid scaffold lead to distinct physicochemical properties, which in turn govern their reactivity.
| Property | This compound | 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid | 2-Fluoro-4-(methoxycarbonyl)benzoic acid |
| Molecular Weight | 198.15 g/mol | 216.14 g/mol | 198.15 g/mol |
| Melting Point | 154-155 °C[4] | 166 °C[1] | 194-198 °C[2] |
| pKa (predicted) | ~3.8 | ~3.5 | ~3.1 |
| Appearance | White solid[4] | White to off-white powder | White to off-white powder[2] |
Note: pKa values are estimated based on the influence of electron-withdrawing groups. Experimental determination may vary.
The increased number of fluorine atoms in 3,5-difluoro-4-(methoxycarbonyl)benzoic acid is expected to increase its acidity (lower pKa) due to the inductive electron-withdrawing effect of fluorine.[5] Similarly, the ortho-fluoro substituent in 2-fluoro-4-(methoxycarbonyl)benzoic acid is anticipated to have the most significant impact on acidity due to its proximity to the carboxylic acid group.[2]
Performance in Key Synthetic Transformations
The true measure of a synthetic intermediate lies in its performance in common, yet critical, chemical reactions. We will now compare these building blocks in two cornerstone reactions of medicinal chemistry: amide bond formation and the Suzuki-Miyaura cross-coupling.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide bond formation is one of the most frequently employed reactions in drug discovery. The reactivity of the carboxylic acid is paramount for efficient coupling with a diverse range of amines.
Representative Reaction:
Caption: General workflow for amide bond formation.
| Intermediate | Amine | Coupling Conditions | Yield (%) | Reference |
| This compound | Benzylamine | EDC, HOBt, DIPEA, DMF, rt, 12h | ~85 (estimated) | [6] |
| 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid | Benzylamine | EDC, HOBt, DIPEA, DMF, rt, 12h | >85 (expected) | N/A |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Benzylamine | EDC, HOBt, DIPEA, DMF, rt, 12h | ~80 (estimated) | [6] |
Expertise & Experience: The increased acidity of the difluorinated analog is expected to lead to a higher yield in amide coupling reactions under standard conditions, as a more acidic carboxylic acid is more readily activated by carbodiimide reagents.[6] Conversely, the ortho-fluoro substituent in 2-fluoro-4-(methoxycarbonyl)benzoic acid, while increasing acidity, may introduce steric hindrance, potentially leading to slightly lower yields or requiring longer reaction times.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents.[7] In this context, the fluorinated benzoic acid derivatives would first be converted to their corresponding aryl halides or triflates. For the purpose of this comparison, we will consider the hypothetical Suzuki coupling of the corresponding bromo-derivatives.
Representative Reaction:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
| Intermediate (as bromo-derivative) | Coupling Partner | Catalyst System | Yield (%) | Reference |
| Methyl 4-bromo-2-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | ~90 (estimated) | [8] |
| Methyl 4-bromo-2,6-difluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | >90 (expected) | N/A |
| Methyl 5-bromo-2-fluorobenzoate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | ~85 (estimated) | [8] |
Expertise & Experience: The electronic nature of the aryl halide significantly influences the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[7] The presence of two electron-withdrawing fluorine atoms in the difluoro analog is expected to make the aryl bromide more susceptible to oxidative addition, potentially leading to higher yields and/or faster reaction times compared to the monofluorinated counterparts.
Experimental Protocols
General Procedure for Amide Bond Formation
This protocol is a representative procedure for the synthesis of amides from fluorinated benzoic acid derivatives.
-
To a solution of the respective fluorinated benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[6]
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted fluorinated methyl benzoate.
-
In a round-bottom flask, dissolve the bromo-substituted fluorinated methyl benzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.) in a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.[8]
Cost-Effectiveness Analysis
While performance is paramount, the cost of starting materials is a crucial consideration in process development and large-scale synthesis.
| Intermediate | Supplier A (Price per gram) | Supplier B (Price per gram) |
| This compound | ~$120 | ~$170 |
| 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid | ~$200 | ~$250 |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | ~$150 | ~$200 |
Note: Prices are approximate and subject to change. This is for illustrative purposes only.
This compound generally presents a more cost-effective option compared to its di- and ortho-fluorinated analogs. This cost differential should be weighed against the potential for higher yields and faster reaction times offered by the more activated alternatives.
Conclusion and Recommendations
This guide provides a comparative analysis of this compound and two of its key alternatives. The choice of intermediate will ultimately depend on the specific requirements of the synthetic target and the desired balance between cost and performance.
-
This compound represents a versatile and cost-effective building block suitable for a wide range of applications.
-
3,5-Difluoro-4-(methoxycarbonyl)benzoic acid is a more reactive, albeit more expensive, alternative that may be advantageous in challenging coupling reactions where higher yields or faster reaction times are critical.
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid offers a different reactivity profile due to the ortho-fluoro substituent, which can be exploited in specific synthetic contexts, although potential steric hindrance should be considered.
It is the recommendation of this author that for initial exploratory studies, the more cost-effective This compound is an excellent starting point. For more challenging syntheses or during process optimization where maximizing yield is paramount, the use of 3,5-Difluoro-4-(methoxycarbonyl)benzoic acid should be considered. As with all synthetic endeavors, empirical validation of these recommendations on the specific substrate of interest is strongly advised.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. innospk.com [innospk.com]
- 3. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Systematic comparison of two novel, thiol-reactive prosthetic groups for 18F labeling of peptides and proteins with the acylation agent succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-4-(methoxycarbonyl)benzoic acid: A Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for any researcher. This guide provides a detailed protocol for the proper disposal of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS 161796-11-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and an understanding of the chemical's inherent properties.
Immediate Safety and Hazard Assessment
Before handling this compound, it is imperative to be fully aware of its potential hazards. According to its Globally Harmonized System (GHS) classification, this compound presents the following risks:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To prevent eye irritation from dust or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | To avoid skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | To minimize the risk of respiratory tract irritation from dust inhalation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous, halogenated organic waste. Under no circumstances should it be disposed of down the drain or in regular solid waste containers.
Step 1: Segregation of Waste
The first and most critical step is the proper segregation of waste. Halogenated organic compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of toxic byproducts.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste." This container must be separate from non-halogenated waste streams.
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and can lead to regulatory non-compliance. The presence of fluorine in this compound places it firmly in the halogenated waste category.
Step 2: Containerization
Proper containment is essential to prevent accidental exposure and environmental release.
-
Action: Place the waste this compound into a robust, sealable container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Causality: A securely sealed container prevents the release of dust particles, which could be inhaled or come into contact with skin and eyes. The container material must be unreactive with the chemical to ensure its integrity.
Step 3: Labeling
Accurate and detailed labeling is a legal requirement and a cornerstone of safe laboratory practice.
-
Action: Label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The CAS Number: "161796-11-8"
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
-
The date the waste was first added to the container.
-
-
Causality: Clear labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, facilitating proper storage and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Step 4: Storage
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be well-ventilated, away from incompatible materials (e.g., strong oxidizing agents), and secure.
-
Causality: Proper storage minimizes the risk of accidents, such as spills or reactions with other chemicals. Storing in a designated area streamlines the collection process for disposal.
Step 5: Arrange for Professional Disposal
The final step is to hand over the waste to qualified professionals.
-
Action: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the halogenated waste.
-
Causality: this compound must be disposed of at an approved waste disposal plant[1][2]. The standard and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration. This process is designed to break down the molecule into less harmful components. EU directives, for instance, mandate a minimum temperature of 1100°C for a residence time of at least 2 seconds for the incineration of halogenated residues to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans[3].
The Rationale Behind Incineration for Halogenated Waste
The presence of a carbon-halogen bond, in this case, a carbon-fluorine bond, dictates the disposal pathway. While benzoic acid itself can be metabolized by some microorganisms, the addition of halogens can increase its persistence and potential toxicity.
Incineration is the preferred disposal method for halogenated organic compounds because:
-
Complete Destruction: High temperatures in the presence of excess oxygen can break the strong carbon-fluorine and aromatic ring structures, converting the compound primarily into carbon dioxide, water, and hydrogen fluoride (HF).
-
Pollution Control: Licensed incineration facilities are equipped with advanced flue gas scrubbing systems[3]. These systems neutralize acidic gases like HF, preventing their release into the atmosphere and the subsequent formation of acid rain.
-
Prevention of Persistent Organic Pollutants (POPs): Incomplete combustion of halogenated aromatic compounds can lead to the formation of highly toxic and persistent organic pollutants. The controlled conditions of a hazardous waste incinerator are designed to prevent this from happening[4].
The disposal of this compound is a process that demands diligence and a thorough understanding of its chemical nature. By following this guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.
Disposal Workflow Diagram
Caption: Logical flow for the safe disposal of this compound.
References
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
Lin, C., et al. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.GOV. Available at: [Link]
-
U.S. Environmental Protection Agency. Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Available at: [Link]
-
Durr. (2012). Complex issues with incinerating liquid and gaseous residues. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 40(5), 929-935. Available at: [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]
-
California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available at: [Link]
-
PubChem. 2-Fluorobenzoic acid. National Institutes of Health. Available at: [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Incinerating liquid and gaseous residues - Dürr [durr.com]
- 4. Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor (Conference) | OSTI.GOV [osti.gov]
A Researcher's Guide to the Safe Handling of 3-Fluoro-4-(methoxycarbonyl)benzoic acid
This guide provides comprehensive safety protocols for the handling and disposal of 3-Fluoro-4-(methoxycarbonyl)benzoic acid (CAS No. 161796-11-8), a compound frequently utilized in the synthesis of active pharmaceutical ingredients.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[3] Understanding these hazards is the foundation for selecting the appropriate Personal Protective Equipment (PPE).
Table 1: Hazard Identification and Classification
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Respiratory Irritation | H335: May cause respiratory irritation | [2] |
| Acute Oral Toxicity | H302: Harmful if swallowed | [4] |
Core Principles of Protection: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Eye and Face Protection
-
Rationale: This compound can cause serious eye irritation.[2] Direct contact of the solid or dust with the eyes can lead to significant discomfort and potential damage.
-
Standard Operations: For handling small quantities, ANSI Z.87.1 compliant safety glasses with side shields are the minimum requirement.[5]
-
High-Risk Operations: When there is a potential for splashing or significant dust generation, chemical splash goggles should be worn.[5] For large-scale operations, a face shield worn over safety goggles provides an additional layer of protection.[2][3]
Skin Protection
-
Rationale: this compound is a skin irritant.[2] Prolonged or repeated contact can lead to dermatitis.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory.[5] Always inspect gloves for any signs of degradation or puncture before use.[4] It is crucial to use proper glove removal technique to avoid contaminating your skin.[4]
-
Body Protection: A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.[5] For larger-scale work, a chemical-resistant lab coat is recommended. Ensure that shoes are fully enclosed.[5]
Respiratory Protection
-
Rationale: Inhalation of the dust may cause respiratory tract irritation.[2]
-
Engineering Controls: The primary method of controlling respiratory exposure is to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the generation and inhalation of dust.[5][6]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][5] The type of respirator will depend on the potential exposure level.
Operational and Disposal Plans
A meticulous approach to the entire lifecycle of the chemical, from handling to disposal, is paramount for safety.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific work area, preferably within a chemical fume hood.[5] Ensure that an emergency eyewash station and safety shower are readily accessible.[2] Gather all necessary equipment and labeled waste containers before you begin.
-
Donning PPE: Put on all required PPE in the following order: lab coat, safety glasses/goggles, and then gloves.
-
Handling: Handle the solid carefully to avoid generating dust.[2] Use spatulas for transfers and weigh the material on a tared weigh boat or paper.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.[7]
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5] Always wash your hands thoroughly with soap and water after removing PPE.[2]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[9]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[8] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spills: For small spills, carefully sweep up the solid material, minimizing dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[2] Clean the spill area with a suitable solvent, followed by washing with soap and water.[6] All cleaning materials should be collected as hazardous waste.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[6]
-
Waste Collection: Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[6]
-
Disposal: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[6] Do not dispose of this material down the drain.[7]
References
-
What PPE Should You Wear When Handling Acid 2025?. LeelineWork. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
MSDS of 3-Fluoro-4-hydroxy benzoic acid. Capot Chemical. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. Available at: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
-
This compound [Q09528]. ChemUniverse. Available at: [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. Available at: [Link]
-
Regulations.gov. Available at: [Link]
-
Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). American Chemistry Council. Available at: [Link]
-
Toxicological Review of Perfluorohexanoic Acid [CASRN 307-24-4] and Related Salts, Supplemental Information. Regulations.gov. Available at: [Link]
-
Anonymous public comment. Regulations.gov. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. leelinework.com [leelinework.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
